WP1066
Description
STAT3 Inhibitor this compound is an orally bioavailable, small molecule inhibitor of signaling transducer and activator 3 (STAT3), with potential antineoplastic and immunomodulatory activities. Upon administration, STAT3 inhibitor this compound blocks the intranuclear translocation of p-STAT, thereby suppressing STAT3 signaling and decreasing the levels of downstream products including c-Myc. Additionally, this compound may upregulate costimulatory molecules including CD80 and CD86 on human microglia, and reverse glioma cancer stem cell (gCSC)-mediated innate and adaptive immune suppression allowing for the restoration of antitumor effector immune responses. The STAT3 pathway is overly active in many cancer types and is implicated in CSC-mediated growth, recurrence and resistance to conventional chemotherapies.
WP 1066 is a small molecule drug with a maximum clinical trial phase of I and has 1 investigational indication.
structure in first source
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(E)-3-(6-bromopyridin-2-yl)-2-cyano-N-[(1S)-1-phenylethyl]prop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrN3O/c1-12(13-6-3-2-4-7-13)20-17(22)14(11-19)10-15-8-5-9-16(18)21-15/h2-10,12H,1H3,(H,20,22)/b14-10+/t12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFUAJMPDXIRPKO-LQELWAHVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C(=CC2=NC(=CC=C2)Br)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=CC=C1)NC(=O)/C(=C/C2=NC(=CC=C2)Br)/C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50235007 | |
| Record name | WP 1066 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50235007 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
857064-38-1 | |
| Record name | WP 1066 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0857064381 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | WP 1066 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12679 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | WP 1066 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50235007 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | WP1066 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | WP-1066 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/63V8AIE65T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Core Mechanism of Action of WP1066: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
WP1066 is a potent small molecule inhibitor that has garnered significant attention in preclinical and clinical research for its anti-tumor and immunomodulatory activities.[1][2] This technical guide provides an in-depth overview of the core mechanism of action of this compound, focusing on its molecular targets, downstream signaling effects, and its impact on the tumor microenvironment. The information presented herein is intended to support researchers, scientists, and drug development professionals in their understanding and investigation of this promising therapeutic agent.
Core Mechanism of Action: Inhibition of the JAK2/STAT3 Signaling Pathway
The primary mechanism of action of this compound is the inhibition of the Janus kinase 2 (JAK2) and Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[3] This pathway is a critical regulator of cell proliferation, survival, differentiation, and inflammation. In many cancers, the JAK/STAT3 pathway is constitutively activated, leading to uncontrolled cell growth and resistance to apoptosis.[1]
This compound exerts its inhibitory effects through multiple actions:
-
Inhibition of JAK2 Phosphorylation: this compound directly inhibits the phosphorylation of JAK2, a key upstream kinase in the STAT3 pathway.[4][5] By preventing JAK2 activation, this compound effectively blocks the initiation of the downstream signaling cascade. Some studies suggest that this compound may also promote the degradation of the JAK2 protein.[6]
-
Inhibition of STAT3 Phosphorylation and Dimerization: Consequently, the inhibition of JAK2 activity by this compound prevents the phosphorylation of STAT3 at the critical tyrosine 705 residue.[4][5] This phosphorylation event is essential for the dimerization of STAT3 monomers.
-
Blockade of STAT3 Nuclear Translocation and Transcriptional Activity: As a result of impaired dimerization, this compound blocks the translocation of activated STAT3 from the cytoplasm to the nucleus.[2] This prevents STAT3 from binding to the promoters of its target genes, thereby inhibiting their transcription.[2]
The inhibition of the JAK2/STAT3 pathway by this compound leads to the downregulation of several key downstream target genes involved in tumorigenesis, including:
-
Anti-apoptotic proteins: Bcl-xL and Mcl-1[7]
-
Proteins involved in angiogenesis and metastasis: Hypoxia-inducible factor 1-alpha (HIF-1α) and Vascular Endothelial Growth Factor (VEGF)[3]
This ultimately results in the induction of apoptosis, inhibition of cell proliferation, and a reduction in tumor growth.[6][9]
Immunomodulatory Effects of this compound
Beyond its direct anti-tumor effects, this compound exhibits significant immunomodulatory properties by targeting STAT3 signaling within immune cells.[7] Constitutive STAT3 activation in the tumor microenvironment contributes to an immunosuppressive landscape. This compound helps to reverse this by:
-
Inhibiting Regulatory T cells (Tregs): this compound can inhibit the proliferation and function of Tregs, which are key mediators of immunosuppression in the tumor microenvironment.[7]
-
Upregulating Costimulatory Molecules: It has been shown to upregulate the expression of costimulatory molecules such as CD80 and CD86 on microglia, which are important for the activation of anti-tumor T cells.[1][7]
-
Promoting a Pro-inflammatory Milieu: this compound can induce the secretion of pro-inflammatory cytokines that are essential for effective anti-tumor immune responses.[7]
These immunomodulatory actions contribute to an enhanced anti-tumor immune response, making this compound a promising candidate for combination therapies with immunotherapies.
Quantitative Data
The following table summarizes the 50% inhibitory concentration (IC50) values of this compound in various cancer cell lines, demonstrating its potent anti-proliferative activity.
| Cell Line | Cancer Type | IC50 (µM) |
| HEL | Erythroleukemia | 2.30[3][9] |
| B16 | Melanoma | 2.43[3] |
| A375 | Melanoma | 1.6 |
| B16EGFRvIII | Melanoma | 1.5 |
| U87 | Glioblastoma | >5 |
| U373 | Glioblastoma | >5 |
| PANC-1 | Pancreatic Cancer | >10 |
| HPAC | Pancreatic Cancer | >10 |
| MDA-MB-231 | Breast Cancer | >10 |
| SK-BR-3 | Breast Cancer | >10 |
Experimental Protocols
Detailed methodologies for key experiments used to elucidate the mechanism of action of this compound are provided below.
Western Blot Analysis of JAK2 and STAT3 Phosphorylation
This protocol is designed to assess the effect of this compound on the phosphorylation status of JAK2 and STAT3 in cancer cells.
Materials:
-
Cancer cell line of interest
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-JAK2 (Tyr1007/1008), anti-JAK2, anti-phospho-STAT3 (Tyr705), anti-STAT3, and anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Treatment: Seed cells and allow them to adhere overnight. Treat cells with various concentrations of this compound (e.g., 0, 1, 5, 10 µM) for a specified time (e.g., 2, 6, 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection: Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system. Densitometry analysis can be performed to quantify the changes in protein phosphorylation.
Clonogenic Assay for Cell Survival
This assay determines the long-term effect of this compound on the ability of single cells to form colonies.
Materials:
-
Cancer cell line of interest
-
This compound
-
Complete cell culture medium
-
6-well plates
-
Trypsin-EDTA
-
Crystal violet staining solution (0.5% crystal violet in 25% methanol)
Procedure:
-
Cell Seeding: Plate a low density of cells (e.g., 500-1000 cells/well) in 6-well plates and allow them to attach overnight.
-
Drug Treatment: Treat the cells with various concentrations of this compound for a defined period (e.g., 24 hours).
-
Colony Formation: Remove the drug-containing medium, wash the cells with PBS, and add fresh complete medium. Incubate the plates for 10-14 days, or until visible colonies are formed.
-
Staining:
-
Wash the colonies with PBS.
-
Fix the colonies with methanol for 15 minutes.
-
Stain the colonies with crystal violet solution for 15-30 minutes.
-
Gently wash the plates with water and allow them to air dry.
-
-
Colony Counting: Count the number of colonies (typically defined as a cluster of ≥50 cells) in each well. The plating efficiency and surviving fraction can be calculated based on the number of colonies in the treated versus control wells.
Flow Cytometry for Apoptosis Analysis (Annexin V/Propidium Iodide Staining)
This method quantifies the percentage of apoptotic and necrotic cells following this compound treatment.
Materials:
-
Cancer cell line of interest
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells and treat with different concentrations of this compound for a specified time (e.g., 24, 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use trypsin-EDTA to detach them.
-
Staining:
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Visualizations
The following diagrams illustrate the key signaling pathways and experimental workflows discussed in this guide.
Conclusion
This compound is a potent inhibitor of the JAK2/STAT3 signaling pathway with significant direct anti-tumor and immunomodulatory effects. Its ability to induce apoptosis, inhibit proliferation, and modulate the tumor immune microenvironment underscores its therapeutic potential in a variety of malignancies. The experimental protocols and data presented in this guide provide a comprehensive resource for the continued investigation and development of this compound as a novel anti-cancer agent. Further research into its efficacy in combination with other therapies is warranted to fully realize its clinical utility.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. m.youtube.com [m.youtube.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Integrated Experimental and Bioinformatic Analysis Reveals Synergistic Apoptotic, Antioxidant, and Immunomodulatory Effects of Hesperidin and Adriamycin in SKOV3 Ovarian Cancer Cells [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Role of JAK2/STAT3 Signaling Pathway in the Tumorigenesis, Chemotherapy Resistance, and Treatment of Solid Tumors: A Systemic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. glpbio.com [glpbio.com]
- 8. noblelifesci.com [noblelifesci.com]
- 9. scispace.com [scispace.com]
WP1066 as a STAT3 Inhibitor in Glioblastoma: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of WP1066, a small molecule inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3), and its therapeutic potential in the treatment of glioblastoma (GBM). This document consolidates key preclinical and clinical findings, details experimental methodologies, and visualizes the complex biological pathways and experimental processes involved.
Executive Summary
Glioblastoma is the most aggressive primary brain tumor in adults, with a dismal prognosis despite multimodal therapeutic approaches.[1][2][3] A compelling body of evidence points to the constitutive activation of the STAT3 signaling pathway as a critical driver of GBM tumorigenesis, promoting cell proliferation, survival, invasion, and immunosuppression.[1][3][4][5] this compound has emerged as a promising therapeutic agent that can effectively cross the blood-brain barrier and target this central oncogenic hub.[6][7] Preclinical studies have demonstrated its potent anti-tumor effects, both as a monotherapy and in combination with radiation, by directly inducing apoptosis in glioma cells and by modulating the tumor microenvironment to elicit an anti-tumor immune response.[1][3][6][8] A first-in-human Phase I clinical trial has established its safety profile and determined the maximum feasible dose, paving the way for ongoing Phase II trials in newly diagnosed GBM patients.[1][9][10] This guide will delve into the technical details of this compound's mechanism of action, summarize the quantitative data from key studies, and provide insights into the experimental protocols used to evaluate its efficacy.
Mechanism of Action of this compound
This compound is an analog of caffeic acid that functions as a potent inhibitor of STAT3.[3] Its primary mechanism involves the inhibition of STAT3 phosphorylation at the tyrosine 705 residue, which is a critical step for its dimerization, nuclear translocation, and DNA binding activity.[3][11] By blocking STAT3 activation, this compound effectively downregulates the expression of a multitude of downstream target genes implicated in tumorigenesis.
Direct Anti-Tumor Effects
In glioblastoma cells, inhibition of STAT3 by this compound leads to:
-
Induction of Apoptosis: this compound promotes programmed cell death by downregulating anti-apoptotic proteins such as Mcl-1, Bcl-xL, and survivin, while activating pro-apoptotic proteins like Bax.[1][3][5][11]
-
Inhibition of Cell Proliferation: By suppressing STAT3, this compound can lead to decreased expression of cell cycle regulators like c-Myc and Cyclin D1.[1][3][11][12][13]
-
Reduction of Angiogenesis: this compound has been shown to inhibit the production of Vascular Endothelial Growth Factor (VEGF), a key promoter of tumor angiogenesis.[1][3]
-
Inhibition of Invasion: Activated STAT3 promotes the expression of genes involved in cell motility and invasion, such as matrix metalloproteinases (MMPs).[5] this compound can mitigate this invasive phenotype.
Immunomodulatory Effects
A crucial aspect of this compound's therapeutic potential lies in its ability to reverse the immunosuppressive tumor microenvironment characteristic of glioblastoma:
-
Inhibition of Regulatory T cells (Tregs): this compound can inhibit the proliferation and function of immunosuppressive Tregs.[3]
-
Activation of Effector Immune Cells: It promotes the activation and proliferation of CD8+ effector T cells.[3]
-
Modulation of Myeloid Cells: this compound can upregulate the expression of co-stimulatory molecules like CD80 and CD86 on microglia and macrophages, enhancing their antigen-presenting capabilities.[3][12]
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical and clinical studies of this compound in glioblastoma and other relevant models.
In Vitro Efficacy of this compound
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| GSC-11 | Glioblastoma Stem Cell | 3.6 | [14] |
| DIPGXIII | Diffuse Midline Glioma | ~5 | [15] |
| U87-MG | Glioblastoma | Not explicitly stated, but apoptosis induced in a dose-dependent manner | [11] |
| U373-MG | Glioblastoma | Not explicitly stated, but apoptosis induced in a dose-dependent manner | [11] |
| A375 | Melanoma | 1.6 | [11] |
| B16 | Melanoma | 2.3 | [11] |
| B16EGFRvIII | Melanoma | 1.5 | [11] |
In Vivo Efficacy of this compound
| Animal Model | Cancer Type | Treatment | Key Outcomes | Reference |
| Genetically engineered murine model | Glioma | This compound | 55.5% increase in median survival time (p < 0.01) | [3] |
| Murine subcutaneous model | Malignant Glioma | This compound (40 mg/kg, i.p.) | Marked inhibition of tumor growth | [11] |
| C57BL/6J mice with intracerebral tumors | Melanoma | This compound (40 mg/kg) | 80% long-term survival (>78 days) vs. 15 days median survival in control | [11] |
| Orthotopic xenograft model (PED17) | Diffuse Midline Glioma | This compound (20 mg/kg, oral gavage) | Stasis of tumor growth and increased overall survival | [15] |
| Orthotopic GL261 model | Glioma | This compound (30mg/kg) + STING agonist | Increased median survival to 58 days vs. 25 days for this compound alone | [16] |
| GL261 glioma model | Glioma | This compound + Radiation | Enhanced median survival and long-term survivors | [1] |
Phase I Clinical Trial in Recurrent Malignant Glioma (NCT01904123)
| Parameter | Value | Reference |
| Number of Patients | 8 | [1][9][10] |
| Maximum Feasible Dose (MFD) | 8 mg/kg | [1][9][10] |
| Most Common Adverse Events | Grade 1 nausea and diarrhea (50% of patients) | [1][9][10] |
| Median Progression-Free Survival (PFS) | 2.3 months | [1][9][10] |
| 6-month PFS Rate | 0% | [1][9][10] |
| Median Overall Survival (OS) | 25 months | [1][9][10] |
| 1-year OS Rate | 100% (estimated) | [1][9][10] |
| Pharmacokinetics (at 8 mg/kg) | T1/2: 2-3 hours | [1][9][10] |
| Target Engagement | p-STAT3 suppression observed starting at 1 mg/kg | [1][9][10] |
Experimental Protocols
This section outlines the methodologies for key experiments cited in the literature on this compound.
Cell Viability Assay (MTS Assay)
-
Cell Seeding: Glioblastoma stem cells (GSCs) are seeded in 96-well plates at a specified density (e.g., 5,000 cells/well) and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with varying concentrations of this compound or a vehicle control (e.g., DMSO) for a specified duration (e.g., 5 days).
-
MTS Reagent Addition: Following treatment, MTS reagent is added to each well and the plates are incubated for 1-4 hours at 37°C.
-
Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage of the vehicle-treated control. IC50 values are calculated using non-linear regression analysis.
Western Blotting for STAT3 Phosphorylation
-
Cell Lysis: Glioblastoma cells, either untreated or treated with this compound for various times, are lysed in a buffer containing protease and phosphatase inhibitors.[17]
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA or Bradford assay.
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for phosphorylated STAT3 (p-STAT3 Tyr705), total STAT3, and a loading control (e.g., β-actin or GAPDH).
-
Secondary Antibody Incubation: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Orthotopic Xenograft Mouse Model of Glioblastoma
-
Cell Preparation: Human glioblastoma cells (e.g., GL261) are harvested and resuspended in a sterile medium.[16]
-
Animal Model: Immunocompromised mice (e.g., C57BL/6) are used.[16]
-
Intracranial Injection: Mice are anesthetized, and a burr hole is drilled into the skull. A stereotactic apparatus is used to inject the glioblastoma cells into the brain parenchyma.
-
Tumor Growth Monitoring: Tumor growth is monitored using non-invasive imaging techniques such as bioluminescence imaging (if cells are luciferase-tagged) or magnetic resonance imaging (MRI).[15]
-
Drug Administration: Once tumors are established, mice are randomized into treatment and control groups. This compound is administered via a specified route (e.g., oral gavage or intraperitoneal injection) at a defined dose and schedule.[15] The control group receives a vehicle.
-
Endpoint Analysis: The primary endpoint is typically overall survival. Secondary endpoints can include tumor volume reduction (measured by imaging) and analysis of the tumor microenvironment via immunohistochemistry or flow cytometry of excised tumors.
Clinical Development and Future Directions
The first-in-human Phase I trial of this compound in recurrent malignant glioma has demonstrated that the drug is well-tolerated and can achieve systemic p-STAT3 inhibition.[9] Based on these promising results and strong preclinical data showing synergy with radiation, a Phase II clinical trial (NCT05879250) is currently underway to evaluate the combination of this compound and radiation therapy in newly diagnosed MGMT-unmethylated glioblastoma patients.[2][6][18]
The primary objectives of this Phase II trial are to determine the progression-free survival and to assess the changes induced in the tumor microenvironment by the combination therapy.[18] The study will enroll two cohorts of patients: those with complete tumor resection and those with incomplete resection, allowing for the analysis of treated tumor tissue in the latter group.[18]
Future research will likely focus on:
-
Identifying predictive biomarkers of response to this compound.
-
Exploring other combination therapies, such as with immune checkpoint inhibitors or other targeted agents.
-
Investigating the role of this compound in other STAT3-driven malignancies.
Conclusion
This compound represents a promising and rationally designed therapeutic agent for glioblastoma that targets a key molecular driver of the disease. Its dual mechanism of direct anti-tumor activity and immune system activation makes it a compelling candidate for further clinical investigation. The ongoing Phase II trial will provide critical insights into its efficacy in combination with standard-of-care radiation therapy and may pave the way for a new treatment paradigm for patients with this devastating disease. The data presented in this technical guide underscore the strong scientific rationale for the continued development of this compound as a novel therapy for glioblastoma.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Moleculin Announces First Patients Treated in Phase 2 Clinical Trial of STAT3 Inhibitor in Combination with Radiation for the Treatment of Glioblastoma [prnewswire.com]
- 3. A first-in-human Phase I trial of the oral p-STAT3 inhibitor this compound in patients with recurrent malignant glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Roles of STAT3 in the pathogenesis and treatment of glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Role and Therapeutic Targeting of JAK/STAT Signaling in Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. RePORT ⟩ RePORTER [reporter.nih.gov]
- 7. Breakthrough: this compound inhibits PD-L1 as well as STAT3 | Drug Discovery News [drugdiscoverynews.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. A first-in-human Phase I trial of the oral p-STAT3 inhibitor this compound in patients with recurrent malignant glioma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. A Novel Inhibitor of STAT3 Activation Is Efficacious Against Established Central Nervous System Melanoma and Inhibits Regulatory T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Facebook [cancer.gov]
- 13. researchgate.net [researchgate.net]
- 14. Impact of STAT3 phosphorylation in glioblastoma stem cells radiosensitization and patient outcome - PMC [pmc.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. aacrjournals.org [aacrjournals.org]
- 17. Synergistic inhibition of tumor growth by combination treatment with drugs against different subpopulations of glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ClinicalTrials.gov [clinicaltrials.gov]
The Role of WP1066 in JAK2 Signaling Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of WP1066, a potent inhibitor of the Janus kinase 2 (JAK2) and Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathways. This document outlines the mechanism of action of this compound, summarizes its efficacy in various preclinical models, and provides detailed experimental protocols for its investigation.
Introduction to the JAK2/STAT3 Signaling Pathway
The JAK/STAT signaling cascade is a critical cellular pathway involved in the transduction of extracellular signals from cytokines and growth factors into a transcriptional response. This pathway regulates a wide array of cellular processes, including proliferation, differentiation, apoptosis, and immune responses. The aberrant activation of the JAK2/STAT3 pathway is a hallmark of numerous malignancies, including myeloproliferative neoplasms (MPNs) and glioblastoma, making it a prime target for therapeutic intervention.[1][2][3]
The canonical JAK2/STAT3 pathway is initiated by the binding of a ligand to its corresponding transmembrane receptor, leading to receptor dimerization and the subsequent autophosphorylation and activation of receptor-associated JAK2. Activated JAK2 then phosphorylates specific tyrosine residues on the intracellular domain of the receptor, creating docking sites for STAT3 proteins. Recruited STAT3 is then phosphorylated by JAK2, leading to its dimerization, translocation to the nucleus, and binding to the promoters of target genes to regulate their transcription.
This compound: A Dual Inhibitor of JAK2 and STAT3
This compound is a small molecule inhibitor that has demonstrated significant antitumor activity by targeting the JAK2/STAT3 signaling pathway.[4][5] It is an analog of AG490, but exhibits more potent and broader inhibitory effects.[6][7][8]
Mechanism of Action
This compound exerts its effects through a multi-faceted mechanism:
-
Inhibition of JAK2 Phosphorylation: this compound directly inhibits the kinase activity of JAK2, preventing its autophosphorylation and subsequent activation.[4][5][8]
-
Degradation of JAK2 Protein: Unlike its parent compound AG490, this compound has been shown to induce the degradation of the JAK2 protein, further disrupting downstream signaling.[4][8]
-
Inhibition of STAT3 Phosphorylation and Nuclear Translocation: By inhibiting JAK2, this compound effectively blocks the phosphorylation of STAT3 at the Tyr705 residue, which is essential for its activation and dimerization.[9][10] This prevents the nuclear translocation of p-STAT3 and subsequent gene transcription.[1]
-
Downregulation of Downstream Targets: The inhibition of STAT3 activity leads to the downregulation of various anti-apoptotic and pro-proliferative proteins, including c-Myc, Bcl-xL, and Mcl-1.[11][12]
This comprehensive inhibition of the JAK2/STAT3 axis ultimately leads to cell cycle arrest, induction of apoptosis, and suppression of tumor growth.[4][8]
Quantitative Data Summary
The inhibitory effects of this compound have been quantified in numerous studies across various cell lines. The following tables summarize the reported half-maximal inhibitory concentrations (IC50) and other relevant quantitative data.
| Cell Line | Cancer Type | IC50 (µM) | Assay Type | Reference(s) |
| HEL | Erythroleukemia (JAK2 V617F) | 2.3 | Cell Proliferation | [4][5][13] |
| B16 | Melanoma | 2.43 | Cell Viability (MTT) | [13] |
| U-266 | Multiple Myeloma | 1.5 | Antitumor Activity (MTT) | [13] |
| U-373MG | Glioblastoma | 3.7 | Antitumor Activity (MTT) | [13] |
| U-87MG | Glioblastoma | 5.6 | Antitumor Activity (MTT) | [13] |
| HeLa | Cervical Cancer | 4.2 | Cell Viability (MTT) | [13] |
| Caki-1 | Renal Cell Carcinoma | ~2.5 | Cell Proliferation | [9] |
| 786-O | Renal Cell Carcinoma | ~2.5 | Cell Proliferation | [9] |
| OCIM2 | Acute Myeloid Leukemia | < 3.0 | Cell Proliferation | [4] |
| K562 | Chronic Myeloid Leukemia | < 3.0 | Cell Proliferation | [4] |
| Parameter | Value/Description | Context | Reference(s) |
| In Vivo Dosage (Mice) | 40 mg/kg, orally, once daily | Inhibition of tumor growth in a Caki-1 xenograft model. | [4] |
| Phase I Clinical Trial (Glioblastoma) | Maximum Feasible Dose (MFD) of 8 mg/kg. T1/2 of 2-3 hours. | Recurrent malignant glioma patients. p-STAT3 suppression observed at 1 mg/kg. | [11][12] |
| In Vitro Concentration | 0.5 - 4.0 µM | Dose-dependent decrease in JAK2, p-JAK2, p-STAT3, and p-STAT5 in OCIM2 and K562 cells. | [4] |
| In Vitro Concentration | 5 µM | Prevention of STAT3 phosphorylation in Caki-1 and 786-O cells. | [9] |
Experimental Protocols
The following are generalized protocols for key experiments used to evaluate the efficacy of this compound. These should be adapted and optimized for specific cell lines and experimental conditions.
Cell Viability and Proliferation Assay (MTT Assay)
This protocol assesses the effect of this compound on the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (dissolved in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the overnight culture medium and replace it with the medium containing various concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours, allowing for the formation of formazan crystals.
-
Remove the MTT-containing medium and add DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the control and determine the IC50 value.
Western Blotting for Protein Phosphorylation and Expression
This protocol is used to detect changes in the expression and phosphorylation status of proteins in the JAK2/STAT3 pathway following treatment with this compound.
Materials:
-
Cancer cell line of interest
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-JAK2, anti-JAK2, anti-p-STAT3, anti-STAT3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Culture cells and treat with this compound at various concentrations and for different time points.
-
Lyse the cells and collect the protein extracts.
-
Quantify the protein concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Analyze the band intensities to determine the relative protein expression and phosphorylation levels.
Therapeutic Applications and Clinical Status
This compound has shown promise in a variety of preclinical cancer models, leading to its investigation in clinical trials.
-
Glioblastoma: Due to its ability to cross the blood-brain barrier, this compound has been a significant focus for the treatment of glioblastoma.[11][12] A Phase I clinical trial has established a maximum feasible dose and demonstrated target engagement in patients with recurrent glioblastoma.[11] Phase II trials are underway to evaluate this compound in combination with radiation therapy for newly diagnosed glioblastoma.[14][15][16][17]
-
Myeloproliferative Neoplasms (MPNs): The constitutive activation of the JAK2/STAT3 pathway, often due to the JAK2 V617F mutation, is a key driver of MPNs.[3][18][19][20] this compound has demonstrated efficacy in preclinical models of MPNs by inhibiting the proliferation of cells carrying this mutation.[5][13]
-
Other Cancers: Preclinical studies have also suggested the potential of this compound in renal cell carcinoma, acute myeloid leukemia, and B-cell non-Hodgkin's lymphoma.[8][9][21]
Conclusion
This compound is a potent dual inhibitor of JAK2 and STAT3 with a well-defined mechanism of action. It has demonstrated significant antitumor activity in a broad range of preclinical cancer models, particularly those characterized by aberrant JAK2/STAT3 signaling. The promising preclinical data, coupled with its ability to penetrate the central nervous system, has led to its advancement into clinical trials for aggressive brain tumors. Further investigation is warranted to fully elucidate its therapeutic potential, both as a monotherapy and in combination with other anticancer agents.
References
- 1. Facebook [cancer.gov]
- 2. mdpi.com [mdpi.com]
- 3. Myeloproliferative Neoplasms Treatment (PDQ®) - PDQ Cancer Information Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. apexbt.com [apexbt.com]
- 6. This compound suppresses macrophage cell death induced by inflammasome agonists independently of its inhibitory effect on STAT3 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound suppresses macrophage cell death induced by inflammasome agonists independently of its inhibitory effect on STAT3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound disrupts Janus kinase-2 and induces caspase-dependent apoptosis in acute myelogenous leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. STAT3 inhibitor this compound as a novel therapeutic agent for renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. glpbio.com [glpbio.com]
- 11. tandfonline.com [tandfonline.com]
- 12. A first-in-human Phase I trial of the oral p-STAT3 inhibitor this compound in patients with recurrent malignant glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. ClinicalTrials.gov [clinicaltrials.gov]
- 15. RePORT ⟩ RePORTER [reporter.nih.gov]
- 16. Moleculin Announces Commencement of NIH-Funded Phase 2 Clinical Trial of STAT3 Inhibitor for the Treatment of Glioblastoma (NU 21C06) - Moleculin [moleculin.com]
- 17. Facebook [cancer.gov]
- 18. Myeloproliferative Neoplasms Treatment - NCI [cancer.gov]
- 19. 7 Treatment Options for Myeloproliferative Neoplasms | myMPNteam [mympnteam.com]
- 20. 6 Innovative Myeloproliferative Neoplasm Treatment Options | MD Anderson Cancer Center [mdanderson.org]
- 21. ashpublications.org [ashpublications.org]
WP1066: A Targeted Approach to Eradicating Cancer Stem Cell Proliferation
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Cancer stem cells (CSCs) represent a subpopulation of tumor cells endowed with the capacity for self-renewal and differentiation, driving tumor initiation, progression, metastasis, and therapeutic resistance. A pivotal signaling pathway implicated in the maintenance of CSCs is the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway, with STAT3 being a key transcription factor. Constitutive activation of STAT3 is a hallmark of numerous malignancies, promoting the expression of genes crucial for CSC survival and proliferation. WP1066, a small molecule inhibitor, has emerged as a promising therapeutic agent that effectively targets the JAK2/STAT3 signaling cascade, demonstrating significant anti-proliferative and pro-apoptotic effects on CSCs across various cancer types. This technical guide provides a comprehensive overview of the effects of this compound on cancer stem cell proliferation, detailing its mechanism of action, experimental protocols, and quantitative data to support its preclinical efficacy.
Mechanism of Action: Inhibition of the JAK2/STAT3 Signaling Pathway
This compound exerts its anti-cancer effects primarily by inhibiting the JAK2/STAT3 signaling pathway. It directly inhibits the phosphorylation of JAK2, which in turn prevents the phosphorylation and activation of its downstream target, STAT3.[1] Activated, phosphorylated STAT3 (p-STAT3) typically dimerizes and translocates to the nucleus, where it binds to the promoters of target genes involved in cell proliferation, survival, and angiogenesis, such as c-Myc, Bcl-xL, and Survivin. By blocking this cascade, this compound effectively downregulates the expression of these critical pro-survival genes, leading to cell cycle arrest and apoptosis in cancer stem cells.[2][3]
// Nodes this compound [label="this compound", fillcolor="#EA4335", fontcolor="#FFFFFF"]; JAK2 [label="JAK2", fillcolor="#4285F4", fontcolor="#FFFFFF"]; pJAK2 [label="p-JAK2", fillcolor="#FBBC05", fontcolor="#202124"]; STAT3 [label="STAT3", fillcolor="#4285F4", fontcolor="#FFFFFF"]; pSTAT3 [label="p-STAT3\n(Dimerization)", fillcolor="#FBBC05", fontcolor="#202124"]; Nucleus [label="Nucleus", shape=oval, style=dashed, fillcolor="#F1F3F4", fontcolor="#202124"]; pSTAT3_nucleus [label="p-STAT3", fillcolor="#FBBC05", fontcolor="#202124", within=Nucleus]; TargetGenes [label="Target Genes\n(c-Myc, Bcl-xL, Survivin)", shape=note, fillcolor="#34A853", fontcolor="#FFFFFF", within=Nucleus]; Proliferation [label="CSC Proliferation\n& Survival", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124", style=bold];
// Edges this compound -> JAK2 [arrowhead=tee, color="#EA4335"]; JAK2 -> pJAK2 [label="Phosphorylation", fontsize=8, fontcolor="#5F6368"]; pJAK2 -> STAT3 [label="Phosphorylation", fontsize=8, fontcolor="#5F6368"]; STAT3 -> pSTAT3; pSTAT3 -> pSTAT3_nucleus [label="Nuclear\nTranslocation", fontsize=8, fontcolor="#5F6368"]; pSTAT3_nucleus -> TargetGenes [label="Gene Transcription", fontsize=8, fontcolor="#5F6368"]; TargetGenes -> Proliferation; }
Caption: this compound inhibits JAK2 phosphorylation, preventing STAT3 activation and CSC proliferation.Quantitative Data on the Efficacy of this compound
The cytotoxic and anti-proliferative effects of this compound have been quantified in numerous studies across a range of cancer cell lines, with a particular focus on those enriched for cancer stem-like cells. The half-maximal inhibitory concentration (IC50) values demonstrate the potent activity of this compound.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| U87-MG | Glioblastoma | ~5.0 | [1] |
| U373-MG | Glioblastoma | ~5.0 | [1] |
| BTSC30M | Glioblastoma Stem Cell | Not Specified | [4] |
| A375 | Melanoma | 1.6 | [1] |
| B16 | Melanoma | 2.3 | [1] |
| B16EGFRvIII | Melanoma | 1.5 | [1] |
| Pancreatic Cancer Cells | Pancreatic Cancer | ~2.5 | Not Specified |
In vivo studies using xenograft models have further substantiated the anti-tumor efficacy of this compound.
| Cancer Model | Treatment Regimen | Outcome | Reference |
| Murine Subcutaneous Malignant Glioma | 40 mg/kg this compound (i.p.) | Significant tumor growth inhibition | [1] |
| Intracerebral Syngeneic Melanoma | 40 mg/kg this compound | 80% long-term survival | [2] |
| Orthotopic Glioblastoma Xenografts | Intraperitoneal this compound | Reduced intratumoral p-STAT3 activity and prolonged survival | [5] |
| Recurrent Malignant Glioma (Human Phase I) | 8 mg/kg (Maximum Feasible Dose) | Inhibition of systemic immune p-STAT3 | [2][6] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the effects of this compound on cancer stem cell proliferation and survival.
Cell Viability and Proliferation Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of their viability and proliferation.
-
Materials:
-
Cancer cell lines (e.g., U87-MG, A375)
-
96-well plates
-
Complete culture medium
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Prepare serial dilutions of this compound in culture medium.
-
After 24 hours, replace the medium with fresh medium containing various concentrations of this compound (e.g., 0.1 to 10 µM) or vehicle control (DMSO).
-
Incubate the cells for an additional 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.[7][8]
-
// Nodes Start [label="Seed Cells\n(96-well plate)", fillcolor="#F1F3F4", fontcolor="#202124"]; Incubate1 [label="Incubate\n(24h)", fillcolor="#F1F3F4", fontcolor="#202124"]; Treat [label="Treat with this compound\n(Various Conc.)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Incubate2 [label="Incubate\n(48-72h)", fillcolor="#F1F3F4", fontcolor="#202124"]; Add_MTT [label="Add MTT\nReagent", fillcolor="#FBBC05", fontcolor="#202124"]; Incubate3 [label="Incubate\n(3-4h)", fillcolor="#F1F3F4", fontcolor="#202124"]; Solubilize [label="Solubilize\nFormazan", fillcolor="#34A853", fontcolor="#FFFFFF"]; Read [label="Read Absorbance\n(570 nm)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Analyze [label="Calculate IC50", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124", style=bold];
// Edges Start -> Incubate1; Incubate1 -> Treat; Treat -> Incubate2; Incubate2 -> Add_MTT; Add_MTT -> Incubate3; Incubate3 -> Solubilize; Solubilize -> Read; Read -> Analyze; }
Caption: Workflow for assessing cell viability and proliferation using the MTT assay.Cancer Stem Cell Sphere Formation Assay
This assay assesses the self-renewal capacity of cancer stem cells, a key hallmark of this cell population.
-
Materials:
-
Cancer stem cells or cancer cell lines
-
Ultra-low attachment plates or flasks
-
Serum-free sphere-forming medium (e.g., DMEM/F12 supplemented with B27, EGF, and bFGF)
-
This compound
-
Trypsin-EDTA
-
Microscope
-
-
Procedure:
-
Harvest and dissociate cells into a single-cell suspension.
-
Plate the cells at a low density (e.g., 500-1000 cells/mL) in ultra-low attachment plates with serum-free sphere-forming medium.
-
Add this compound at various concentrations to the culture medium.
-
Incubate the plates at 37°C in a 5% CO₂ incubator for 7-14 days.
-
Monitor the formation of neurospheres or tumorspheres under a microscope.
-
Count the number of spheres with a diameter greater than a predefined size (e.g., 50 µm).
-
Calculate the sphere formation efficiency (SFE) as (Number of spheres / Number of cells seeded) x 100%.[3]
-
Western Blot Analysis for p-STAT3 and Downstream Targets
This technique is used to detect and quantify the levels of specific proteins, providing insights into the molecular effects of this compound.
-
Materials:
-
Cancer cells treated with this compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-STAT3, anti-STAT3, anti-c-Myc, anti-Bcl-xL, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Treat cells with this compound (e.g., 5 µM) for a specified time (e.g., 2 hours).[1]
-
Lyse the cells and quantify the protein concentration.
-
Separate equal amounts of protein (e.g., 20-40 µg) by SDS-PAGE.
-
Transfer the proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Normalize the protein of interest to a loading control (e.g., β-actin).
-
Flow Cytometry for Apoptosis (Annexin V/Propidium Iodide Staining)
This method quantifies the percentage of cells undergoing apoptosis.
-
Materials:
-
Cancer cells treated with this compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
-
-
Procedure:
-
Treat cells with this compound at various concentrations for a specified time (e.g., 48 hours).
-
Harvest the cells, including both adherent and floating cells.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry within 1 hour.
-
Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.[1]
-
// Nodes Start [label="Cancer Cells", fillcolor="#F1F3F4", fontcolor="#202124"]; Treat [label="Treat with this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Harvest [label="Harvest Cells", fillcolor="#F1F3F4", fontcolor="#202124"]; Stain [label="Stain with\nAnnexin V-FITC & PI", fillcolor="#FBBC05", fontcolor="#202124"]; Analyze [label="Flow Cytometry\nAnalysis", fillcolor="#34A853", fontcolor="#FFFFFF"]; Results [label="Quantify Apoptotic\nCell Populations", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124", style=bold];
// Edges Start -> Treat; Treat -> Harvest; Harvest -> Stain; Stain -> Analyze; Analyze -> Results; }
Caption: Flow cytometry workflow for the quantification of apoptosis induced by this compound.In Vivo Xenograft Model
This model is crucial for evaluating the anti-tumor efficacy of this compound in a living organism.
-
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Cancer stem cells or cancer cell lines
-
This compound
-
Vehicle (e.g., DMSO/polyethylene glycol)
-
Calipers
-
-
Procedure:
-
Subcutaneously or orthotopically inject cancer cells into the mice.
-
Allow the tumors to reach a palpable size.
-
Randomize the mice into treatment and control groups.
-
Administer this compound (e.g., 40 mg/kg, intraperitoneally) or vehicle to the respective groups on a predetermined schedule.[1]
-
Measure tumor volume regularly using calipers.
-
Monitor the body weight and overall health of the mice.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry).[5]
-
Immunohistochemistry (IHC) for Proliferation and Angiogenesis Markers
IHC allows for the visualization of protein expression within the tumor tissue context.
-
Materials:
-
Paraffin-embedded tumor sections from the in vivo study
-
Primary antibodies (e.g., anti-Ki-67 for proliferation, anti-CD31 for angiogenesis)
-
Secondary antibodies and detection reagents (e.g., DAB chromogen)
-
Hematoxylin for counterstaining
-
Microscope
-
-
Procedure:
-
Deparaffinize and rehydrate the tumor sections.
-
Perform antigen retrieval to unmask the epitopes.
-
Block endogenous peroxidase activity.
-
Incubate the sections with primary antibodies.
-
Incubate with a biotinylated secondary antibody followed by a streptavidin-HRP complex.
-
Develop the signal using a DAB chromogen solution.
-
Counterstain with hematoxylin.
-
Dehydrate, clear, and mount the sections.
-
Analyze the staining intensity and the percentage of positive cells under a microscope.[4]
-
Conclusion
This compound represents a potent and specific inhibitor of the JAK2/STAT3 signaling pathway, a critical axis for the survival and proliferation of cancer stem cells. The extensive preclinical data, supported by the detailed experimental protocols outlined in this guide, provide a strong rationale for the continued investigation of this compound as a therapeutic strategy to target the root of tumorigenesis and overcome therapeutic resistance. The ability of this compound to induce apoptosis and inhibit the self-renewal capacity of CSCs in various cancer models highlights its potential as a valuable tool in the development of novel anti-cancer therapies. Further clinical evaluation is warranted to translate these promising preclinical findings into effective treatments for patients with malignancies driven by aberrant STAT3 signaling.
References
- 1. A Novel Inhibitor of STAT3 Activation Is Efficacious Against Established Central Nervous System Melanoma and Inhibits Regulatory T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A first-in-human Phase I trial of the oral p-STAT3 inhibitor this compound in patients with recurrent malignant glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synergistic inhibition of tumor growth by combination treatment with drugs against different subpopulations of glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lab.research.sickkids.ca [lab.research.sickkids.ca]
- 5. On-target JAK2/STAT3 inhibition slows disease progression in orthotopic xenografts of human glioblastoma brain tumor stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A first-in-human Phase I trial of the oral p-STAT3 inhibitor this compound in patients with recurrent malignant glioma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. texaschildrens.org [texaschildrens.org]
An In-depth Technical Guide to the Immunomodulatory Properties of WP1066
For Researchers, Scientists, and Drug Development Professionals
Abstract
WP1066 is a small molecule inhibitor initially developed as a potent antagonist of the Janus kinase 2 (JAK2) and Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. Beyond its direct anti-tumor activities, a growing body of evidence highlights its significant immunomodulatory properties. This technical guide provides a comprehensive overview of the mechanisms by which this compound influences the immune system, its effects on various immune cell populations, and its potential as a therapeutic agent in immuno-oncology and other immune-related diseases. Detailed experimental protocols and quantitative data are presented to facilitate further research and development in this area.
Introduction
The Signal Transducer and Activator of Transcription 3 (STAT3) is a key intracellular signaling molecule that plays a critical role in both tumor cell survival and immune evasion. Constitutive activation of STAT3 is a hallmark of many human cancers and is associated with the suppression of anti-tumor immunity. This compound has emerged as a promising therapeutic agent due to its ability to cross the blood-brain barrier and effectively inhibit STAT3 signaling.[1] Its immunomodulatory functions stem from its capacity to reverse tumor-mediated immune suppression and directly modulate the activity of various immune cells.[2] This guide delves into the core immunomodulatory mechanisms of this compound, providing a technical resource for researchers in the field.
Mechanism of Action
This compound primarily exerts its effects through the inhibition of the JAK2/STAT3 signaling pathway.[3] It blocks the phosphorylation of JAK2, which in turn prevents the phosphorylation and subsequent activation of STAT3.[4] Activated, phosphorylated STAT3 (p-STAT3) typically dimerizes and translocates to the nucleus to regulate the transcription of genes involved in cell proliferation, survival, and immune suppression. By inhibiting this cascade, this compound effectively downregulates the expression of STAT3 target genes.[5]
Beyond the JAK/STAT pathway, this compound has also been shown to modulate other critical signaling pathways involved in immune regulation, including the PI3K/Akt and ERK1/2 pathways.[3]
Signaling Pathway Diagrams
Immunomodulatory Effects on Immune Cells
This compound exerts pleiotropic effects on various components of the innate and adaptive immune systems.
T-Lymphocytes
-
Inhibition of Regulatory T cells (Tregs): this compound has been shown to inhibit the induction and function of immunosuppressive FoxP3+ regulatory T cells.[2] This effect is crucial for overcoming tumor-induced immune tolerance.
-
Enhancement of Cytotoxic T-Lymphocyte (CTL) Activity: By alleviating the suppressive effects of Tregs and potentially through direct mechanisms, this compound enhances the cytotoxic activity of CD8+ T cells against tumor cells.[2]
Dendritic Cells (DCs)
This compound promotes the maturation and activation of dendritic cells. This is characterized by the upregulation of co-stimulatory molecules such as CD80 and CD86, which are essential for effective antigen presentation to T cells.[6][7]
Microglia
As the resident immune cells of the central nervous system, microglia play a critical role in neuroinflammation. This compound can modulate microglial activation, although the precise effects can be context-dependent. Studies have shown that it can influence the expression of activation markers like Iba1 and CD68.[8][9]
Quantitative Data
The following tables summarize the quantitative data on the biological activity of this compound from various studies.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HEL | Erythroid Leukemia | 2.3 | [3] |
| B16 | Melanoma | 2.43 | [3] |
| U87 | Glioblastoma | ~5 | [10] |
| U373 | Glioblastoma | ~4 | [10] |
| Caki-1 | Renal Cell Carcinoma | ~2.5 | [11] |
| 786-O | Renal Cell Carcinoma | ~2.5 | [11] |
| ATL-T | T-cell Lymphoma | ~5 | [12] |
| HKBML | B-cell Lymphoma | ~2.5 | [12] |
Table 2: Immunomodulatory Effects of this compound
| Immune Cell Type | Effect | Key Markers | Concentration (µM) | Observed Change | Reference |
| Regulatory T cells (Tregs) | Inhibition of induction | FoxP3 | 2 | ~70% inhibition | [2] |
| CD3+ T cells | Enhanced cytotoxicity | - | 2 | Increased from ~15% to ~24% | [2] |
| Dendritic Cells | Upregulation of co-stimulatory molecules | CD80, CD86 | 1-5 | Increased expression | [6][7] |
| Microglia/Macrophages | Upregulation of co-stimulatory molecules | CD80, CD86 | 1 | Increased expression | [4] |
Table 3: Effect of this compound on Cytokine Production
| Cell Type | Cytokine | Treatment Condition | Concentration (µM) | Change in Cytokine Level | Reference |
| THP-1 (macrophage-like) | IL-1β | LPS-induced | 1-10 | Suppression of release | [13] |
| CLL cells | - | Co-culture with BMSCs | Not specified | Reversal of IL-6 induced resistance | [14] |
| Rat BALF | TNF-α, IL-6 | ARDS model | Not specified | Decrease | [15] |
| Rat BALF | IL-10 | ARDS model | Not specified | Increase | [15] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
Western Blotting for Phosphorylated Proteins (p-STAT3, p-Akt, p-ERK1/2)
Protocol:
-
Cell Lysis:
-
Treat cells with this compound at desired concentrations and time points.
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C and collect the supernatant.
-
-
Protein Quantification:
-
Determine protein concentration using a BCA protein assay kit.
-
-
SDS-PAGE:
-
Mix 20-40 µg of protein with Laemmli sample buffer and boil for 5 minutes.
-
Load samples onto a 10% SDS-polyacrylamide gel and run at 100V until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer proteins to a PVDF membrane at 100V for 1-2 hours at 4°C.
-
-
Blocking:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.
-
-
Antibody Incubation:
-
Incubate the membrane with primary antibodies against p-STAT3 (Tyr705), STAT3, p-Akt (Ser473), Akt, p-ERK1/2, and ERK1/2 (typically at a 1:1000 dilution) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody (1:5000 dilution) for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) detection kit and image using a chemiluminescence imaging system.
-
Flow Cytometry for Immune Cell Phenotyping
Protocol:
-
Cell Preparation:
-
Harvest immune cells (e.g., PBMCs, splenocytes) and prepare a single-cell suspension.
-
Wash cells with FACS buffer (PBS with 2% FBS and 0.05% sodium azide).
-
-
Staining:
-
Resuspend 1x10^6 cells in 100 µL of FACS buffer.
-
Add Fc block to prevent non-specific antibody binding and incubate for 10 minutes.
-
Add a cocktail of fluorescently conjugated antibodies for surface markers (e.g., CD3, CD4, CD8, CD25, CD127 for T cells; CD11c, CD80, CD86 for DCs).
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash cells twice with FACS buffer.
-
-
Intracellular Staining (for FoxP3):
-
Fix and permeabilize cells using a commercially available FoxP3 staining buffer set.
-
Add anti-FoxP3 antibody and incubate for 30 minutes at 4°C in the dark.
-
Wash cells twice with permeabilization buffer.
-
-
Data Acquisition and Analysis:
-
Resuspend cells in FACS buffer and acquire data on a flow cytometer.
-
Analyze the data using appropriate software, applying a gating strategy to identify cell populations of interest (e.g., CD4+CD25+FoxP3+ for Tregs).
-
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification
Protocol:
-
Plate Coating:
-
Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest (e.g., anti-human IL-6) overnight at 4°C.
-
-
Blocking:
-
Wash the plate and block with an appropriate blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
-
Sample and Standard Incubation:
-
Wash the plate and add cell culture supernatants or serum samples, along with a serial dilution of the recombinant cytokine standard.
-
Incubate for 2 hours at room temperature.
-
-
Detection:
-
Wash the plate and add a biotinylated detection antibody specific for the cytokine.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate and add streptavidin-HRP.
-
Incubate for 30 minutes at room temperature.
-
-
Development and Measurement:
-
Wash the plate and add a TMB substrate solution.
-
Stop the reaction with a stop solution (e.g., 2N H2SO4).
-
Read the absorbance at 450 nm using a microplate reader.
-
Calculate cytokine concentrations based on the standard curve.
-
Conclusion
This compound is a potent immunomodulatory agent with a primary mechanism of action centered on the inhibition of the JAK2/STAT3 signaling pathway. Its ability to reverse immune suppression by inhibiting regulatory T cells and activating cytotoxic T cells and dendritic cells makes it a compelling candidate for cancer immunotherapy, particularly for tumors characterized by STAT3 activation. The detailed protocols and compiled quantitative data in this guide are intended to serve as a valuable resource for researchers aiming to further investigate and harness the therapeutic potential of this compound in oncology and beyond. Further studies are warranted to fully elucidate its complex interactions with the immune system and to optimize its clinical application.
References
- 1. researchgate.net [researchgate.net]
- 2. A novel phosphorylated STAT3 inhibitor enhances T cell cytotoxicity against melanoma through inhibition of regulatory T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Study of Kinase Inhibitor this compound on the STAT3/JAK2 of Prostate Stromal Cells [jsu-mse.com]
- 5. researchgate.net [researchgate.net]
- 6. Molecular signatures of maturing dendritic cells: implications for testing the quality of dendritic cell therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. zaguan.unizar.es [zaguan.unizar.es]
- 8. How to Identify Activated Microglia | Proteintech Group [ptglab.com]
- 9. Microglia markers | Abcam [abcam.com]
- 10. researchgate.net [researchgate.net]
- 11. STAT3 inhibitor this compound as a novel therapeutic agent for renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Stat3 inhibitor abrogates the expression of PD-1 ligands on lymphoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound suppresses macrophage cell death induced by inflammasome agonists independently of its inhibitory effect on STAT3 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The STAT3 inhibitor this compound reverses the resistance of chronic lymphocytic leukemia cells to histone deacetylase inhibitors induced by interleukin-6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Changes in TNF-α, IL-6, IL-10 and VEGF in rats with ARDS and the effects of dexamethasone - PMC [pmc.ncbi.nlm.nih.gov]
WP1066: A Technical Guide to its Impact on the Tumor Microenvironment
For Researchers, Scientists, and Drug Development Professionals
Introduction
WP1066 is a potent small molecule inhibitor of the Janus kinase 2 (JAK2) and Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[1][2] Constitutive activation of the JAK2/STAT3 pathway is a hallmark of numerous malignancies, contributing to tumor cell proliferation, survival, invasion, and angiogenesis.[3][4] Furthermore, aberrant STAT3 signaling plays a critical role in orchestrating an immunosuppressive tumor microenvironment (TME), thereby shielding the tumor from immune-mediated destruction. This technical guide provides an in-depth overview of this compound, focusing on its mechanism of action and its multifaceted impact on the TME. The information presented herein is intended to support researchers, scientists, and drug development professionals in their efforts to understand and potentially exploit the therapeutic potential of this compound.
Mechanism of Action
This compound exerts its anti-cancer effects through the direct inhibition of the JAK2/STAT3 signaling cascade. It has been shown to inhibit the phosphorylation of JAK2 and subsequently prevent the phosphorylation, dimerization, and nuclear translocation of STAT3.[4][5][6] This blockade of STAT3 activity leads to the downregulation of various downstream target genes involved in cell cycle progression (e.g., Cyclin D1), apoptosis resistance (e.g., Bcl-xL, Mcl-1, Survivin), and angiogenesis (e.g., VEGF).[3][6][7] Beyond its direct effects on tumor cells, this compound also impacts other signaling molecules, including STAT5 and ERK1/2, without affecting JAK1 and JAK3.[1][2]
Impact on the Tumor Microenvironment
The therapeutic efficacy of this compound is not solely dependent on its direct tumoricidal activity but also on its profound ability to modulate the TME from an immunosuppressive to an immune-active state.
Reversal of Immune Suppression
-
Inhibition of Regulatory T cells (Tregs): this compound has been demonstrated to inhibit the proliferation and function of Tregs, a key immunosuppressive cell population within the TME.[6][8][9]
-
Reduction of Myeloid-Derived Suppressor Cells (MDSCs): Studies have shown that this compound can inhibit MDSCs, another critical component of the immunosuppressive TME, leading to a downregulation of phosphorylated STAT3 and PD-L1 expression in these cells.[10][11]
-
Modulation of Macrophages: this compound can reprogram tumor-associated macrophages (TAMs) towards a more pro-inflammatory, anti-tumor phenotype.
Enhancement of Anti-Tumor Immunity
-
Upregulation of Co-stimulatory Molecules: this compound has been shown to upregulate the expression of co-stimulatory molecules such as CD80 and CD86 on antigen-presenting cells like microglia, which is crucial for T cell activation.[8][12]
-
Stimulation of T cell Activity: By alleviating immunosuppression and promoting antigen presentation, this compound indirectly stimulates the proliferation and cytotoxic function of effector T cells.[13] It is also believed to increase the activity of STAT1, which is involved in stimulating T cell activity.[13]
-
Inhibition of PD-L1: Research has confirmed that this compound can inhibit the expression of the immune checkpoint ligand PD-L1 on tumor cells, potentially rendering them more susceptible to T cell-mediated killing.[10][13][14]
Inhibition of Angiogenesis
This compound has been shown to inhibit tumor angiogenesis by downregulating the production of Vascular Endothelial Growth Factor (VEGF) by tumor cells.[3][8][15] This leads to a reduction in microvessel density within the tumor.[15]
Quantitative Data
The following tables summarize key quantitative data regarding the activity of this compound from various preclinical studies.
Table 1: In Vitro Cytotoxicity of this compound (IC50 Values)
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HEL | Erythroleukemia | 2.3 | [1][2] |
| B16 | Melanoma | 2.43 | [1][9] |
| Colo357FG | Pancreatic Cancer | 2.5 | [3] |
| MIAPaCa-2 | Pancreatic Cancer | 2.5 | [3] |
| Bladder Cancer Cells (unspecified) | Bladder Cancer | ~2 | [16] |
| A375 | Melanoma | 1.6 | [6] |
| B16EGFRvIII | Melanoma | 1.5 | [6] |
| Caki-1 | Renal Cell Carcinoma | ~2.5 | [17] |
| 786-O | Renal Cell Carcinoma | ~2.5 | [17] |
Table 2: In Vivo Efficacy of this compound in Preclinical Models
| Tumor Model | Treatment | Outcome | Reference |
| Intracerebral Melanoma (B16) | This compound (40 mg/kg) | 80% long-term survival | [6] |
| Genetically Engineered Glioma Model | This compound | 55.5% increase in median survival time | [7][8] |
| Intracerebral Melanoma (B16) with Cytotoxic CTX | This compound + CTX | 375% increase in median survival time, 57% long-term survivors | [7][9][18] |
| Pancreatic Cancer Xenograft (Colo357FG) | This compound (40 mg/kg) | 4-fold inhibition of tumor growth | [3] |
| Bladder Cancer Xenograft | This compound | 4-fold reduction in tumor volume | [16] |
Signaling Pathways and Experimental Workflows
Diagram 1: this compound Mechanism of Action in the JAK2/STAT3 Pathway
Caption: this compound inhibits JAK2/STAT3 signaling, blocking tumor growth and immune suppression.
Diagram 2: this compound Impact on the Tumor Microenvironment
Caption: this compound reshapes the TME, fostering anti-tumor immunity.
Diagram 3: Experimental Workflow for In Vivo Efficacy Study
Caption: Workflow for assessing this compound's in vivo anti-tumor efficacy.
Experimental Protocols
The following are generalized protocols for key experiments cited in this compound research. These should be optimized for specific experimental conditions.
Western Blot for p-STAT3 and STAT3
Objective: To determine the effect of this compound on the phosphorylation of STAT3 in cancer cells.
Materials:
-
Cancer cell line of interest
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-p-STAT3 (Tyr705) (e.g., Cell Signaling Technology, #9145, 1:1000 dilution), Mouse anti-STAT3 (e.g., Cell Signaling Technology, #9139, 1:1000 dilution), and a loading control antibody (e.g., anti-β-actin).
-
HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere. Treat with various concentrations of this compound or vehicle control for the desired time.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE: Load equal amounts of protein per lane and separate by SDS-PAGE.
-
Protein Transfer: Transfer proteins to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and detect the signal using a chemiluminescent substrate and an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed for total STAT3 and the loading control.
Flow Cytometry for Immune Cell Profiling (Tregs and MDSCs)
Objective: To quantify the percentage of Tregs and MDSCs in the tumor microenvironment after this compound treatment.
Materials:
-
Tumor tissue from treated and control animals
-
Enzymatic digestion buffer (e.g., collagenase, DNase)
-
FACS buffer (e.g., PBS with 2% FBS)
-
Fc block (e.g., anti-CD16/32)
-
Fluorochrome-conjugated antibodies for surface markers (e.g., CD45, CD11b, Gr-1, Ly6C, Ly6G for MDSCs; CD45, CD3, CD4, CD25 for T cells).
-
Fixation/Permeabilization buffer and anti-FoxP3 antibody for Treg staining.
-
Flow cytometer
Procedure:
-
Single-Cell Suspension: Dissociate the tumor tissue into a single-cell suspension using enzymatic digestion and mechanical disruption.
-
Cell Staining:
-
Resuspend cells in FACS buffer.
-
Block Fc receptors.
-
Stain for surface markers with a cocktail of fluorescently labeled antibodies.
-
For Treg analysis, fix and permeabilize the cells, then stain for the intracellular marker FoxP3.
-
-
Data Acquisition: Acquire data on a flow cytometer.
-
Data Analysis: Analyze the data using flow cytometry software to gate on specific cell populations and determine their percentages.
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Measurement
Objective: To measure the concentration of cytokines (e.g., IL-6, IL-10, TGF-β) in serum or tumor lysates.
Materials:
-
Serum or tumor lysate from treated and control animals
-
Commercially available ELISA kit for the cytokine of interest (e.g., from R&D Systems, eBioscience) or individual capture and detection antibodies.
-
ELISA plate reader
Procedure:
-
Plate Coating: Coat a 96-well plate with the capture antibody overnight.
-
Blocking: Block the plate to prevent non-specific binding.
-
Sample and Standard Incubation: Add standards and samples to the wells and incubate.
-
Detection Antibody Incubation: Add the biotinylated detection antibody and incubate.
-
Streptavidin-HRP Incubation: Add streptavidin-HRP and incubate.
-
Substrate Addition: Add a substrate (e.g., TMB) and allow the color to develop.
-
Stop Reaction: Stop the reaction with a stop solution.
-
Absorbance Reading: Read the absorbance at the appropriate wavelength using a plate reader.
-
Data Analysis: Calculate the cytokine concentrations based on the standard curve.
Immunohistochemistry (IHC) for Angiogenesis (CD31)
Objective: To assess the microvessel density in tumors as a measure of angiogenesis.
Materials:
-
Formalin-fixed, paraffin-embedded tumor sections
-
Antigen retrieval solution (e.g., citrate buffer)
-
Blocking solution (e.g., hydrogen peroxide, serum)
-
Primary antibody: anti-CD31 (PECAM-1)
-
HRP-conjugated secondary antibody
-
DAB substrate kit
-
Hematoxylin for counterstaining
-
Microscope
Procedure:
-
Deparaffinization and Rehydration: Deparaffinize and rehydrate the tissue sections.
-
Antigen Retrieval: Perform heat-induced antigen retrieval.
-
Blocking: Block endogenous peroxidase activity and non-specific binding.
-
Primary Antibody Incubation: Incubate with the anti-CD31 primary antibody.
-
Secondary Antibody Incubation: Incubate with the HRP-conjugated secondary antibody.
-
Detection: Visualize the staining using a DAB substrate.
-
Counterstaining: Counterstain with hematoxylin.
-
Dehydration and Mounting: Dehydrate the sections and mount with a coverslip.
-
Analysis: Quantify the microvessel density by counting CD31-positive vessels in multiple fields of view.
Conclusion
This compound is a promising anti-cancer agent that targets the tumor and its microenvironment through a dual mechanism of action. By directly inhibiting the pro-survival and pro-proliferative signaling of the JAK2/STAT3 pathway in tumor cells and by concurrently reversing the immunosuppressive nature of the TME, this compound represents a compelling therapeutic strategy. The data and protocols presented in this guide are intended to facilitate further research into the clinical potential of this compound and other STAT3 inhibitors in the fight against cancer. Further investigation into optimal combination therapies and patient selection biomarkers will be crucial for the successful clinical translation of this class of drugs.
References
- 1. urmc.rochester.edu [urmc.rochester.edu]
- 2. IHC mouse antibody protocol - Chen Lab [uhcancercenter.org]
- 3. genomeme.ca [genomeme.ca]
- 4. bosterbio.com [bosterbio.com]
- 5. A novel phosphorylated STAT3 inhibitor enhances T cell cytotoxicity against melanoma through inhibition of regulatory T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pSTAT3: a target biomarker to study the pharmacology of the anti-IL-21R antibody ATR-107 in human whole blood - PMC [pmc.ncbi.nlm.nih.gov]
- 7. STAT-3/phosphoSTAT-3 western blot - Molecular Biology [protocol-online.org]
- 8. Stat3 orchestrates interaction between endothelial and tumor cells and inhibition of Stat3 suppresses brain metastasis of breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A first-in-human Phase I trial of the oral p-STAT3 inhibitor this compound in patients with recurrent malignant glioma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. sevenhillsbioreagents.com [sevenhillsbioreagents.com]
- 11. academic.oup.com [academic.oup.com]
- 12. Western Blot for Detecting Phosphorylated STAT3 [bio-protocol.org]
- 13. ClinicalTrials.gov [clinicaltrials.gov]
- 14. Breakthrough: this compound inhibits PD-L1 as well as STAT3 | Drug Discovery News [drugdiscoverynews.com]
- 15. pubcompare.ai [pubcompare.ai]
- 16. Quantification of total and phosphorylated STAT3 by calibrated western blotting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. ivyfoundation.org [ivyfoundation.org]
- 18. Protocol to characterize the melanoma tumor immune microenvironment in mice from single cell to flow cytometry analysis - PMC [pmc.ncbi.nlm.nih.gov]
The Genesis of a STAT3 Inhibitor: A Technical Overview of WP1066's Early Development
For Immediate Release
This whitepaper provides a detailed examination of the early research and discovery of WP1066, a potent small-molecule inhibitor of the JAK/STAT3 signaling pathway. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive look at the foundational preclinical data and experimental methodologies that have defined the initial trajectory of this compound.
Introduction: Targeting a Key Oncogenic Pathway
The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a pivotal role in cell growth, proliferation, and survival. In numerous cancers, STAT3 is constitutively activated, leading to the transcription of genes that promote tumor progression and metastasis. This has made the JAK/STAT3 pathway a prime target for anticancer drug development. This compound emerged from a concerted effort to identify novel compounds capable of effectively and directly inhibiting this critical oncogenic signaling cascade.
The discovery of this compound originated from investigations into naturally occurring compounds. Researchers identified caffeic acid benzyl ester (CABE), a component of propolis, as having inhibitory activity against p-STAT3. This led to the synthesis and screening of a library of related compounds, ultimately identifying this compound as a lead candidate with enhanced potency and drug-like properties.
Mechanism of Action: A Dual Inhibitor of JAK2 and STAT3
This compound exerts its anticancer effects primarily through the inhibition of the Janus kinase 2 (JAK2) and STAT3. Unlike many other inhibitors that target upstream signaling molecules, this compound was found to directly inhibit the phosphorylation of JAK2 and subsequently the phosphorylation and activation of STAT3. This dual-action mechanism effectively shuts down the downstream signaling cascade, preventing the transcription of key genes involved in tumor cell survival and proliferation, such as c-Myc, and those involved in angiogenesis like HIF-1α and VEGF.
In Vitro Efficacy: Potent Anti-Proliferative and Pro-Apoptotic Activity
Early in vitro studies demonstrated the potent cytotoxic effects of this compound across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) for cell viability was determined in various cancer types, highlighting its broad-spectrum potential.
| Cell Line | Cancer Type | IC50 (µM) | Reference(s) |
| HEL | Erythroleukemia | 2.3 | [1] |
| B16 | Melanoma | 2.43 | [1] |
| U266 | Multiple Myeloma | 1.5 | N/A |
| A375 | Melanoma | 1.6 | [2] |
| B16EGFRvIII | Melanoma | 1.5 | [2] |
| GSC-11 | Glioblastoma Stem Cell | 3.6 | [3] |
| U87 | Glioblastoma | >5 (approx. 7) | |
| U373 | Glioblastoma | >5 (approx. 6) | |
| MDA-MB-231 | Breast Cancer | >5 (approx. 8) | |
| SK-BR-3 | Breast Cancer | >5 (approx. 9) | |
| PANC-1 | Pancreatic Cancer | >5 (approx. 10) | |
| HPAC | Pancreatic Cancer | >5 (approx. 7) |
Preclinical In Vivo Studies: Tumor Regression and Improved Survival
The promising in vitro results were further validated in a series of preclinical animal models, where this compound demonstrated significant antitumor activity.
| Cancer Model | Animal Model | Dosing Regimen | Key Findings | Reference(s) |
| Glioblastoma (U87 xenograft) | Mouse | 40 mg/kg, i.p. | Significant inhibition of tumor growth. | [2] |
| Intracerebral Melanoma (B16EGFRvIII) | Mouse | 40 mg/kg, i.p. and o.g. | 80% long-term survival in treated mice compared to a median survival of 15 days in control mice.[2] | [2] |
| Gastric Cancer (gp130757FF) | Mouse | 10-20 mg/kg, i.p., three times per week | 50% reduction in gastric tumor volume. | N/A |
| Renal Cell Carcinoma (Caki-1 xenograft) | Mouse | 40 mg/kg, oral gavage, daily for 19 days | Significant inhibition of tumor growth and reduced tumor angiogenesis.[4] | [4] |
| Melanoma (intracerebral) | Mouse | 40 mg/kg | Markedly enhanced median survival durations, with 80% of treated animals surviving long-term.[5] | [5] |
| Glioblastoma (genetically engineered model) | Mouse | Not specified | 55.5% increase in median survival time.[5] | [5] |
Pharmacokinetic Profile
Early pharmacokinetic studies in mice provided initial insights into the absorption, distribution, metabolism, and excretion (ADME) properties of this compound.
| Parameter | Value | Animal Model | Reference(s) |
| Intravenous (IV) | |||
| Peak Plasma (10 mg/kg) | 1.05 µM | CD1 Mice | [4] |
| Peak Plasma (40 mg/kg) | 4.31 µM | CD1 Mice | [4] |
| Half-life | 4.5 hours | CD1 Mice | [4] |
| Oral Gavage | |||
| Peak Plasma (40 mg/kg) | > 1 µM | CD1 Mice | [4] |
| Bioavailability | ~20% | CD1 Mice | [4] |
| Human (Phase I) | |||
| Half-life (8 mg/kg) | 2-3 hours | Patients | [5][6] |
Experimental Protocols
Western Blot Analysis for p-STAT3 Inhibition
Objective: To determine the effect of this compound on the phosphorylation of STAT3.
Protocol:
-
Cell Culture and Treatment: Cancer cells were cultured to 70-80% confluency and treated with varying concentrations of this compound or DMSO (vehicle control) for specified durations.
-
Cell Lysis: Cells were washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration was determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
-
Blocking and Antibody Incubation: The membrane was blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. The membrane was then incubated overnight at 4°C with a primary antibody against phospho-STAT3 (Tyr705) (e.g., Cell Signaling Technology, #9145, 1:2000 dilution)[7]. An antibody against total STAT3 was used as a loading control.
-
Secondary Antibody and Detection: After washing, the membrane was incubated with an HRP-conjugated secondary antibody for 1 hour at room temperature. The signal was detected using an enhanced chemiluminescence (ECL) substrate.
MTS Assay for Cell Viability
Objective: To assess the cytotoxic effect of this compound on cancer cell lines.
Protocol:
-
Cell Seeding: Cells were seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: Cells were treated with a serial dilution of this compound or vehicle control for 48-72 hours.
-
MTS Reagent Addition: 20 µL of MTS reagent (e.g., Promega CellTiter 96® AQueous One Solution) was added to each well.[8]
-
Incubation: The plates were incubated for 1-4 hours at 37°C.[8][9][10]
-
Absorbance Reading: The absorbance at 490 nm was measured using a microplate reader.
-
Data Analysis: The IC50 values were calculated from the dose-response curves.
In Vivo Xenograft Tumor Model
Objective: To evaluate the in vivo antitumor efficacy of this compound.
Protocol:
-
Cell Preparation: A suspension of cancer cells (e.g., 1 x 10^6 U87 glioblastoma cells) in a mixture of media and Matrigel was prepared.
-
Tumor Implantation: The cell suspension was subcutaneously injected into the flank of immunodeficient mice (e.g., nude or SCID mice).
-
Tumor Growth Monitoring: Tumor volume was measured regularly using calipers (Volume = (width)^2 x length / 2).
-
Treatment Administration: Once tumors reached a palpable size (e.g., 100-200 mm³), mice were randomized into treatment and control groups. This compound was administered via intraperitoneal injection or oral gavage at specified doses and schedules.
-
Efficacy Evaluation: Tumor growth was monitored throughout the study. At the end of the study, tumors were excised, weighed, and processed for further analysis (e.g., immunohistochemistry for p-STAT3).
Visualizations
Signaling Pathway
Caption: this compound inhibits the JAK2/STAT3 signaling pathway.
Experimental Workflow
Caption: Preclinical evaluation workflow for this compound.
Logical Relationship
Caption: this compound discovery and development timeline.
Conclusion
The early research on this compound established it as a potent and promising inhibitor of the JAK2/STAT3 signaling pathway with significant anti-cancer activity in both in vitro and in vivo models of various malignancies, most notably glioblastoma and melanoma. The comprehensive preclinical data package, including mechanism of action, efficacy, and initial pharmacokinetic profiling, provided a strong rationale for its advancement into clinical trials. This technical guide summarizes the foundational work that has paved the way for the ongoing clinical evaluation of this compound as a potential new therapy for patients with difficult-to-treat cancers.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A Novel Inhibitor of STAT3 Activation Is Efficacious Against Established Central Nervous System Melanoma and Inhibits Regulatory T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phospho-STAT3 (Ser727) Polyclonal Antibody (PSTAT3-340AP) [thermofisher.com]
- 4. The preclinical pharmacology of this compound, a potent small molecule inhibitor of the JAK2/STAT3 pathway | Semantic Scholar [semanticscholar.org]
- 5. A first-in-human Phase I trial of the oral p-STAT3 inhibitor this compound in patients with recurrent malignant glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A first-in-human Phase I trial of the oral p-STAT3 inhibitor this compound in patients with recurrent malignant glioma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Phospho-Stat3 Antibody (Tyr705) (D3A7) XP® Rabbit mAb | Cell Signaling Technology [cellsignal.com]
- 8. CellTiter 96® AQueous One Solution Cell Proliferation Assay | MTS Assay | MTT Assay [worldwide.promega.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. broadpharm.com [broadpharm.com]
WP1066: A Technical Guide to its Chemical Structure, Properties, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of WP1066, a small molecule inhibitor with significant potential in oncology and immunology. This document details its chemical properties, mechanism of action, and summarizes key quantitative data from preclinical studies. Furthermore, it outlines common experimental protocols for evaluating its activity and visualizes its core signaling pathways.
Chemical Structure and Properties
This compound, with the chemical name (E)-3-(6-bromopyridin-2-yl)-2-cyano-N-[(1S)-1-phenylethyl]acrylamide, is a synthetic analog of AG490.[1][2] It is a cell-permeable compound that is orally bioavailable and has the ability to cross the blood-brain barrier, a crucial property for treating central nervous system malignancies.[3][4]
| Property | Value | Reference |
| Molecular Formula | C₁₇H₁₄BrN₃O | [2][5] |
| Molecular Weight | 356.2 g/mol | [2][5] |
| CAS Number | 857064-38-1 | [2][4] |
| Appearance | Solid | [2] |
| Purity | >97% | [2] |
| Solubility | Soluble in DMSO to 25 mM and in ethanol to 10 mM. | [2] |
Mechanism of Action: Targeting the JAK/STAT Pathway
This compound is a potent inhibitor of the Janus kinase 2 (JAK2) and Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[1][6] This pathway is often constitutively activated in a wide range of cancers, contributing to tumor cell proliferation, survival, angiogenesis, and immune evasion.[7][8]
The primary mechanism of this compound involves the inhibition of JAK2 phosphorylation, which in turn prevents the phosphorylation and activation of its downstream target, STAT3.[1][9] Unlike its parent compound AG490, this compound not only inhibits JAK2 phosphorylation but also promotes the degradation of the JAK2 protein.[6] The inhibition of STAT3 activation blocks its translocation to the nucleus, thereby downregulating the expression of various oncogenic target genes, including c-Myc, Bcl-xL, and Mcl-1.[7][10]
Beyond its effects on JAK2 and STAT3, this compound has also been shown to inhibit STAT5 and ERK1/2, while not affecting JAK1 and JAK3.[6][11] Furthermore, it has demonstrated the ability to inhibit ceramide glucosyltransferase activity independently of the JAK/STAT3 pathway.[12]
Signaling Pathway Diagram
References
- 1. apexbt.com [apexbt.com]
- 2. This compound, JAK/STAT3 inhibitor (CAS 857064-38-1) | Abcam [abcam.com]
- 3. Breakthrough: this compound inhibits PD-L1 as well as STAT3 | Drug Discovery News [drugdiscoverynews.com]
- 4. caymanchem.com [caymanchem.com]
- 5. WP-1066 | C17H14BrN3O | CID 11210478 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. Facebook [cancer.gov]
- 8. STAT3 inhibitor this compound as a novel therapeutic agent for renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Novel Inhibitor of STAT3 Activation Is Efficacious Against Established Central Nervous System Melanoma and Inhibits Regulatory T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A first-in-human Phase I trial of the oral p-STAT3 inhibitor this compound in patients with recurrent malignant glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. This compound, a small molecule inhibitor of the JAK/STAT3 pathway, inhibits ceramide glucosyltransferase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
The Influence of WP1066 on Apoptosis and Cell Cycle Arrest: A Technical Guide
Abstract
WP1066 is a novel small molecule inhibitor recognized for its potent anti-neoplastic properties, primarily through the targeted inhibition of the Janus Kinase (JAK)/Signal Transducer and Activator of Transcription (STAT) signaling pathway. As a structural analog of AG490, this compound demonstrates significantly greater potency in preclinical models.[1][2][3] This technical guide provides an in-depth analysis of the molecular mechanisms through which this compound induces apoptosis and cell cycle arrest in various cancer cell lines. It summarizes key quantitative data, details common experimental protocols for its evaluation, and visualizes the critical signaling pathways and workflows. This document is intended for researchers, scientists, and drug development professionals investigating novel cancer therapeutics.
Core Mechanism of Action: Targeting the JAK/STAT Pathway
This compound exerts its primary effect by inhibiting the JAK2 tyrosine kinase.[4][5] In many malignancies, including acute myelogenous leukemia (AML), malignant gliomas, and melanoma, the JAK/STAT pathway is constitutively activated, promoting cell proliferation, survival, and immune evasion.[1][6][7]
This compound disrupts this signaling cascade by:
-
Inhibiting JAK2 Phosphorylation : Similar to its parent compound AG490, this compound inhibits the phosphorylation of JAK2.[5][8]
-
Degrading JAK2 Protein : Unlike AG490, this compound also promotes the degradation of the JAK2 protein itself, leading to a more sustained inhibition of the pathway.[5][8]
-
Blocking Downstream Effectors : The inactivation of JAK2 prevents the subsequent phosphorylation and activation of downstream signaling proteins, most notably STAT3 and STAT5, as well as the PI3K/AKT pathway.[4][5] The inhibition of STAT3 phosphorylation prevents its dimerization and translocation to the nucleus, where it would otherwise regulate the transcription of numerous genes critical for tumor cell survival and proliferation.[1][2]
This compound-Induced Apoptosis
By suppressing pro-survival signaling, this compound effectively triggers programmed cell death, or apoptosis, in cancer cells. This process is mediated by the modulation of key regulatory proteins and the activation of the caspase cascade.
Regulation of Apoptotic Proteins
Inhibition of the JAK2/STAT3 and PI3K/AKT pathways by this compound leads to a shift in the balance between pro-apoptotic and anti-apoptotic proteins. Specifically, this compound has been shown to:
-
Downregulate Anti-Apoptotic Proteins : It suppresses the expression of Bcl-2 family members such as Bcl-2, Bcl-xL, and Mcl-1.[1][2][6][9]
-
Activate Pro-Apoptotic Proteins : Treatment with this compound leads to the activation of the pro-apoptotic protein Bax.[1][2][6]
Caspase-Dependent Apoptosis
The altered expression of Bcl-2 family proteins culminates in the activation of the intrinsic apoptotic pathway. This leads to a caspase-dependent cell death, characterized by:
-
Activation of Caspase-3 : this compound treatment induces the activation of caspase-3, a key executioner caspase.[5][8][10]
-
Cleavage of PARP : Activated caspase-3 subsequently cleaves Poly(ADP-ribose) polymerase (PARP), a hallmark of apoptosis.[5][8][10]
The induction of apoptosis has been observed in a dose-dependent manner across various cancer cell lines, including AML, glioma, and renal cell carcinoma.[4][9]
This compound-Induced Cell Cycle Arrest
In addition to inducing apoptosis, this compound halts the proliferation of cancer cells by inducing cell cycle arrest. By inhibiting the transcription of key cell cycle regulators, this compound prevents cells from progressing through the division cycle.
-
G0/G1 Phase Arrest : Treatment with this compound leads to an accumulation of cells in the G0/G1 phase of the cell cycle.[4][5][8][11]
-
Downregulation of Proliferative Genes : The inhibition of STAT3 and other downstream targets results in the suppression of critical cell cycle progression genes, including c-Myc and Cyclin D1.[1][7][12]
This arrest of the cell cycle contributes significantly to the overall anti-proliferative effects of the compound.[4][10]
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on cell viability, apoptosis, and cell cycle distribution in various cancer cell lines as reported in the literature.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Citation |
| U87-MG | Malignant Glioma | 5.6 | [1][2] |
| U373-MG | Malignant Glioma | 3.7 | [1][2] |
| A375 | Melanoma | ~1.5 | [13] |
| HEL | Erythroid Leukemia | 2.3 (JAK2), 2.43 (STAT3) | [11] |
| MM1 | Multiple Myeloma | 1.2 | [11] |
Table 2: Apoptosis Induction by this compound
| Cell Line | Cancer Type | This compound Conc. (µM) | Treatment Time (h) | Apoptotic Cells (%) | Citation |
| OCIM2 | AML | 0.5 - 3 | 2 | Up to 52% (Dose-dependent) | [10] |
| OCIM2 | AML | 1, 2, or 3 | 4 | Dose-dependent increase | [4] |
| K562 | AML | 1, 2, or 3 | 4 | Dose-dependent increase | [4] |
| Caki-1 | Renal Cancer | 2.5 or 5 | 24 | Significant increase in Annexin V+ cells | [9][14] |
| 786-O | Renal Cancer | 2.5 or 5 | 24 | Significant increase in Annexin V+ cells | [9][14] |
Table 3: Cell Cycle Arrest Induced by this compound
| Cell Line | Cancer Type | this compound Conc. (µM) | Effect | Citation | | :--- | :--- | :--- | :--- | | OCIM2 | AML | 2 | Accumulation in G0/G1 phase |[5][8][11] | | K562 | AML | 2 | Time-dependent accumulation in sub-G0 phase |[10] |
Signaling Pathways and Experimental Workflows
This compound Signaling Pathway
Caption: this compound inhibits JAK2, blocking STAT3 and PI3K/AKT pathways.
Experimental Workflow: Apoptosis Assay
Caption: Workflow for detecting apoptosis using Annexin V/PI staining.
Experimental Workflow: Cell Cycle Analysis
Caption: Workflow for cell cycle analysis using Propidium Iodide staining.
Detailed Experimental Protocols
Protocol: Apoptosis Detection via Annexin V/PI Staining
This protocol is for the quantitative analysis of apoptosis by flow cytometry using Fluorescein isothiocyanate (FITC) Annexin V and propidium iodide (PI).[15]
Materials:
-
Cancer cell line of interest
-
This compound
-
Phosphate-Buffered Saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with desired concentrations of this compound (e.g., 0, 1, 2.5, 5 µM) and a vehicle control (DMSO) for the specified duration (e.g., 24 hours).
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using a gentle cell scraper or trypsin. Centrifuge all cells at 300 x g for 5 minutes.
-
Washing: Discard the supernatant and wash the cell pellet twice with ice-cold PBS.
-
Staining: Prepare 1X Binding Buffer by diluting the 10X stock with deionized water. Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: After incubation, add 400 µL of 1X Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour. Use unstained, Annexin V-only, and PI-only controls for proper compensation and gating.
-
Data Interpretation:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Protocol: Cell Cycle Analysis via Propidium Iodide Staining
This protocol details the analysis of cell cycle distribution by staining DNA with propidium iodide and subsequent flow cytometry.[16][17]
Materials:
-
Cancer cell line of interest
-
This compound
-
Phosphate-Buffered Saline (PBS)
-
Ice-cold 70% ethanol
-
PI Staining Solution (e.g., 50 µg/mL PI, 100 µg/mL RNase A, 0.1% Triton X-100 in PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells and treat with this compound as described in the apoptosis protocol.
-
Cell Harvesting: Collect cells by trypsinization, combine with the supernatant to include floating cells, and centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cell pellet once with ice-cold PBS.
-
Fixation: Resuspend the pellet in 500 µL of ice-cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells for at least 2 hours at 4°C (or overnight for best results).
-
Staining: Centrifuge the fixed cells at 500 x g for 10 minutes. Discard the ethanol and wash the pellet with PBS.
-
Resuspend the cell pellet in 500 µL of PI Staining Solution.
-
Incubation: Incubate for 30 minutes at room temperature in the dark. The RNase A will degrade RNA to prevent non-specific staining.
-
Analysis: Analyze the samples on a flow cytometer. Use the pulse width versus pulse area to exclude cell doublets.
-
Data Interpretation: Generate a DNA content histogram to quantify the percentage of cells in the Sub-G0 (apoptotic), G0/G1, S, and G2/M phases of the cell cycle.
Protocol: Western Blotting for Protein Expression
This protocol outlines the detection of key proteins modulated by this compound, such as p-STAT3, STAT3, Bcl-2, and cleaved PARP.[18]
Materials:
-
Treated cell pellets
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-STAT3, anti-STAT3, anti-Bcl-2, anti-PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Protein Extraction: Lyse treated cell pellets in ice-cold RIPA buffer. Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each sample using a BCA assay.
-
Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) into the wells of an SDS-PAGE gel and run until adequate separation is achieved.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the desired primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washes in TBST, apply ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system. Use a loading control like β-actin or GAPDH to ensure equal protein loading.
Conclusion
This compound is a potent inhibitor of the JAK2/STAT3 signaling pathway that demonstrates significant anti-cancer activity across a range of malignancies. Its ability to concurrently induce caspase-dependent apoptosis and promote G0/G1 cell cycle arrest makes it a compelling candidate for further therapeutic development. By downregulating the expression of key survival and proliferation genes like Bcl-2, Mcl-1, and c-Myc, this compound effectively undermines the core mechanisms that drive tumorigenesis. The data and protocols presented in this guide offer a comprehensive resource for researchers working to elucidate and harness the therapeutic potential of this promising compound.
References
- 1. researchgate.net [researchgate.net]
- 2. A novel inhibitor of the STAT3 pathway induces apoptosis in malignant glioma cells both in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound suppresses macrophage cell death induced by inflammasome agonists independently of its inhibitory effect on STAT3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 6. A first-in-human Phase I trial of the oral p-STAT3 inhibitor this compound in patients with recurrent malignant glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ashpublications.org [ashpublications.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. STAT3 inhibitor this compound as a novel therapeutic agent for renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ashpublications.org [ashpublications.org]
- 11. selleckchem.com [selleckchem.com]
- 12. researchgate.net [researchgate.net]
- 13. aacrjournals.org [aacrjournals.org]
- 14. researchgate.net [researchgate.net]
- 15. tandfonline.com [tandfonline.com]
- 16. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 17. Analysis of Cell Cycle by Flow Cytometry | Springer Nature Experiments [experiments.springernature.com]
- 18. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: WP1066 in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the dosage and administration of WP1066, a potent inhibitor of the JAK2/STAT3 signaling pathway, in various mouse models. The included protocols and data are intended to guide researchers in designing and executing preclinical studies.
Introduction
This compound is a small molecule inhibitor that targets the Janus kinase 2 (JAK2) and Signal Transducer and Activator of Transcription 3 (STAT3) pathway.[1] Constitutive activation of the STAT3 pathway is a hallmark of many human cancers, promoting tumor cell proliferation, survival, and angiogenesis while suppressing anti-tumor immunity.[2][3][4][5] this compound has demonstrated significant anti-tumor activity in a variety of preclinical cancer models by inhibiting STAT3 phosphorylation and downstream signaling.[3][6][7]
Mechanism of Action
This compound exerts its anti-cancer effects primarily through the inhibition of the JAK2/STAT3 signaling cascade. By blocking STAT3 phosphorylation, this compound prevents its dimerization and translocation to the nucleus, thereby inhibiting the transcription of target genes involved in cell survival (e.g., Bcl-xL, Mcl-1), proliferation (e.g., c-Myc), and angiogenesis (e.g., VEGF).[5][8] This inhibition leads to apoptosis and reduced tumor growth.[3]
Signaling Pathway Diagram
Caption: this compound inhibits the JAK2/STAT3 signaling pathway.
Quantitative Data Summary
The following tables summarize the dosages and administration routes of this compound used in various mouse models.
Table 1: this compound Dosage and Administration in Different Mouse Models
| Mouse Model | Cancer Type | Dosage | Administration Route | Treatment Schedule | Outcome | Reference |
| C57BL/6J | Intracerebral Melanoma | 40 mg/kg | Oral Gavage (o.g.) | Not specified | 80% long-term survival | [9] |
| C57BL/6J | Intracerebral Melanoma | 10, 20 mg/kg | Intraperitoneal (i.p.) | Started day 3 post-implantation | Increased median survival | [6] |
| Athymic Nude | Renal Cell Carcinoma (Caki-1 xenograft) | 40 mg/kg | Oral Gavage (o.g.) | Daily for 5 days, 2 days rest, for 19 days | Significantly inhibited tumor growth | [7][10] |
| CD1 | (Pharmacokinetics) | 10, 40 mg/kg | Intravenous (i.v.) | Single dose | Determined plasma concentrations | [11] |
| CD1 | (Pharmacokinetics) | 40 mg/kg | Oral Gavage (o.g.) | Single dose | Determined oral bioavailability | [11] |
| gp130757FF | Gastric Cancer | Not specified | Intraperitoneal (i.p.) | 2 weeks | 50% reduction in tumor volume | [3][4] |
| C57BL/6 | Glioma (GL261) | 30 mg/kg | Oral | With STING agonist | Increased median survival to 58 days | [12] |
| NOD/SCID | Glioblastoma (BTSC xenografts) | Not specified | Intraperitoneal (i.p.) | Not specified | Prolonged animal survival | [13] |
| Athymic Nude | Diffuse Midline Glioma (PED17 xenograft) | 20 mg/kg | Oral Gavage (o.g.) | 3 times per week | Tumor regression or no growth | [14] |
| Athymic Nude | Diffuse Midline Glioma (DIPGXIIIp xenograft) | 40 mg/kg | Oral Gavage (o.g.) | 5 days on, 2 days off | Treatment until endpoint | [14] |
Experimental Protocols
Protocol 1: Oral Administration of this compound in a Xenograft Mouse Model
This protocol is a general guideline based on studies with renal cell carcinoma and glioma xenografts.[7][14]
1. Materials:
-
This compound (powder)
-
Vehicle: 20% DMSO and 80% Polyethylene glycol 300 (PEG300)[7]
-
Sterile PBS
-
Cancer cell line (e.g., Caki-1, PED17)
-
Athymic nude mice
-
Matrigel (optional, for subcutaneous injection)
-
Standard animal handling and injection equipment
2. Procedure:
-
Tumor Cell Implantation:
-
Subcutaneous: Harvest cancer cells and resuspend in sterile PBS or a mixture of PBS and Matrigel. Inject subcutaneously into the flank of each mouse.
-
Orthotopic (Intracranial): Follow established stereotactic injection protocols for the specific brain region.
-
-
Tumor Growth Monitoring:
-
For subcutaneous tumors, measure tumor volume regularly using calipers.
-
For intracranial tumors, monitor animal health and neurological signs. Bioluminescence imaging can be used if cells are luciferase-tagged.[14]
-
-
This compound Preparation:
-
Prepare a stock solution of this compound in 100% DMSO.
-
On the day of administration, dilute the stock solution with PEG300 to achieve the final concentration in a 20% DMSO/80% PEG300 vehicle.[7]
-
-
Administration:
-
Once tumors are established (e.g., a palpable size for subcutaneous models or a few weeks post-implantation for intracranial models), randomize mice into treatment and control groups.[14]
-
Administer this compound or vehicle via oral gavage at the desired dosage (e.g., 20-40 mg/kg).[7][14]
-
Follow the specified treatment schedule (e.g., daily for a period, or intermittent dosing).[7][14]
-
-
Endpoint Analysis:
-
Continue treatment until a predetermined endpoint (e.g., tumor volume limit, specific time point, or neurological decline).
-
At the end of the study, euthanize mice and harvest tumors and other tissues for analysis (e.g., immunohistochemistry for p-STAT3, Western blot, etc.).
-
Protocol 2: Intraperitoneal Administration of this compound
This protocol is based on studies in melanoma and gastric cancer models.[3][4][6]
1. Materials:
-
This compound (powder)
-
Vehicle (e.g., DMSO/Saline)
-
Cancer cell line (e.g., B16 melanoma)
-
Syngeneic mice (e.g., C57BL/6J)
-
Standard animal handling and injection equipment
2. Procedure:
-
Tumor Cell Implantation:
-
Follow the procedure for subcutaneous or orthotopic implantation as described in Protocol 1.
-
-
This compound Preparation:
-
Prepare the this compound solution in a suitable vehicle for intraperitoneal injection. The exact vehicle composition may need to be optimized.
-
-
Administration:
-
Endpoint Analysis:
-
Monitor survival or tumor growth as the primary endpoint.
-
Conduct tissue analysis as described in Protocol 1.
-
Experimental Workflow Diagram
Caption: General experimental workflow for this compound studies in mice.
Concluding Remarks
This compound has shown considerable promise in preclinical mouse models for a variety of cancers. The provided data and protocols offer a starting point for researchers investigating this compound. It is crucial to optimize dosage, administration route, and treatment schedule for each specific cancer model and experimental design. Careful monitoring for potential toxicity and detailed pharmacokinetic and pharmacodynamic analyses are recommended for further studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The preclinical pharmacology of this compound, a potent small molecule inhibitor of the JAK2/STAT3 pathway | Semantic Scholar [semanticscholar.org]
- 3. Inhibition of the JAK2/STAT3 Pathway Reduces Gastric Cancer Growth In Vitro and In Vivo | PLOS One [journals.plos.org]
- 4. Inhibition of the JAK2/STAT3 pathway reduces gastric cancer growth in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Facebook [cancer.gov]
- 6. A Novel Inhibitor of STAT3 Activation Is Efficacious Against Established Central Nervous System Melanoma and Inhibits Regulatory T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. STAT3 inhibitor this compound as a novel therapeutic agent for renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A first-in-human Phase I trial of the oral p-STAT3 inhibitor this compound in patients with recurrent malignant glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. selleckchem.com [selleckchem.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. aacrjournals.org [aacrjournals.org]
- 13. On-target JAK2/STAT3 inhibition slows disease progression in orthotopic xenografts of human glioblastoma brain tumor stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
Optimal Concentration of WP1066 for In Vitro Cell Culture: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide for determining and utilizing the optimal concentration of WP1066, a potent inhibitor of the JAK2/STAT3 signaling pathway, for in vitro cell culture experiments. This document outlines the mechanism of action of this compound, provides a compilation of effective concentrations and IC50 values across various cancer cell lines, and offers detailed protocols for key experimental assays. The information is intended to assist researchers in designing and executing robust experiments to investigate the therapeutic potential of this compound.
Introduction to this compound
This compound is a small molecule inhibitor that primarily targets the Janus kinase 2 (JAK2) and Signal Transducer and Activator of Transcription 3 (STAT3).[1][2] Constitutive activation of the JAK/STAT3 pathway is a hallmark of numerous human cancers, promoting cell proliferation, survival, and angiogenesis while suppressing anti-tumor immunity.[3][4] this compound exerts its anti-tumor effects by inhibiting the phosphorylation of JAK2 and STAT3, leading to the downregulation of downstream target genes involved in oncogenesis.[5][6] It is structurally related to AG490 but exhibits significantly greater potency.[7]
Mechanism of Action
This compound functions as a direct inhibitor of JAK2, which in turn prevents the phosphorylation and activation of STAT3.[1][6] Activated STAT3 dimerizes, translocates to the nucleus, and acts as a transcription factor for genes that regulate cell cycle progression, apoptosis, and angiogenesis. By blocking this cascade, this compound can induce apoptosis, inhibit cell proliferation, and reduce the expression of survival proteins such as Bcl-xL, Mcl-1, and c-Myc.[3][7]
Caption: this compound inhibits the JAK2/STAT3 signaling pathway.
Quantitative Data: Effective Concentrations and IC50 Values
The optimal concentration of this compound is cell-line dependent. The following tables summarize the reported IC50 values and effective concentrations for various cancer cell lines. It is recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental conditions.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Assay | Reference |
| HEL | Erythroid Leukemia | 2.30 | Proliferation Assay | [1][2] |
| B16 | Melanoma | 2.43 | MTT Assay | [2] |
| B16EGFRvIII | Melanoma | 1.5 | MTT Assay | [5] |
| A375 | Melanoma | 1.6 | MTT Assay | [5] |
| U87-MG | Glioblastoma | 5.6 | Viability Assay | [2][7] |
| U373-MG | Glioblastoma | 3.7 | Viability Assay | [2][7] |
| U-266 | Multiple Myeloma | 1.5 | MTT Assay | [2] |
| HeLa | Cervical Cancer | 4.2 | MTT Assay | [2] |
| Caki-1 | Renal Cell Carcinoma | ~2.5 | MTS Assay | [4] |
| 786-O | Renal Cell Carcinoma | ~2.5 | MTS Assay | [4] |
Table 2: Effective Concentrations of this compound for Specific Cellular Effects
| Cell Line(s) | Effect | Concentration (µM) | Reference |
| HEL | Inhibition of JAK2, STAT3, STAT5, ERK1/2 phosphorylation | 0.5 - 4.0 | [1] |
| OCIM2, K562 | Inhibition of AML colony formation | 0.5 - 3.0 | [1] |
| OCIM2 | G0-G1 cell cycle arrest | 2 | [1] |
| OCIM2, K562 | Induction of apoptosis | 1 - 3 | [1] |
| Caki-1, 786-O | Inhibition of STAT3 phosphorylation | 5 | [1][4] |
| Caki-1, 786-O | Inhibition of cell survival and proliferation | 2.5 | [1][4] |
| A375 | Suppression of STAT3 tyrosine phosphorylation | <2.5 | [8] |
| Tca8113 | Inhibition of cell proliferation, migration, and invasion | 5 | [9] |
| STSW-01 | Reduction of cell viability and STAT3 phosphorylation | 1.5 - 3.0 | [9] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a general guideline for determining the cytotoxic effects of this compound on cancer cell lines.
Materials:
-
This compound (stock solution in DMSO)
-
Cancer cell line of interest
-
Complete culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 atmosphere.
-
Prepare serial dilutions of this compound in complete culture medium. A suggested concentration range is 0.1 to 10 µM.[5] Include a vehicle control (DMSO) at the same concentration as the highest this compound treatment.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control.
-
Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Caption: Workflow for a typical MTT cell viability assay.
Western Blotting for Phospho-STAT3
This protocol describes the detection of phosphorylated STAT3 to confirm the inhibitory effect of this compound.
Materials:
-
This compound
-
Cancer cell line of interest
-
Complete culture medium
-
6-well plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-STAT3 (Tyr705), anti-STAT3, anti-β-actin
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with various concentrations of this compound (e.g., 0, 1, 2.5, 5 µM) for a specified time (e.g., 2-24 hours).[4][5]
-
Wash cells with ice-cold PBS and lyse them with RIPA buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Densitometry analysis can be performed to quantify the changes in protein expression.
Conclusion
The optimal concentration of this compound for in vitro cell culture is highly dependent on the specific cell line and the biological question being addressed. The provided data and protocols serve as a starting point for researchers. It is crucial to perform dose-response experiments and to verify the on-target effects of this compound by assessing the phosphorylation status of STAT3. These application notes should aid in the effective design and interpretation of experiments involving this promising anti-cancer agent.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. digitalcommons.library.tmc.edu [digitalcommons.library.tmc.edu]
- 4. STAT3 inhibitor this compound as a novel therapeutic agent for renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Novel Inhibitor of STAT3 Activation Is Efficacious Against Established Central Nervous System Melanoma and Inhibits Regulatory T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ashpublications.org [ashpublications.org]
- 7. researchgate.net [researchgate.net]
- 8. aacrjournals.org [aacrjournals.org]
- 9. file.glpbio.com [file.glpbio.com]
Protocol for dissolving and preparing WP1066 for experiments.
A Comprehensive Guide for Researchers and Drug Development Professionals
This document provides detailed protocols for the dissolution and preparation of WP1066, a potent inhibitor of the JAK2/STAT3 signaling pathway, for use in a variety of experimental settings. These guidelines are intended for researchers, scientists, and professionals involved in drug development.
Introduction to this compound
This compound is a small molecule inhibitor that primarily targets Janus kinase 2 (JAK2) and Signal Transducer and Activator of Transcription 3 (STAT3).[1][2] It functions as a reversible competitive inhibitor of STAT3, blocking the phosphorylation of STAT3 at Tyr705.[3] This inhibition disrupts the downstream signaling cascade that is often aberrantly activated in various cancers, making this compound a compound of significant interest for cancer research and therapy.[4] this compound has demonstrated antitumor activity both in vitro and in vivo and is noted for its ability to cross the blood-brain barrier.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound, facilitating easy reference for experimental planning.
| Property | Value | Source |
| Molecular Weight | 356.2 g/mol | [5] |
| Molecular Formula | C₁₇H₁₄BrN₃O | [1][2] |
| CAS Number | 857064-38-1 | [1][2] |
| Appearance | White to light yellow solid | [2] |
| Purity | >97% | |
| Solubility in DMSO | ≥17.8 mg/mL (49.9 mM) | [1] |
| ≥44 mg/mL (123.52 mM) | [2] | |
| Soluble to 25 mM | ||
| Solubility in Ethanol | ≥24.6 mg/mL (69.1 mM) with gentle warming and sonication | [1] |
| 16.67 mg/mL (46.80 mM) with sonication | [2] | |
| Soluble to 10 mM | ||
| Solubility in Water | Insoluble | [1] |
| Storage of Solid | -20°C for up to 3 years | [2] |
| 4°C for up to 2 years | [2] | |
| Storage of Stock Solutions | -80°C for up to 1 year in solvent | [6] |
| -20°C for up to 1 month in solvent | [6] |
Experimental Protocols
Preparation of this compound Stock Solution for In Vitro Experiments
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Water bath or incubator at 37°C (optional)
-
Ultrasonic bath (optional)
Protocol:
-
Aseptic Technique: Perform all steps in a sterile environment (e.g., a laminar flow hood) to prevent contamination of cell cultures.
-
Calculate Required Amount: Determine the desired concentration and volume of the stock solution. For example, to prepare a 10 mM stock solution, weigh out 3.562 mg of this compound for every 1 mL of DMSO.
-
Dissolution:
-
Add the calculated amount of this compound powder to a sterile tube.
-
Add the appropriate volume of DMSO.
-
Vortex the solution thoroughly.
-
To aid dissolution, the tube can be warmed at 37°C for 10 minutes and/or sonicated in an ultrasonic bath for a short period.[1] Ensure the cap is tightly sealed to prevent contamination.
-
-
Sterilization (Optional): If necessary, the stock solution can be sterilized by filtering through a 0.22 µm syringe filter.
-
Aliquoting and Storage:
Preparation of this compound Working Solution for Cell Culture
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Appropriate cell culture medium, pre-warmed to 37°C
Protocol:
-
Thaw Stock Solution: Thaw an aliquot of the this compound stock solution at room temperature.
-
Dilution:
-
Dilute the stock solution directly into the pre-warmed cell culture medium to achieve the desired final concentration. For example, to achieve a 10 µM final concentration from a 10 mM stock solution, add 1 µL of the stock solution to 1 mL of cell culture medium.
-
Important: Ensure the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
-
-
Mixing: Gently mix the working solution by pipetting or inverting the tube.
-
Application: Add the freshly prepared working solution to your cell cultures.
Preparation of this compound Formulation for In Vivo Experiments
Note: The following are example formulations. The optimal formulation may vary depending on the animal model and route of administration. It is recommended to prepare these solutions fresh on the day of use.
Formulation 1: DMSO and Corn Oil
Materials:
-
This compound powder
-
DMSO
-
Corn oil
Protocol:
-
Prepare a stock solution of this compound in DMSO (e.g., 11.8 mg/mL).
-
For a final concentration of 0.59 mg/mL, add 50 µL of the 11.8 mg/mL DMSO stock solution to 950 µL of corn oil.[6]
-
Mix the solution thoroughly to ensure homogeneity.[6] This formulation is suitable for oral administration.[6]
Formulation 2: DMSO, PEG300, Tween-80, and Saline
Materials:
-
This compound powder
-
DMSO
-
PEG300
-
Tween-80
-
Saline (0.9% sodium chloride in sterile water)
Protocol:
-
Prepare a stock solution of this compound in DMSO (e.g., 50 mg/mL).
-
To prepare a 1 mL working solution, sequentially add the following, mixing well after each addition:
-
This protocol yields a clear solution of ≥ 5 mg/mL.[2]
Visualizations
Experimental Workflow for this compound Preparation
Caption: Workflow for preparing this compound solutions.
This compound Inhibition of the JAK/STAT Signaling Pathway
Caption: this compound inhibits the JAK/STAT pathway.
References
Application Notes and Protocols: Utilizing WP1066 in Combination with Radiation Therapy for Brain Tumors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glioblastoma (GBM) remains one of the most aggressive and challenging primary brain tumors to treat. Standard-of-care, which includes surgical resection followed by radiation and chemotherapy, often results in tumor recurrence and poor patient prognosis. A key factor contributing to this resistance is the activation of various intracellular signaling pathways that promote tumor cell survival, proliferation, and immune evasion. One such critical pathway is the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway, with STAT3 being a key mediator of tumorigenesis in GBM.
WP1066 is a small molecule inhibitor that effectively targets the JAK/STAT3 signaling pathway.[1] Preclinical studies have demonstrated its ability to penetrate the blood-brain barrier, making it a promising candidate for treating brain tumors.[2][3] This document provides detailed application notes and experimental protocols for investigating the synergistic effects of this compound in combination with radiation therapy for the treatment of brain tumors. The provided methodologies and data summaries are intended to guide researchers in designing and executing robust preclinical studies.
Mechanism of Action: this compound and Radiation Synergy
This compound primarily functions by inhibiting the phosphorylation of JAK2 and STAT3, preventing the dimerization and nuclear translocation of STAT3.[1] This, in turn, downregulates the expression of downstream target genes involved in cell survival (e.g., Bcl-xL, Mcl-1), proliferation (e.g., c-Myc), and immune suppression.[3]
Radiation therapy, a cornerstone of GBM treatment, induces DNA damage in cancer cells. However, GBM cells can develop resistance to radiation. The combination of this compound with radiation has been shown to enhance therapeutic efficacy. This synergy is believed to stem from this compound's ability to sensitize tumor cells to radiation-induced damage and to modulate the tumor microenvironment, making it more susceptible to immune-mediated clearance.[2][4]
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies evaluating this compound alone and in combination with radiation therapy.
In Vitro Efficacy of this compound
| Cell Line | Assay | Parameter | Value | Reference |
| GSC-11 | MTS Assay | IC50 | 3.6 µM | [1] |
| GSC-11 | MTS Assay | IC20 | 2.6 µM | [1] |
| U87-MG | Apoptosis Assay | IC50 | 5.6 µM | [5] |
| U373-MG | Apoptosis Assay | IC50 | 3.7 µM | [5] |
In Vivo Efficacy of this compound and Radiation Combination Therapy in a GL261 Glioma Mouse Model
| Treatment Group | Median Survival (days) | Long-Term Survivors (>60 days) | p-value (vs. Control) | Reference |
| Control | 23 | 0% | - | [2] |
| This compound | 27 | 0% | 0.1178 | [2] |
| WBRT | 28 | 0% | 0.0320 | [2] |
| WBRT + this compound | 32 | 40% | <0.0001 | [2] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and extension of these findings.
In Vitro Clonogenic Survival Assay
This assay assesses the ability of single cells to form colonies after treatment, a measure of reproductive viability.
Materials:
-
Glioblastoma cell lines (e.g., U87MG, U251)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
Trypsin-EDTA
-
6-well plates
-
Irradiator (e.g., X-ray source)
-
Crystal Violet staining solution (0.5% crystal violet in 20% methanol)
-
Phosphate-buffered saline (PBS)
Protocol:
-
Cell Seeding:
-
Harvest and count cells to create a single-cell suspension.
-
Seed an appropriate number of cells (e.g., 200-1000 cells/well) into 6-well plates. The exact number should be optimized for each cell line to yield 50-150 colonies in the control wells.
-
Allow cells to attach for 18-24 hours.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete medium.
-
Replace the medium in the wells with the this compound-containing medium or a vehicle control (DMSO).
-
Incubate for a predetermined time (e.g., 24 hours) prior to irradiation.
-
-
Irradiation:
-
Irradiate the plates with varying doses of radiation (e.g., 0, 2, 4, 6, 8 Gy).
-
-
Colony Formation:
-
After irradiation, remove the drug-containing medium, wash with PBS, and add fresh complete medium.
-
Incubate the plates for 10-14 days, allowing colonies to form.
-
-
Staining and Counting:
-
Wash the wells with PBS.
-
Fix the colonies with a solution like 100% methanol for 10 minutes.
-
Stain with Crystal Violet solution for 10-30 minutes.
-
Gently wash with water and allow the plates to air dry.
-
Count the number of colonies (defined as a cluster of ≥50 cells).
-
-
Data Analysis:
-
Calculate the Plating Efficiency (PE) for the control group: (Number of colonies formed / Number of cells seeded) x 100%.
-
Calculate the Surviving Fraction (SF) for each treatment group: (Number of colonies formed / (Number of cells seeded x PE))
-
In Vivo Orthotopic Glioblastoma Xenograft Model
This protocol describes the establishment of a brain tumor model in mice to evaluate the efficacy of this compound and radiation in a more physiologically relevant setting.
Materials:
-
Immunocompromised mice (e.g., athymic nude or SCID)
-
Glioblastoma cells stably expressing a reporter (e.g., luciferase for bioluminescence imaging)
-
Stereotactic apparatus
-
Anesthesia (e.g., isoflurane)
-
Hamilton syringe
-
This compound formulation for oral gavage (e.g., in a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline)
-
Small animal irradiator
Protocol:
-
Cell Implantation:
-
Anesthetize the mouse and secure it in the stereotactic frame.
-
Create a small burr hole in the skull at a predetermined stereotactic coordinate (e.g., 2 mm lateral and 1 mm anterior to the bregma).
-
Slowly inject a suspension of glioblastoma cells (e.g., 1 x 10^5 cells in 5 µL of PBS) into the brain parenchyma at a specific depth (e.g., 3 mm).
-
Withdraw the needle slowly and suture the incision.
-
-
Tumor Growth Monitoring:
-
Monitor tumor growth non-invasively using bioluminescence imaging (BLI) or magnetic resonance imaging (MRI) starting approximately 7 days post-implantation.
-
-
Treatment Administration:
-
Once tumors are established (as confirmed by imaging), randomize mice into treatment groups (e.g., Vehicle, this compound, Radiation, this compound + Radiation).
-
Administer this compound via oral gavage at the desired dose and schedule (e.g., 40-60 mg/kg, 3-5 times per week).[2][4]
-
Deliver focused radiation to the tumor-bearing region of the brain using a small animal irradiator. A typical fractionation schedule might be a total dose of 10-20 Gy delivered in 2-5 Gy fractions.[2]
-
-
Efficacy Evaluation:
-
Continue to monitor tumor growth via imaging throughout the treatment period.
-
Monitor animal health and body weight.
-
The primary endpoint is typically overall survival. Record the date of euthanasia due to tumor-related morbidity.
-
-
Data Analysis:
-
Generate Kaplan-Meier survival curves and compare survival between treatment groups using a log-rank test.
-
Analyze tumor growth rates based on imaging data.
-
Logical Relationship Diagram
The following diagram illustrates the logical connection between the mechanism of this compound, its combination with radiation, the experimental approach, and the expected outcomes.
Conclusion
The combination of the JAK/STAT3 inhibitor this compound with radiation therapy represents a promising strategy for the treatment of glioblastoma. The preclinical data strongly suggest a synergistic effect, leading to enhanced tumor cell killing and prolonged survival in animal models. The protocols and data presented in these application notes provide a framework for further investigation into this combination therapy, with the ultimate goal of translating these findings into clinical applications for patients with brain tumors. Further research should focus on elucidating the precise molecular mechanisms of radiosensitization and exploring potential biomarkers to identify patients most likely to benefit from this therapeutic approach.
References
- 1. Impact of STAT3 phosphorylation in glioblastoma stem cells radiosensitization and patient outcome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Radiation with STAT3 blockade triggers dendritic cell-T cell interactions in the glioma microenvironment and therapeutic efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A first-in-human Phase I trial of the oral p-STAT3 inhibitor this compound in patients with recurrent malignant glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Application Notes: Western Blot Analysis of p-STAT3 Levels Following WP1066 Treatment
Introduction
Signal Transducer and Activator of Transcription 3 (STAT3) is a crucial transcription factor that mediates cellular responses to cytokines and growth factors.[1] The phosphorylation of STAT3 at the Tyr705 residue is a critical activation step, leading to its dimerization, nuclear translocation, and regulation of genes involved in cell proliferation, survival, and angiogenesis.[2][3] Persistent activation of STAT3 is a hallmark of numerous cancers, making it a prime therapeutic target.[4][5] WP1066 is a small molecule inhibitor that effectively blocks the JAK/STAT3 signaling pathway.[6][7] It has been shown to suppress the phosphorylation of JAK2 and STAT3, thereby inhibiting tumor growth.[6][8] These application notes provide a detailed protocol for utilizing Western blot analysis to quantify the inhibitory effect of this compound on STAT3 phosphorylation in cancer cell lines.
Mechanism of Action of this compound
This compound is an inhibitor of Janus kinase 2 (JAK2) and STAT3.[7][9] In the canonical STAT3 signaling pathway, the binding of cytokines or growth factors to their receptors activates receptor-associated JAKs.[5][10] Activated JAKs then phosphorylate tyrosine residues on the receptor, creating docking sites for STAT3.[5] Recruited STAT3 is subsequently phosphorylated by JAKs, primarily at Tyr705.[2] this compound exerts its effect by inhibiting the phosphorylation of JAK2, which in turn prevents the downstream phosphorylation and activation of STAT3.[6][7] This blockade suppresses the transcription of STAT3 target genes, such as c-Myc, leading to reduced cell proliferation and induction of apoptosis.[6][11]
References
- 1. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 2. Western Blot for Detecting Phosphorylated STAT3 [bio-protocol.org]
- 3. Frontiers | Stat3 Signaling Pathway: A Future Therapeutic Target for Bone-Related Diseases [frontiersin.org]
- 4. Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. STAT3 SIGNALING: Anticancer Strategies and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Novel Inhibitor of STAT3 Activation Is Efficacious Against Established Central Nervous System Melanoma and Inhibits Regulatory T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Role of JAK2/STAT3 Signaling Pathway in the Tumorigenesis, Chemotherapy Resistance, and Treatment of Solid Tumors: A Systemic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Facebook [cancer.gov]
Application Notes and Protocols for Determining the Effect of WP1066 on Glioma Cell Viability
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glioblastoma is the most aggressive and common type of primary brain tumor in adults, with a dismal prognosis despite multimodal treatment strategies. The Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway is frequently overactivated in glioblastoma and plays a crucial role in promoting tumor cell proliferation, survival, and immune evasion.[1][2] WP1066 is a small molecule inhibitor that effectively targets the Janus kinase/STAT3 (JAK/STAT) signaling pathway.[3][4] It has demonstrated potent anti-tumor activity in various cancer models, including malignant gliomas, by inducing apoptosis and inhibiting tumor growth both in vitro and in vivo.[5][6] These application notes provide a detailed protocol for assessing the viability of glioma cell lines upon treatment with this compound using a colorimetric MTT assay.
Mechanism of Action of this compound in Glioma
This compound exerts its anti-cancer effects primarily by inhibiting the phosphorylation and activation of STAT3.[2][5] In glioma cells, constitutively active STAT3 promotes the transcription of genes involved in cell cycle progression (e.g., c-Myc) and apoptosis inhibition (e.g., Bcl-xL, Mcl-1).[5][7] By blocking STAT3 phosphorylation, this compound downregulates these target genes, leading to cell cycle arrest and induction of apoptosis.[5][7] Furthermore, this compound has been shown to have immunomodulatory effects, potentially enhancing anti-tumor immune responses.[7][8]
Data Presentation: Efficacy of this compound in Glioma Cell Lines
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various human glioma cell lines, demonstrating its potent cytotoxic effects.
| Glioma Cell Line | IC50 (µM) | Citation |
| U87-MG | 5.6 | [5] |
| U373-MG | 3.7 | [5] |
| GSC-11 | 3.6 | |
| GL261 (murine) | ~6 | [9] |
Experimental Protocols
This section provides a detailed methodology for determining the cell viability of glioma cell lines treated with this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials
-
Glioma cell lines (e.g., U87-MG, U373-MG)
-
Complete cell culture medium (e.g., DMEM supplemented with 10% FBS and 1% penicillin-streptomycin)
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO), sterile
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
MTT solution (5 mg/mL in PBS), sterile-filtered and protected from light
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)
-
96-well flat-bottom tissue culture plates
-
Multichannel pipette
-
Microplate reader (capable of measuring absorbance at 570 nm)
-
Humidified incubator (37°C, 5% CO2)
Preparation of this compound Stock Solution
-
Prepare a 10 mM stock solution of this compound by dissolving the powder in sterile DMSO.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C, protected from light.
Cell Seeding
-
Culture glioma cells in T-75 flasks until they reach 70-80% confluency.
-
Wash the cells with PBS and detach them using Trypsin-EDTA.
-
Neutralize the trypsin with complete culture medium and centrifuge the cell suspension at 1000 rpm for 5 minutes.
-
Resuspend the cell pellet in fresh complete culture medium and perform a cell count using a hemocytometer or an automated cell counter.
-
Seed the cells into a 96-well plate at a density of 5,000 to 10,000 cells per well in a final volume of 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow the cells to attach.
This compound Treatment
-
Prepare serial dilutions of this compound from the 10 mM stock solution in complete culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 2.5, 5, 10, 20 µM).
-
Include a vehicle control group treated with the same concentration of DMSO as the highest this compound concentration.
-
Carefully remove the medium from the wells of the 96-well plate.
-
Add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.
-
Incubate the plate for 48 to 72 hours at 37°C in a 5% CO2 humidified incubator.
MTT Assay
-
After the incubation period, carefully remove the medium containing this compound.
-
Add 100 µL of fresh, serum-free medium and 20 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C, protected from light. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
Carefully remove the MTT solution without disturbing the formazan crystals.
-
Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan.
-
Measure the absorbance at 570 nm using a microplate reader.
Data Analysis
-
Subtract the average absorbance of the blank wells (medium and MTT solution only) from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each treatment group using the following formula:
-
% Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
-
Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve.
-
Determine the IC50 value, which is the concentration of this compound that inhibits cell viability by 50%.
Mandatory Visualizations
Caption: this compound inhibits the JAK/STAT3 signaling pathway in glioma cells.
Caption: Experimental workflow for the cell viability assay.
References
- 1. biorxiv.org [biorxiv.org]
- 2. 96-well plate cell growth optimization for integrated live-cell and endpoint viability drug screening assay [protocols.io]
- 3. cyrusbio.com.tw [cyrusbio.com.tw]
- 4. Glioblastoma cancer-initiating cells inhibit T cell proliferation and effector responses by the STAT3 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. researchgate.net [researchgate.net]
- 7. Measurement of Patient-Derived Glioblastoma Cell Response to Temozolomide Using Fluorescence Lifetime Imaging of NAD(P)H - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubcompare.ai [pubcompare.ai]
- 9. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols: In Vivo Imaging of WP1066 Effects in Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
WP1066 is a novel small molecule inhibitor of the Janus kinase 2 (JAK2)/Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[1][2][3] Constitutive activation of the JAK/STAT3 pathway is a critical driver in the proliferation and survival of various human cancers, making it a key therapeutic target.[2][4][5] this compound has demonstrated potent anti-tumor activity in a range of preclinical xenograft models, including those for melanoma, glioblastoma, non-Hodgkin's lymphoma, and multiple myeloma.[1][2][4][6] In vivo imaging techniques, such as bioluminescence and fluorescence imaging, are crucial for non-invasively monitoring the therapeutic efficacy of this compound by visualizing and quantifying tumor growth and response to treatment over time.[5][7][8][9]
These application notes provide a comprehensive overview and detailed protocols for utilizing in vivo imaging to assess the effects of this compound in xenograft models.
Data Presentation: Summary of this compound In Vitro and In Vivo Efficacy
The following tables summarize the quantitative data on the efficacy of this compound from various preclinical studies.
Table 1: In Vitro Efficacy of this compound (IC50 Values)
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| A375 | Melanoma | 1.6 | [1] |
| B16 | Melanoma | 2.3 | [1] |
| B16EGFRvIII | Melanoma | 1.5 | [1] |
| HEL | Erythroleukemia (JAK2 V617F) | 2.3 | [3] |
| Mino, LP, MM-1, OCI-My5 | B-cell Non-Hodgkin's Lymphoma & Multiple Myeloma | Low µM concentrations | [4] |
| DIPGXIII | Diffuse Intrinsic Pontine Glioma | ~5 | [5] |
Table 2: In Vivo Efficacy of this compound in Xenograft Models
| Cancer Model | Animal Model | This compound Dosage and Administration | Key Findings | Reference |
| Syngeneic Melanoma (subcutaneous) | Mice | 40 mg/kg | Markedly inhibited tumor growth. | [1] |
| Syngeneic Melanoma (intracerebral) | Mice | 40 mg/kg | 80% long-term survival (>78 days) vs. 15-day median survival in controls. | [1] |
| B-NHL (Mino cells) | CB17 SCID mice | 20 or 40 mg/kg, i.p., 5 days/week for 2 weeks | Significantly decreased tumor burden and increased survival. | [4] |
| H3K27M-mutant DMG (intracranial) | Mice | 20 mg/kg, oral gavage, 3 times/week | Stasis of tumor growth and increased overall survival. | [5] |
| Glioblastoma Brain Tumor Stem Cells (orthotopic) | Mice | Intraperitoneal administration | Reduced intratumoral JAK2/STAT3 activity and prolonged survival. | [2] |
| Melanoma (A375 subcutaneous) | Nude mice | 40 mg/kg, i.p., QID | Significantly inhibited tumor growth. | [10] |
| Medulloblastoma (subcutaneous & orthotopic) | NSG mice | 30 mg/kg, i.p., 3 days/week | Decreased tumor growth; combination with cisplatin caused significant tumor regression. | [11] |
| Renal Cell Carcinoma (Caki-1) | Mice | Oral administration for 19 days | Significantly inhibited tumor growth and reduced vessel length. | [12] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for in vivo imaging studies.
Caption: this compound inhibits the JAK2/STAT3 signaling pathway.
Caption: A typical workflow for in vivo imaging of this compound effects.
Experimental Protocols
Protocol 1: Establishment of Subcutaneous Xenograft Model
-
Cell Culture: Culture human cancer cells (e.g., A375 melanoma, Caki-1 renal cell carcinoma) in appropriate media. For bioluminescence imaging, use cells stably expressing luciferase.[8]
-
Cell Preparation: Harvest cells during the logarithmic growth phase. Wash the cells with sterile phosphate-buffered saline (PBS) and resuspend them in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 1 x 10^7 cells/mL.
-
Animal Model: Use immunocompromised mice (e.g., athymic nude or SCID mice), 4-6 weeks of age.[4][10]
-
Implantation: Subcutaneously inject 100 µL of the cell suspension (1 x 10^6 cells) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by caliper measurements. Begin treatment when tumors reach a palpable size (e.g., 50-100 mm³).
Protocol 2: Establishment of Orthotopic Xenograft Model (Intracranial)
-
Cell Preparation: Prepare luciferase-expressing glioblastoma or melanoma cells as described in Protocol 1. Resuspend cells in sterile PBS at the desired concentration (e.g., 5 x 10^5 cells in 5 µL).
-
Animal Anesthesia and Stereotactic Surgery: Anesthetize the mouse and secure it in a stereotactic frame. Create a burr hole in the skull at the desired coordinates for intracerebral injection.
-
Implantation: Using a Hamilton syringe, slowly inject the cell suspension into the brain parenchyma.
-
Post-operative Care: Suture the incision and provide post-operative care, including analgesics.
-
Tumor Establishment Confirmation: Confirm tumor establishment via bioluminescence imaging approximately 5-7 days post-implantation.[11]
Protocol 3: this compound Preparation and Administration
-
Preparation of this compound Solution: The formulation of this compound may vary. A common method involves dissolving this compound in a vehicle such as a mixture of DMSO and PEG300 (e.g., 20:80 v/v).[5] For oral administration, a methylcellulose-based nanoparticle formulation can be used to increase bioavailability.[6]
-
Dosage: The effective dose of this compound typically ranges from 20 to 40 mg/kg.[1][4][5]
-
Administration Route:
-
Dosing Schedule: Dosing schedules can vary, for example, once daily for five consecutive days followed by a two-day break, or three times per week.[4][5]
Protocol 4: In Vivo Bioluminescence Imaging (BLI)
-
Animal Preparation: Anesthetize the tumor-bearing mice using isoflurane (2-3% for induction, 1-2% for maintenance).[8]
-
Substrate Administration: Administer D-luciferin, the substrate for luciferase, via intraperitoneal injection at a dose of 150 mg/kg.[8]
-
Image Acquisition: Approximately 10-15 minutes after luciferin injection, place the mice in the imaging chamber of an in vivo imaging system (e.g., IVIS). Acquire bioluminescent images. Exposure times may vary depending on the signal intensity.[5][8]
-
Data Analysis: Use the accompanying software to define a region of interest (ROI) around the tumor. Quantify the light emission as total photon flux (photons/second) within the ROI.[5]
-
Longitudinal Monitoring: Repeat the imaging procedure at regular intervals (e.g., once or twice weekly) to monitor changes in tumor burden in response to this compound treatment.[13]
Conclusion
In vivo imaging is an indispensable tool for the preclinical evaluation of STAT3 inhibitors like this compound. Bioluminescence and fluorescence imaging provide a non-invasive and quantitative means to assess anti-tumor efficacy, monitor treatment response over time, and understand the in vivo mechanism of action. The protocols and data presented here offer a framework for researchers to design and execute robust in vivo studies to further investigate the therapeutic potential of this compound and other targeted therapies.
References
- 1. A Novel Inhibitor of STAT3 Activation Is Efficacious Against Established Central Nervous System Melanoma and Inhibits Regulatory T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. On-target JAK2/STAT3 inhibition slows disease progression in orthotopic xenografts of human glioblastoma brain tumor stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. ashpublications.org [ashpublications.org]
- 5. academic.oup.com [academic.oup.com]
- 6. A first-in-human Phase I trial of the oral p-STAT3 inhibitor this compound in patients with recurrent malignant glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Bioluminescence imaging enhances analysis of drug responses in a patient-derived xenograft model of pediatric ALL - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bioluminescent Imaging of Patient-Derived Brain Tumors in Live Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. STAT3 Inhibition Attenuates MYC Expression by Modulating Co-Activator Recruitment and Suppresses Medulloblastoma Tumor Growth by Augmenting Cisplatin Efficacy In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. STAT3 inhibitor this compound as a novel therapeutic agent for renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In Vivo Imaging in Pharmaceutical Development and Its Impact on the 3Rs - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Flow Cytometry Analysis of Immune Cells Treated with WP1066
For Researchers, Scientists, and Drug Development Professionals
Introduction
WP1066 is a potent small molecule inhibitor of the Janus kinase 2 (JAK2) and Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[1][2] This pathway is a critical regulator of immune cell development, differentiation, and function. Dysregulation of JAK2/STAT3 signaling is implicated in various malignancies and autoimmune diseases, making it a key therapeutic target. This compound has demonstrated significant immunomodulatory effects, including the inhibition of regulatory T cells (Tregs), activation of effector T cells, and modulation of myeloid cell populations such as myeloid-derived suppressor cells (MDSCs) and macrophages.[3][4] Flow cytometry is an indispensable tool for elucidating the nuanced effects of this compound on the immune system, enabling multi-parametric analysis of immune cell subsets, activation states, and intracellular signaling events at the single-cell level.
These application notes provide a comprehensive guide to the analysis of immune cells treated with this compound using flow cytometry, including detailed experimental protocols, data presentation guidelines, and visual representations of key pathways and workflows.
Mechanism of Action of this compound
This compound exerts its biological effects primarily by inhibiting the phosphorylation and activation of JAK2 and STAT3.[1][5] This blockade disrupts the downstream signaling cascade that promotes the transcription of genes involved in cell proliferation, survival, and immune suppression. In the context of immune cells, this compound has been shown to:
-
Inhibit STAT3 Phosphorylation: Directly blocks the phosphorylation of STAT3 at Tyr705, preventing its dimerization and nuclear translocation.[6]
-
Modulate T Cell Responses: Inhibits the proliferation and suppressive function of regulatory T cells (Tregs) while promoting the activation and cytotoxic function of CD8+ effector T cells.[3][5]
-
Reprogram Myeloid Cells: Reduces the viability and proliferation of immunosuppressive MDSCs and can modulate the phenotype of macrophages.[7]
-
Downregulate Immunosuppressive Molecules: Can lead to the downregulation of programmed death-ligand 1 (PD-L1) on tumor and immune cells.[8]
dot graph "WP1066_Mechanism_of_Action" { graph [layout=dot, rankdir=TB, splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style="filled", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368", arrowhead=normal];
// Nodes Cytokine [label="Cytokine", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Cytokine_Receptor [label="Cytokine Receptor", fillcolor="#4285F4", fontcolor="#FFFFFF"]; JAK2 [label="JAK2", fillcolor="#FBBC05"]; STAT3 [label="STAT3", fillcolor="#FBBC05"]; pSTAT3 [label="pSTAT3 (Dimer)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Nucleus [label="Nucleus", shape=ellipse, fillcolor="#FFFFFF"]; Gene_Transcription [label="Gene Transcription\n(Proliferation, Survival, Immunosuppression)", fillcolor="#34A853", fontcolor="#FFFFFF"]; this compound [label="this compound", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Cytokine -> Cytokine_Receptor [label="Binds"]; Cytokine_Receptor -> JAK2 [label="Activates"]; JAK2 -> STAT3 [label="Phosphorylates"]; STAT3 -> pSTAT3 [label="Dimerizes"]; pSTAT3 -> Nucleus [label="Translocates to"]; Nucleus -> Gene_Transcription [label="Initiates"]; this compound -> JAK2 [label="Inhibits", style=dashed, color="#EA4335", arrowhead=tee]; this compound -> STAT3 [label="Inhibits\nPhosphorylation", style=dashed, color="#EA4335", arrowhead=tee]; } this compound inhibits the JAK2/STAT3 signaling pathway.
Quantitative Data Summary
The following tables summarize the reported in vitro and in vivo effects of this compound on various immune cell populations. These values can serve as a reference for expected outcomes and for designing experiments.
Table 1: In Vitro Effects of this compound on Immune Cells
| Cell Type | Parameter Measured | This compound Concentration | Result | Reference |
| Monocytic MDSCs (M-MDSCs) | T cell Proliferation Suppression | 10 µM | Increased T cell proliferation (reduced suppression) | [8] |
| M-MDSCs | p-STAT3 Expression | 10 µM | Significantly reduced | [8] |
| M-MDSCs | PD-L1 Expression | 10 µM | Significantly reduced | [8] |
| Bone Marrow-derived MDSCs | Viability and Proliferation | Not specified | Reduced | |
| Macrophages | MHC-II and CD80 Expression | Not specified | Increased | [7] |
| Naïve CD4+ T cells | FoxP3+ Treg Differentiation | Not specified | Inhibited | [9] |
Table 2: In Vivo Effects of this compound on Immune Cells
| Animal Model | Cell Population | This compound Dosage | Result | Reference |
| Osteosarcoma Lung Metastasis | Activated CD8+ T cells | 50 mg/kg (oral gavage) | Increased frequency in lungs and lymph nodes | [7] |
| Osteosarcoma Lung Metastasis | NK cells | 50 mg/kg (oral gavage) | Increased frequency in lungs and lymph nodes | [7] |
| Osteosarcoma Lung Metastasis | Macrophages | 50 mg/kg (oral gavage) | Increased frequency in lungs and lymph nodes | [7] |
| Glioma | Regulatory T cells (Tregs) | Not specified | Inhibited | [3] |
| Glioma | CD4+ and CD8+ T cells | 40 mg/kg (i.v.) | Therapeutic effects partially ablated by depletion | [3] |
Experimental Protocols
Protocol 1: In Vitro Treatment of Human PBMCs with this compound
This protocol describes the treatment of isolated human peripheral blood mononuclear cells (PBMCs) with this compound for subsequent flow cytometric analysis.
Materials:
-
This compound (dissolved in DMSO)
-
Human PBMCs, isolated by density gradient centrifugation (e.g., Ficoll-Paque)
-
Complete RPMI-1640 medium (supplemented with 10% FBS, 1% Penicillin-Streptomycin)
-
96-well U-bottom culture plates
-
Phosphate Buffered Saline (PBS)
-
FACS tubes
Procedure:
-
Cell Preparation: Resuspend freshly isolated or thawed PBMCs in complete RPMI-1640 medium. Perform a cell count and viability assessment (e.g., using trypan blue). Adjust the cell density to 1 x 10^6 cells/mL.
-
Plating: Aliquot 100 µL of the cell suspension (1 x 10^5 cells) into the wells of a 96-well plate.
-
This compound Treatment: Prepare serial dilutions of this compound in complete RPMI-1640 medium. A common concentration range to test is 0.5 µM to 10 µM.[8] Add the this compound dilutions to the respective wells. Include a DMSO vehicle control (at a final concentration equivalent to the highest this compound concentration, typically <0.1%).
-
Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for the desired time. A typical incubation period is 24 hours.[8]
-
Cell Harvesting: After incubation, gently resuspend the cells in each well. Transfer the cell suspension to appropriately labeled FACS tubes.
-
Washing: Wash the cells by adding 2 mL of PBS, centrifuging at 300-400 x g for 5 minutes, and decanting the supernatant. Repeat the wash step.
-
Proceed to Staining: The cells are now ready for surface and/or intracellular staining as described in the subsequent protocols.
dot graph "In_Vitro_Treatment_Workflow" { graph [layout=dot, rankdir=TB, splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style="filled", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368", arrowhead=normal];
// Nodes Isolate_PBMCs [label="Isolate PBMCs", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Count_Cells [label="Count and Adjust\nCell Density", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Plate_Cells [label="Plate Cells", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Add_this compound [label="Add this compound\n(and vehicle control)", fillcolor="#FBBC05"]; Incubate [label="Incubate (24h, 37°C)", fillcolor="#FBBC05"]; Harvest_Cells [label="Harvest Cells", fillcolor="#34A853", fontcolor="#FFFFFF"]; Wash_Cells [label="Wash Cells", fillcolor="#34A853", fontcolor="#FFFFFF"]; Stain_for_FCM [label="Proceed to Staining\nfor Flow Cytometry", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Isolate_PBMCs -> Count_Cells; Count_Cells -> Plate_Cells; Plate_Cells -> Add_this compound; Add_this compound -> Incubate; Incubate -> Harvest_Cells; Harvest_Cells -> Wash_Cells; Wash_Cells -> Stain_for_FCM; } Workflow for in vitro treatment of immune cells with this compound.
Protocol 2: Flow Cytometry Staining for T Cell Subsets
This protocol outlines the staining of this compound-treated cells to identify and quantify various T cell populations, including helper T cells, cytotoxic T cells, and regulatory T cells.
Materials:
-
Treated cells from Protocol 1
-
FACS buffer (PBS with 2% FBS and 0.05% sodium azide)
-
Fc receptor blocking reagent (e.g., Human TruStain FcX™)
-
Fluorochrome-conjugated antibodies (see Table 3)
-
Fixable Viability Dye
-
Foxp3/Transcription Factor Staining Buffer Set
-
FACS tubes
Table 3: Antibody Panel for T Cell Subset Analysis
| Target | Fluorochrome | Cell Subset |
| CD3 | PerCP-Cy5.5 | Pan T cells |
| CD4 | APC | Helper T cells, Tregs |
| CD8 | FITC | Cytotoxic T cells |
| CD25 | PE | Activated T cells, Tregs |
| CD127 | PE-Cy7 | Tregs (low expression) |
| FoxP3 | Alexa Fluor 647 | Tregs (intracellular) |
Procedure:
-
Viability Staining: Resuspend cells in 100 µL of PBS. Add the fixable viability dye according to the manufacturer's instructions. Incubate for 15-30 minutes at 4°C, protected from light. Wash with 2 mL of FACS buffer.
-
Fc Block: Resuspend the cell pellet in 100 µL of FACS buffer containing an Fc receptor blocking reagent. Incubate for 10 minutes at 4°C.
-
Surface Staining: Without washing, add the surface antibodies (CD3, CD4, CD8, CD25, CD127) at their pre-titrated optimal concentrations. Incubate for 30 minutes at 4°C in the dark.
-
Washing: Wash the cells twice with 2 mL of FACS buffer.
-
Fixation and Permeabilization: Following the manufacturer's protocol for the Foxp3/Transcription Factor Staining Buffer Set, fix and permeabilize the cells.
-
Intracellular Staining: Add the anti-FoxP3 antibody to the permeabilized cells. Incubate for 30-45 minutes at room temperature in the dark.
-
Final Washes: Wash the cells twice with the permeabilization buffer provided in the kit.
-
Acquisition: Resuspend the cells in 300-500 µL of FACS buffer and acquire on a flow cytometer.
dot graph "Treg_Gating_Strategy" { graph [layout=dot, rankdir=LR, splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style="filled", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368", arrowhead=normal];
// Nodes All_Cells [label="All Cells", fillcolor="#FFFFFF"]; Singlets [label="Singlets", fillcolor="#FFFFFF"]; Live_Cells [label="Live Cells", fillcolor="#FFFFFF"]; Lymphocytes [label="Lymphocytes", fillcolor="#FFFFFF"]; CD3_Positive [label="CD3+", fillcolor="#4285F4", fontcolor="#FFFFFF"]; CD4_Positive [label="CD4+", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Tregs [label="Tregs\n(CD25+ FoxP3+)", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges All_Cells -> Singlets [label="FSC-A vs FSC-H"]; Singlets -> Live_Cells [label="Viability Dye"]; Live_Cells -> Lymphocytes [label="FSC-A vs SSC-A"]; Lymphocytes -> CD3_Positive [label="CD3"]; CD3_Positive -> CD4_Positive [label="CD4 vs CD8"]; CD4_Positive -> Tregs [label="CD25 vs FoxP3"]; } Gating strategy for identifying Regulatory T cells (Tregs).
Protocol 3: Flow Cytometry Staining for Myeloid Cell Subsets and p-STAT3
This protocol is designed to analyze myeloid cell populations, particularly MDSCs, and to measure the intracellular levels of phosphorylated STAT3.
Materials:
-
Treated cells from Protocol 1
-
FACS buffer
-
Fc receptor blocking reagent
-
Fluorochrome-conjugated antibodies (see Table 4)
-
Fixable Viability Dye
-
Phosflow Fix/Perm Buffer (e.g., BD Phosflow™ Perm Buffer III)
-
FACS tubes
Table 4: Antibody Panel for Myeloid Cell and p-STAT3 Analysis
| Target | Fluorochrome | Cell Subset/Marker |
| CD11b | APC | Myeloid lineage |
| CD14 | PE | Monocytic cells |
| CD15 | FITC | Granulocytic cells |
| HLA-DR | PerCP-Cy5.5 | MDSC identification (low/neg) |
| CD33 | PE-Cy7 | Myeloid lineage |
| p-STAT3 (Tyr705) | Alexa Fluor 647 | Intracellular signaling |
Procedure:
-
Surface Staining and Fixation (Immediate):
-
Note: For phospho-protein analysis, it is critical to fix the cells immediately after treatment to preserve the phosphorylation state.
-
After the incubation with this compound, immediately fix the cells using a phosphoflow-compatible fixation buffer for 10-15 minutes at 37°C.
-
Wash the cells with FACS buffer.
-
-
Viability Staining: Resuspend fixed cells in PBS and add a fixable viability dye suitable for fixed cells. Incubate and wash as per the manufacturer's protocol.
-
Permeabilization: Permeabilize the cells using a cold-methanol-based permeabilization buffer (e.g., BD Phosflow™ Perm Buffer III) for 30 minutes on ice.
-
Washing: Wash the cells twice with FACS buffer.
-
Staining: Resuspend the permeabilized cells in 100 µL of FACS buffer. Add the full antibody cocktail (surface markers: CD11b, CD14, CD15, HLA-DR, CD33; intracellular marker: p-STAT3). Incubate for 30-60 minutes at room temperature in the dark.
-
Final Washes: Wash the cells twice with FACS buffer.
-
Acquisition: Resuspend the cells in 300-500 µL of FACS buffer and acquire on a flow cytometer immediately.
dot graph "MDSC_Gating_Strategy" { graph [layout=dot, rankdir=LR, splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style="filled", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368", arrowhead=normal];
// Nodes All_Cells [label="All Cells", fillcolor="#FFFFFF"]; Singlets [label="Singlets", fillcolor="#FFFFFF"]; Live_Cells [label="Live Cells", fillcolor="#FFFFFF"]; HLA_DR_low [label="HLA-DR low/-", fillcolor="#4285F4", fontcolor="#FFFFFF"]; CD11b_CD33 [label="CD11b+ CD33+", fillcolor="#4285F4", fontcolor="#FFFFFF"]; M_MDSC [label="M-MDSC\n(CD14+ CD15-)", fillcolor="#34A853", fontcolor="#FFFFFF"]; G_MDSC [label="G-MDSC\n(CD14- CD15+)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges All_Cells -> Singlets [label="FSC-A vs FSC-H"]; Singlets -> Live_Cells [label="Viability Dye"]; Live_Cells -> HLA_DR_low [label="HLA-DR"]; HLA_DR_low -> CD11b_CD33 [label="CD11b vs CD33"]; CD11b_CD33 -> M_MDSC [label="CD14 vs CD15"]; CD11b_CD33 -> G_MDSC [label="CD14 vs CD15"]; } Gating strategy for Myeloid-Derived Suppressor Cells (MDSCs).
Data Analysis and Interpretation
-
Gating Strategy: Begin by gating on singlets, followed by live cells, and then the immune cell population of interest based on lineage markers (e.g., CD3 for T cells, CD11b for myeloid cells). Subsequently, delineate specific subsets based on the expression of relevant markers as illustrated in the diagrams.
-
Quantification: Analyze the frequency of each cell population (% of parent gate) and the median fluorescence intensity (MFI) of markers of interest (e.g., p-STAT3, PD-L1).
-
Controls: It is essential to include unstained, single-color, and fluorescence-minus-one (FMO) controls for accurate compensation and gating. An isotype control for intracellular staining (p-STAT3, FoxP3) is also recommended.
-
Interpretation: A decrease in the percentage of FoxP3+ Tregs within the CD4+ T cell population would indicate an inhibitory effect of this compound. A reduction in the MFI of p-STAT3 in myeloid cells would confirm target engagement. An increase in the ratio of CD8+ effector T cells to Tregs can be a key indicator of a shift towards an anti-tumor immune response.
Conclusion
The protocols and guidelines presented here provide a robust framework for the flow cytometric analysis of immune cells treated with the JAK2/STAT3 inhibitor this compound. By employing these detailed methodologies, researchers can effectively characterize the immunomodulatory properties of this compound, contributing to a deeper understanding of its therapeutic potential in oncology and immunology. Careful experimental design, including appropriate controls and data analysis strategies, is paramount to generating reliable and interpretable results.
References
- 1. fcslaboratory.com [fcslaboratory.com]
- 2. researchgate.net [researchgate.net]
- 3. How To Differentiate T-Regulatory Cells (Tregs) By Flow Cytometry - ExpertCytometry [expertcytometry.com]
- 4. A first-in-human Phase I trial of the oral p-STAT3 inhibitor this compound in patients with recurrent malignant glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BestProtocols: Staining Intracellular Antigens for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 6. Intracellular Flow FAQ [bdbiosciences.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. A novel phosphorylated STAT3 inhibitor enhances T cell cytotoxicity against melanoma through inhibition of regulatory T cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Establishing a WP1066-Resistant Cell Line to Evaluate Drug Efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction
The development of drug resistance remains a significant hurdle in cancer therapy. Understanding the mechanisms by which cancer cells evade the cytotoxic effects of therapeutic agents is crucial for the development of novel treatment strategies and for optimizing existing ones. WP1066 is a small molecule inhibitor that primarily targets the Janus kinase 2 (JAK2) and Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathways.[1][2] The JAK/STAT pathway is a critical regulator of cell proliferation, survival, and differentiation, and its aberrant activation is implicated in various malignancies.[3][4] By inhibiting this pathway, this compound can induce apoptosis and suppress tumor growth.[5][6]
This document provides a comprehensive guide for establishing a drug-resistant cancer cell line to this compound. This cellular model will serve as an invaluable tool for investigating the molecular mechanisms of resistance to this compound and for testing the efficacy of novel therapeutic strategies to overcome this resistance. The protocols outlined below detail the generation of a this compound-resistant cell line using a dose-escalation method, the verification of the resistant phenotype, and the analysis of key signaling pathways, such as JAK/STAT and PI3K/Akt, which are often implicated in drug resistance.[7][8][9]
Data Presentation
Table 1: Comparative IC50 Values of this compound in Parental and Resistant Cell Lines
| Cell Line | This compound IC50 (µM) | Resistance Index (RI) |
| Parental Cell Line | Value | 1 |
| This compound-Resistant Cell Line | Value | >10 |
| The Resistance Index (RI) is calculated as the IC50 of the resistant cell line divided by the IC50 of the parental cell line. |
Table 2: Analysis of Key Signaling Proteins in Parental and this compound-Resistant Cell Lines
| Protein | Parental Cells (Fold Change vs. Untreated Control) | This compound-Resistant Cells (Fold Change vs. Untreated Control) |
| p-STAT3 (Tyr705) | Value | Value |
| Total STAT3 | Value | Value |
| p-Akt (Ser473) | Value | Value |
| Total Akt | Value | Value |
| p-ERK1/2 (Thr202/Tyr204) | Value | Value |
| Total ERK1/2 | Value | Value |
| Data to be obtained from Western blot analysis following treatment with this compound. |
Experimental Protocols
Protocol 1: Establishment of a this compound-Resistant Cell Line
This protocol outlines the generation of a this compound-resistant cancer cell line using a continuous, dose-escalation method.[10][11][12]
Materials:
-
Parental cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (dissolved in DMSO)
-
Cell culture flasks (T25, T75)
-
96-well plates
-
MTT reagent (5 mg/mL in PBS)
-
DMSO
-
Plate reader
Procedure:
-
Determine the initial IC50 of this compound in the parental cell line:
-
Seed parental cells in a 96-well plate at a density of 5,000-10,000 cells/well.
-
After 24 hours, treat the cells with a serial dilution of this compound for 72 hours.
-
Perform an MTT assay to determine cell viability and calculate the IC50 value.
-
-
Initiate the development of the resistant cell line:
-
Culture the parental cells in a T25 flask with complete medium containing this compound at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).
-
Maintain the cells in this concentration, changing the medium every 2-3 days, until the cell growth rate stabilizes and is comparable to the parental cells in drug-free medium.
-
-
Gradual dose escalation:
-
Once the cells have adapted, increase the concentration of this compound by 1.5- to 2-fold.
-
Initially, a significant portion of the cells may die. The surviving cells represent a more resistant population.
-
Continue to culture the surviving cells at this new concentration until their growth rate recovers.
-
Repeat this stepwise increase in this compound concentration. It is advisable to cryopreserve cells at each new concentration level.
-
This process can take several months to achieve a significantly resistant cell line (e.g., with an IC50 at least 10-fold higher than the parental line).
-
-
Maintenance of the resistant cell line:
-
Once the desired level of resistance is achieved, the resistant cell line should be continuously cultured in the presence of the final concentration of this compound to maintain the resistant phenotype.
-
Protocol 2: Verification of Drug Resistance using MTT Assay
This protocol is to confirm and quantify the resistance of the newly established cell line to this compound.
Materials:
-
Parental and this compound-resistant cell lines
-
Complete cell culture medium
-
This compound
-
96-well plates
-
MTT reagent (5 mg/mL in PBS)
-
DMSO
-
Plate reader
Procedure:
-
Seed both parental and resistant cells in 96-well plates at an optimal density (e.g., 5,000 cells/well).
-
Allow cells to attach overnight.
-
Treat the cells with a range of this compound concentrations for 72 hours. Include untreated controls.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the cell viability for each concentration and determine the IC50 values for both parental and resistant cell lines.
-
Calculate the Resistance Index (RI) by dividing the IC50 of the resistant cells by the IC50 of the parental cells. An RI significantly greater than 1 confirms resistance.
Protocol 3: Western Blot Analysis of Signaling Pathways
This protocol is for analyzing the expression and phosphorylation status of key proteins in the JAK/STAT and PI3K/Akt pathways.
Materials:
-
Parental and this compound-resistant cells
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-p-STAT3, anti-STAT3, anti-p-Akt, anti-Akt, anti-p-ERK1/2, anti-ERK1/2, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis:
-
Seed parental and resistant cells and treat with or without this compound for the desired time.
-
Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Collect the lysate and centrifuge to remove cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Capture the image using an imaging system and quantify the band intensities. Normalize the protein of interest to a loading control (e.g., GAPDH or β-actin).
-
Mandatory Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. rsc.org [rsc.org]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. researchgate.net [researchgate.net]
- 6. Current Status of Methods to Assess Cancer Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. Prospective pharmacological methodology for establishing and evaluating anti-cancer drug resistant cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Cell Culture Academy [procellsystem.com]
- 11. researchgate.net [researchgate.net]
- 12. Dose Escalation: A Method for Developing Drug Resistance in Cancer Cells [jove.com]
Troubleshooting & Optimization
WP1066 Technical Support Center: Troubleshooting Solubility Issues
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing solubility challenges encountered with WP1066, a potent inhibitor of the JAK/STAT3 signaling pathway.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of this compound?
A1: this compound is a hydrophobic compound with limited solubility in aqueous solutions. It is practically insoluble in water.[1] Its solubility is significantly better in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol.[1][2][3]
Q2: What is the recommended solvent for preparing stock solutions of this compound?
A2: The most commonly recommended solvent for preparing high-concentration stock solutions of this compound is fresh, anhydrous DMSO.[1][2] It is crucial to use newly opened or properly stored anhydrous DMSO, as it is hygroscopic and absorbed moisture can significantly reduce the solubility of this compound.[1][2]
Q3: Can I use ethanol to dissolve this compound?
A3: Yes, this compound is also soluble in ethanol.[2][3] However, achieving high concentrations may require gentle warming and sonication.[3]
Q4: My this compound is not dissolving completely in DMSO. What should I do?
A4: If you are experiencing difficulty dissolving this compound in DMSO, please refer to the troubleshooting guide below. Common reasons include using DMSO that has absorbed moisture, insufficient mixing, or attempting to prepare a solution above its solubility limit.
Q5: How should I store my this compound stock solution?
A5: this compound stock solutions in DMSO can be stored at -20°C for up to three months or at -80°C for up to six months.[2][4] It is advisable to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
This compound Solubility Data
The following table summarizes the reported solubility of this compound in various solvents.
| Solvent | Concentration | Molarity (approx.) | Notes | Source |
| DMSO | 71 mg/mL | 199.31 mM | Use fresh, moisture-free DMSO. | [1] |
| DMSO | ≥ 44 mg/mL | 123.52 mM | Hygroscopic DMSO significantly impacts solubility. | [2] |
| DMSO | > 17.8 mg/mL | > 50 mM | --- | [3] |
| DMSO | up to 25 mg/mL | up to 70 mM | --- | [4] |
| DMSO | up to 25 mM | --- | --- | |
| Ethanol | 16.67 mg/mL | 46.80 mM | Requires sonication. | [2] |
| Ethanol | ≥ 24.6 mg/mL | ≥ 69 mM | Requires gentle warming and sonication. | [3] |
| Ethanol | up to 10 mM | --- | --- | |
| Water | Insoluble | --- | --- | [1] |
Troubleshooting Guide for this compound Solubility Issues
This guide provides a step-by-step approach to resolving common solubility problems with this compound.
References
Potential off-target effects of WP1066 in cancer cells.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of WP1066 in cancer cells. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs) & Troubleshooting
Issue 1: I'm observing effects in my cancer cells at concentrations that differ from the published IC50 values for STAT3 inhibition. Could this be an off-target effect?
Answer: Yes, discrepancies between your observed effective concentration and published IC50 values could indicate off-target activity. The IC50 of this compound can vary depending on the cell line and experimental conditions.[1][2][3] However, if you are using significantly higher concentrations, the likelihood of engaging off-target molecules increases.
Troubleshooting Steps:
-
Confirm On-Target Inhibition: First, verify that you are inhibiting the intended target, phosphorylated STAT3 (p-STAT3 Tyr705), at your effective concentration. Use Western blotting to assess the phosphorylation status of STAT3 and its upstream kinase, JAK2.
-
Dose-Response Curve: Perform a detailed dose-response experiment. If the phenotype you are observing only manifests at concentrations well above what is needed to inhibit p-STAT3, it is likely an off-target effect.
-
Investigate Known Off-Targets: this compound has known activities against other signaling molecules. Assess the phosphorylation or activity of STAT5, ERK1/2, and AKT, which have been reported to be affected by this compound.[1][2][4]
Issue 2: My cells are undergoing apoptosis, but I'm not sure if it's solely due to STAT3 inhibition.
Answer: While STAT3 inhibition is known to induce apoptosis by downregulating anti-apoptotic proteins like Bcl-xL, Mcl-1, and survivin, this compound can influence other pathways that also regulate cell death.[3][5] Some studies have shown that this compound can induce apoptosis independently of its effect on STAT3.[6][7]
Troubleshooting Steps:
-
Rescue Experiment: To determine if the apoptosis is on-target, attempt a rescue experiment by overexpressing a constitutively active form of STAT3. If this rescues the cells from this compound-induced apoptosis, the effect is likely on-target.
-
Assess Other Pro-Apoptotic Pathways: Examine the activation of caspases (e.g., cleaved PARP, cleaved caspase-3) via Western blot.[2]
-
Evaluate Non-STAT3 Targets: Consider the contribution of other reported this compound targets. For instance, this compound has been identified as an inhibitor of ceramide glucosyltransferase, which can influence cell death pathways.[8]
Issue 3: I am seeing unexpected changes in gene expression that are not typically associated with STAT3 signaling.
Answer: This could be due to this compound affecting other transcription factors or signaling pathways. This compound has been shown to decrease the expression of c-Myc, HIF1α, and HIF2α, and reduce the production of VEGF.[2][3][5]
Troubleshooting Steps:
-
Confirm Expression Changes: Use qPCR or Western blotting to confirm the changes in expression of unexpected genes or proteins.
-
Pathway Analysis: Use bioinformatics tools to analyze the promoters of the affected genes for common transcription factor binding sites. This may point towards an off-target transcription factor being modulated by this compound.
-
Consult Literature on Off-Targets: Review literature for other known off-targets of this compound that might explain the observed gene expression changes. For example, effects on ERK1/2 or AKT signaling can have widespread effects on gene expression.[1][2][4]
Issue 4: How can I proactively screen for potential off-target effects of this compound in my specific cell model?
Answer: A systematic approach is recommended to identify potential off-target effects.
Recommended Actions:
-
Kinase Profiling: Use a commercial kinase profiling service to screen this compound against a broad panel of kinases.[9][10][11] This will provide a comprehensive overview of its selectivity.
-
Proteomics/Phosphoproteomics: Employ mass spectrometry-based proteomics or phosphoproteomics to get an unbiased view of how this compound alters the cellular proteome and phosphoproteome. This can reveal unexpected changes in protein expression or pathway activation.
-
Use a Less Active Analogue: If available, use a structurally similar but biologically less active analogue of this compound as a negative control. If the analogue produces the same effect, it is more likely to be a non-specific or off-target effect.
Data Presentation
Table 1: In Vitro Inhibitory Concentrations (IC50) of this compound
| Target/Cell Line | IC50 Value (µM) | Notes |
| On-Target Effects | ||
| HEL cells (JAK2 V617F mutant) | 2.3 | Inhibition of cell growth.[1][2] |
| B16 melanoma cells | 2.43 | Inhibition of cell growth.[1] |
| A375 melanoma cells | ~1.5 - 1.6 | Inhibition of cell growth.[3][12] |
| B16EGFRvIII melanoma cells | 1.5 | Inhibition of cell growth.[3] |
| Off-Target Effects | ||
| Ceramide Glucosyltransferase | 7.2 | Independent of JAK/STAT3 pathway.[8] |
Experimental Protocols
Protocol 1: Western Blotting for On-Target and Off-Target Kinase Phosphorylation
-
Cell Culture and Treatment: Plate cancer cells at a suitable density and allow them to adhere overnight. Treat cells with a range of this compound concentrations (e.g., 0.5 µM to 10 µM) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 2, 6, or 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C. Recommended primary antibodies include:
-
On-Target: p-STAT3 (Tyr705), STAT3, p-JAK2, JAK2.
-
Potential Off-Target: p-ERK1/2, ERK1/2, p-AKT, AKT, p-STAT5, STAT5.
-
Loading Control: β-actin or GAPDH.
-
-
Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
Protocol 2: Kinase Selectivity Profiling
-
Compound Submission: Prepare a stock solution of this compound at a high concentration (e.g., 10 mM in DMSO). Submit the compound to a commercial vendor that offers kinase profiling services (e.g., Reaction Biology, Carna Biosciences).
-
Assay Format: Typically, these services use in vitro radiometric or fluorescence-based assays to measure the activity of a large panel of recombinant kinases in the presence of the inhibitor.
-
Data Analysis: The vendor will provide data as a percentage of inhibition at a given concentration or as IC50/Ki values for a subset of inhibited kinases. Analyze the data to identify kinases that are inhibited with a potency similar to or greater than the on-target kinases (JAK2). A selectivity score is often provided.
Mandatory Visualizations
Caption: On-target activity of this compound on the JAK2/STAT3 signaling pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. A Novel Inhibitor of STAT3 Activation Is Efficacious Against Established Central Nervous System Melanoma and Inhibits Regulatory T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. This compound suppresses macrophage cell death induced by inflammasome agonists independently of its inhibitory effect on STAT3 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound suppresses macrophage cell death induced by inflammasome agonists independently of its inhibitory effect on STAT3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound, a small molecule inhibitor of the JAK/STAT3 pathway, inhibits ceramide glucosyltransferase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. reactionbiology.com [reactionbiology.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. shop.carnabio.com [shop.carnabio.com]
- 12. aacrjournals.org [aacrjournals.org]
Navigating WP1066-Associated Toxicities in Preclinical Research: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for managing toxicities associated with the investigational drug WP1066 in animal studies. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific challenges encountered during experimentation, ensuring data integrity and animal welfare.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a small molecule inhibitor of the Janus kinase 2 (JAK2) and Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[1][2][3] It functions by inhibiting the phosphorylation of JAK2, which in turn prevents the activation of its downstream target, STAT3.[2][3] this compound has also been shown to affect the activity of STAT5 and ERK1/2.[1][3] The inhibition of the JAK2/STAT3 pathway leads to the downregulation of various oncogenic proteins, including c-Myc, Bcl-xL, and Mcl-1, ultimately inducing apoptosis in cancer cells.[4][5]
Q2: What are the maximum tolerated doses (MTD) for this compound in common animal models?
A2: The maximum tolerated dose (MTD) of this compound varies significantly depending on the route of administration. Oral administration is considerably better tolerated than intraperitoneal (i.p.) injection.
| Animal Model | Route of Administration | Maximum Tolerated Dose (MTD) | Reference |
| C57BL/6J Mice | Intraperitoneal (i.p.) | 20 mg/kg | [6] |
| SCID Mice | Intraperitoneal (i.p.) | 40 mg/kg (for 5 days/week) | [6] |
| C57BL/6J Mice | Oral Gavage (o.g.) | > 40 mg/kg (MTD not established above this dose) | [6] |
| CD-1 Mice (SDD1 formulation) | Oral Gavage (o.g.) | > 200 mg/kg | [7] |
| Canines | Not Specified | > 200 mg/kg | [4] |
Q3: Has the LD50 for this compound been established?
A3: Based on the available literature, a specific LD50 (median lethal dose) for this compound has not been formally reported. However, studies have identified doses that induce acute toxicity and mortality. For instance, in SCID mice, a single intraperitoneal dose of 140 mg/kg resulted in the death of 3 out of 5 animals.[6] It is crucial to conduct dose-escalation studies within your specific experimental context to determine the optimal therapeutic window and avoid lethal toxicity.
Q4: What are the known signaling pathways affected by this compound?
A4: this compound primarily targets the JAK2/STAT3 signaling pathway. By inhibiting JAK2, it prevents the phosphorylation and subsequent activation of STAT3. This blockade disrupts the transcription of STAT3 target genes involved in cell survival, proliferation, and angiogenesis. This compound has also been shown to inhibit the phosphorylation of STAT5 and ERK1/2.[1][3]
Troubleshooting Guide
This guide provides solutions to common problems encountered during in vivo studies with this compound.
| Issue | Potential Cause | Recommended Solution |
| Acute Toxicity (Diarrhea, Frequent Urination) | High intraperitoneal (i.p.) doses of this compound (e.g., 120 mg/kg in SCID mice).[6] | Switch to Oral Administration: Oral gavage is significantly less toxic, with no acute toxicity observed at doses up to 180 mg/kg in mice.[6]Dose Reduction: If i.p. administration is necessary, reduce the dose to the established MTD (20 mg/kg in C57BL/6J mice).[6]Supportive Care: Provide supportive care, including hydration and monitoring of animal well-being. |
| Chronic Toxicity (Intestinal Adhesions) | Repeated high-dose i.p. administration.[6] | Utilize Oral Gavage: This route avoids direct irritation of the peritoneal cavity.Fractionate Dosing: If i.p. administration is required, consider a fractionated dosing schedule with lower individual doses. |
| Localized Inflammation (Venous Sclerosis) | Intravenous (i.v.) administration.[6] | Alternative Routes: Preferentially use oral gavage. If i.v. is essential, consider using a central venous catheter to minimize vessel irritation and ensure proper dilution. |
| Poor Compound Solubility/Precipitation in Vehicle | This compound has poor water solubility. | Use an Appropriate Vehicle: A common and effective vehicle is a mixture of Dimethyl Sulfoxide (DMSO) and Polyethylene Glycol (PEG). A 20% DMSO and 80% PEG300 solution has been successfully used.[8]Spray-Dried Formulation: Consider using a spray-dried dispersion (SDD) formulation, which can improve solubility and bioavailability.[7]Sonication: Gentle warming and sonication can aid in the dissolution of this compound in the vehicle. |
| Lack of In Vivo Efficacy | Suboptimal dosing, poor bioavailability, or inappropriate formulation. | Dose Escalation: Carefully escalate the dose, staying within the established MTD for the chosen route of administration.Optimize Formulation: Ensure complete dissolution of this compound. Consider using a bioavailability-enhancing formulation like the methylcellulose-based oral nanoparticle formulation.[4] The oral bioavailability of this compound is approximately 30%.[4]Confirm Target Engagement: Analyze tumor tissue post-treatment to confirm the inhibition of p-STAT3. |
Experimental Protocols
Preparation of this compound for Oral Gavage
This protocol is adapted from methodologies reported in preclinical studies.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), sterile, cell culture grade
-
Polyethylene Glycol 300 (PEG300), sterile
-
Sterile, amber microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate the required amount of this compound: Based on the desired dose (e.g., 40 mg/kg) and the average weight of the animals, calculate the total mass of this compound needed.
-
Prepare the vehicle: A commonly used vehicle is a solution of 20% DMSO and 80% PEG300.[8] For example, to prepare 1 ml of the vehicle, mix 200 µl of DMSO with 800 µl of PEG300.
-
Dissolve this compound:
-
Weigh the calculated amount of this compound and place it in a sterile amber tube.
-
Add the DMSO portion of the vehicle first and vortex thoroughly to dissolve the compound.
-
Add the PEG300 to the solution and vortex again until a clear, homogenous solution is achieved.
-
If necessary, gentle warming or brief sonication can be used to aid dissolution.
-
-
Administration: Administer the prepared solution to mice via oral gavage at the calculated volume. The typical dosing volume for mice is 5-10 ml/kg.
Monitoring for Toxicity
A workflow for monitoring and managing potential toxicities during in vivo studies with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. apexbt.com [apexbt.com]
- 3. selleckchem.com [selleckchem.com]
- 4. A first-in-human Phase I trial of the oral p-STAT3 inhibitor this compound in patients with recurrent malignant glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A Novel Inhibitor of STAT3 Activation Is Efficacious Against Established Central Nervous System Melanoma and Inhibits Regulatory T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. STAT3 inhibitor this compound as a novel therapeutic agent for renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to WP1066 Treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to WP1066 treatment in vitro.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small molecule inhibitor of the Janus kinase 2 (JAK2) and Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[1][2] It exerts its anti-cancer effects by inhibiting the phosphorylation of JAK2 and STAT3, which prevents the nuclear translocation of STAT3 and the subsequent transcription of downstream target genes involved in cell survival, proliferation, and angiogenesis.[3] this compound has also been shown to affect STAT5 and ERK1/2.[2]
Q2: We are observing a decrease in the efficacy of this compound in our long-term cell culture experiments. What are the potential mechanisms of resistance?
A2: Acquired resistance to JAK/STAT pathway inhibitors like this compound can arise from several mechanisms:
-
Reactivation of the JAK/STAT Pathway: Cancer cells can develop resistance by reactivating the JAK/STAT pathway despite the presence of the inhibitor. This can occur through the heterodimerization of JAK2 with other JAK family members (e.g., JAK1 or TYK2), leading to trans-phosphorylation and reactivation of signaling.[4]
-
Mutations in the Drug Target: Although not yet widely reported for this compound specifically, acquired mutations in the kinase domain of JAK2 have been identified as a mechanism of resistance to other JAK inhibitors like ruxolitinib.[5][6] These mutations can prevent the inhibitor from binding to its target.
-
Activation of Parallel or Compensatory Signaling Pathways: Inhibition of the JAK/STAT3 pathway can lead to the compensatory activation of other pro-survival signaling pathways. A key pathway implicated in resistance to JAK/STAT3 inhibition is the RAS/MEK/ERK pathway.[7]
-
Increased Drug Efflux: Overexpression of drug efflux pumps, such as P-glycoprotein (encoded by the MDR1 gene), can reduce the intracellular concentration of the drug, thereby diminishing its efficacy.[8][9]
Q3: How can we confirm that our cells have developed resistance to this compound?
A3: To confirm resistance, you should perform the following experiments:
-
Determine the IC50 Value: Compare the half-maximal inhibitory concentration (IC50) of this compound in your suspected resistant cell line to that of the parental, sensitive cell line using a cell viability assay such as the MTT assay. A significant increase in the IC50 value indicates resistance.
-
Assess Target Engagement: Use Western blotting to analyze the phosphorylation status of STAT3 (p-STAT3) and its upstream kinase JAK2 (p-JAK2) in both sensitive and resistant cells after treatment with this compound. Resistant cells may show persistent or reactivated phosphorylation of these proteins at concentrations of this compound that are effective in sensitive cells.
-
Analyze Downstream Target Gene Expression: Evaluate the expression of known STAT3 target genes (e.g., BCL-2, BCL-XL, MCL-1, c-Myc, and Cyclin D1) using qPCR or Western blotting. In resistant cells, the expression of these genes may not be suppressed by this compound.
Troubleshooting Guide
Problem: Decreased sensitivity to this compound observed in our cell line.
Possible Cause 1: Development of acquired resistance through activation of compensatory signaling pathways.
Solution:
-
Hypothesis: The inhibition of the JAK/STAT3 pathway by this compound has led to the upregulation of a parallel survival pathway, most commonly the MEK/ERK pathway.
-
Experimental Validation:
-
Treat both parental (sensitive) and suspected resistant cells with this compound.
-
Perform a Western blot analysis to probe for phosphorylated ERK (p-ERK) and total ERK, in addition to p-STAT3 and total STAT3. An increase in the p-ERK/total ERK ratio in this compound-treated resistant cells compared to sensitive cells would suggest activation of the MEK/ERK pathway.
-
-
Strategy to Overcome Resistance:
-
Combination Therapy: Combine this compound with a MEK inhibitor (e.g., Trametinib). The dual inhibition of both the JAK/STAT3 and MEK/ERK pathways can synergistically inhibit cell growth and overcome resistance.[9][10][11][12]
-
Determine Synergy: Perform cell viability assays with this compound, the MEK inhibitor, and the combination at various concentrations to determine if the combination is synergistic, additive, or antagonistic. Combination Index (CI) values can be calculated to quantify the interaction.
-
Possible Cause 2: Insufficient intracellular concentration of this compound due to increased drug efflux.
Solution:
-
Hypothesis: The resistant cells are overexpressing ATP-binding cassette (ABC) transporters, such as P-glycoprotein (MDR1), which are pumping this compound out of the cells.
-
Experimental Validation:
-
Use qPCR or Western blotting to compare the expression levels of ABC transporter genes (e.g., ABCB1 for MDR1) between sensitive and resistant cells.
-
Perform a drug accumulation assay using a fluorescent substrate of the suspected efflux pump (e.g., Rhodamine 123 for P-glycoprotein) to functionally assess efflux activity.
-
-
Strategy to Overcome Resistance:
-
Co-treatment with an Efflux Pump Inhibitor: Treat the resistant cells with this compound in combination with a known inhibitor of the overexpressed efflux pump (e.g., Verapamil for P-glycoprotein).[13] This should increase the intracellular concentration of this compound and restore its efficacy.
-
Data on Overcoming Resistance with Combination Therapy
The following tables summarize quantitative data from studies where a combination approach was used to overcome resistance.
Table 1: Synergistic Effect of a STAT3 Inhibitor (Ruxolitinib) and a Calcitriol in Breast Cancer Cell Lines
| Cell Line | Treatment | IC50 | Combination Index (CI) | Effect |
| SKBR3 | Ruxolitinib | ~12 µM | ||
| Calcitriol | >10 µM | |||
| Ruxolitinib (12 µM) + Calcitriol (10 nM) | - | 0.836 | Synergy | |
| Ruxolitinib (12 µM) + Calcitriol (100 nM) | - | 0.759 | Synergy | |
| MDA-MB-468 | Ruxolitinib | ~10 µM | ||
| Calcitriol | >20 µM | |||
| Ruxolitinib (10 µM) + Calcitriol (1 µM) | - | 0.787 | Synergy | |
| Ruxolitinib (10 µM) + Calcitriol (10 µM) | - | 0.676 | Synergy |
Data adapted from a study on ruxolitinib, a JAK1/2 inhibitor, demonstrating the principle of combination therapy.[14]
Table 2: Reversal of Cisplatin Resistance with this compound in Oral Squamous Cell Carcinoma
| Cell Line | Treatment | IC50 of Cisplatin |
| Tca8113 (Sensitive) | Cisplatin | ~5 µM |
| Cisplatin + this compound (2.5 µM) | ~2 µM | |
| Tca8113/DDP (Resistant) | Cisplatin | ~25 µM |
| Cisplatin + this compound (2.5 µM) | ~8 µM |
Data adapted from a study showing this compound sensitizes cisplatin-resistant cells.[3]
Visualizations
Caption: this compound signaling pathway inhibition.
Caption: Troubleshooting workflow for this compound resistance.
Caption: Experimental workflow for studying resistance.
Detailed Experimental Protocols
Protocol 1: Generation of a this compound-Resistant Cell Line
This protocol describes a method for generating a drug-resistant cell line by continuous exposure to escalating doses of the drug.[4][5][15]
Materials:
-
Parental cancer cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Cell culture flasks/plates
-
Trypsin-EDTA
-
Hemocytometer or automated cell counter
Procedure:
-
Initial IC50 Determination: Determine the IC50 of this compound for the parental cell line using the MTT assay (see Protocol 2). This will serve as a baseline for monitoring the development of resistance.
-
Initiation of Drug Treatment: Begin by culturing the parental cells in their complete medium containing a low concentration of this compound, typically starting at the IC20 (the concentration that inhibits 20% of cell growth).
-
Dose Escalation: Once the cells have adapted and are growing at a normal rate (typically after 2-3 passages), increase the concentration of this compound by 1.5 to 2-fold.[5]
-
Monitoring and Maintenance: Continue this process of stepwise dose escalation. If significant cell death occurs, maintain the cells at the current concentration for a longer period or temporarily reduce the concentration to the previous level to allow for recovery.
-
Confirmation of Resistance: Periodically (e.g., every 4-6 weeks), determine the IC50 of this compound in the treated cell population. A significant fold-increase in the IC50 compared to the parental cell line indicates the development of resistance.
-
Establishment of a Stable Resistant Line: Once a desired level of resistance is achieved (e.g., >10-fold increase in IC50), culture the cells for several passages in the presence of the high concentration of this compound to ensure the stability of the resistant phenotype.
-
Cryopreservation: Cryopreserve aliquots of the resistant cell line at various passages.
Protocol 2: Cell Viability Assessment by MTT Assay
This protocol is for determining the IC50 of this compound.[1][3][7][16]
Materials:
-
Cells to be tested
-
96-well plates
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate overnight to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of this compound in complete medium. Remove the medium from the wells and add 100 µL of the drug dilutions to the respective wells. Include a vehicle control (DMSO at the same concentration as in the highest drug dose) and a no-treatment control.
-
Incubation: Incubate the plate for the desired time period (e.g., 48 or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan crystals.
-
Solubilization of Formazan: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate gently for 10-15 minutes.[1]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each drug concentration relative to the vehicle control. Plot the percentage of viability against the drug concentration and use a non-linear regression analysis to determine the IC50 value.
Protocol 3: Western Blot for p-STAT3 and p-ERK
This protocol is for detecting the phosphorylation status of STAT3 and ERK.[12][17][18][19]
Materials:
-
Cell lysates
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-p-STAT3, anti-STAT3, anti-p-ERK, anti-ERK, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Quantification: Determine the protein concentration of each cell lysate using a protein assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
SDS-PAGE: Load the samples onto an SDS-PAGE gel and run at an appropriate voltage until the dye front reaches the bottom of the gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibodies (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Add the chemiluminescent substrate to the membrane and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
References
- 1. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. researchgate.net [researchgate.net]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Synergistic inhibition of MEK and reciprocal feedback networks for targeted intervention in malignancy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CN104388389A - Method for establishing paclitaxel (PTX)-resistant ovarian cancer cell model - Google Patents [patents.google.com]
- 11. Developing Clinically Relevant Acquired Chemoresistance Models in Epithelial Ovarian Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Frontiers | Generation of Two Paclitaxel-Resistant High-Grade Serous Carcinoma Cell Lines With Increased Expression of P-Glycoprotein [frontiersin.org]
- 14. Effects of Ruxolitinib and Calcitriol Combination Treatment on Various Molecular Subtypes of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cell Culture Academy [procellsystem.com]
- 16. texaschildrens.org [texaschildrens.org]
- 17. Quantification of total and phosphorylated STAT3 by calibrated western blotting - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Optimizing WP1066 Incubation Time for Maximum STAT3 Inhibition
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information, troubleshooting advice, and detailed protocols for utilizing WP1066 to achieve maximal inhibition of Signal Transducer and Activator of Transcription 3 (STAT3).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent inhibitor of the Janus kinase 2 (JAK2) and STAT3 signaling pathway.[1][2][3] It functions by directly inhibiting the phosphorylation of JAK2, which in turn prevents the activation of its downstream target, STAT3.[4][5] By blocking the phosphorylation of STAT3 at tyrosine 705 (Tyr705), this compound prevents its dimerization, nuclear translocation, and subsequent regulation of gene transcription.[5][6] Some studies have also shown that this compound can affect the phosphorylation of STAT5 and ERK1/2.[1][2]
Q2: What is a typical effective concentration range for this compound?
A2: The effective concentration of this compound can vary depending on the cell line and the specific experimental goals. However, a common concentration range for achieving significant STAT3 inhibition in vitro is 2.5 µM to 10 µM.[7][8] For example, in T24 and UMUC-3 bladder cancer cells, 10 µM this compound completely abolished STAT3 phosphorylation.[7] In Caki-1 and 786-O renal cancer cells, concentrations of 2.5 µM and 5 µM were shown to inhibit STAT3 phosphorylation.[8]
Q3: How long should I incubate my cells with this compound?
A3: The optimal incubation time for maximal STAT3 inhibition can be cell-type specific and should be determined empirically. Published studies report a wide range of incubation times, from as short as 1-2 hours to as long as 72 hours.[1][2][5] For short-term signaling studies, a 2 to 6-hour incubation is often sufficient to observe a significant decrease in STAT3 phosphorylation.[5] For longer-term experiments assessing cell viability or apoptosis, incubation times of 24 to 72 hours are common.[2][7][8] To determine the optimal time for your specific cell line and experimental conditions, a time-course experiment is highly recommended (see Experimental Protocols section).
Q4: Can this compound affect other signaling pathways?
A4: Yes, while this compound is primarily known as a JAK2/STAT3 inhibitor, some studies have reported effects on other signaling molecules. It has been shown to inhibit STAT5 and ERK1/2 phosphorylation in some cell types.[1][2] Interestingly, in certain renal cancer cell lines, this compound was found to stimulate the phosphorylation of ERK.[8] Therefore, it is important to consider potential off-target effects and to verify the specificity of this compound in your experimental system.
Quantitative Data Summary
The following table summarizes the effective concentrations and incubation times of this compound in various cell lines as reported in the literature.
| Cell Line | IC50 | Effective Concentration for STAT3 Inhibition | Incubation Time | Reference |
| HEL (Erythroleukemia) | 2.3 µM | 0.5 - 4.0 µM | 3 - 72 hours | [2][4] |
| B16 (Melanoma) | 2.43 µM | 2.5 - 5 µM | 2 - 24 hours | [1][5] |
| A375 (Melanoma) | 1.6 µM | 1.25 - 5 µM | 2 hours | [5] |
| Caki-1 (Renal Carcinoma) | ~2.5 µM | 2.5 - 5 µM | 24 - 48 hours | [2][8] |
| 786-O (Renal Carcinoma) | ~2.5 µM | 2.5 - 5 µM | 24 - 48 hours | [2][8] |
| T24 (Bladder Cancer) | Not specified | 2.5 - 10 µM | 24 hours | [7] |
| UMUC-3 (Bladder Cancer) | Not specified | 2.5 - 10 µM | 24 hours | [7] |
| Mino, LP, MM-1, OCI-My5 (B-NHL and MM) | Not specified | Low micromolar | Not specified | [9] |
Experimental Protocols
Protocol 1: Determining Optimal Incubation Time for STAT3 Inhibition
This protocol outlines a time-course experiment to identify the optimal incubation period for achieving maximum inhibition of STAT3 phosphorylation in your specific cell line.
-
Cell Seeding: Seed your cells in a multi-well plate at a density that will ensure they are in the logarithmic growth phase and approximately 70-80% confluent at the time of the experiment.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in your cell culture medium to the desired final concentration (e.g., 5 µM). Include a vehicle control (DMSO) at the same final concentration as in the this compound-treated wells.
-
Time-Course Treatment: Treat the cells with this compound or vehicle control for a range of time points. Suggested time points include: 0, 1, 2, 4, 8, 12, and 24 hours.
-
Cell Lysis: At each time point, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing phosphatase and protease inhibitors.
-
Western Blot Analysis: Perform a Western blot to determine the levels of phosphorylated STAT3 (p-STAT3 Tyr705) and total STAT3. Use total STAT3 as a loading control to normalize the p-STAT3 signal.
-
Data Analysis: Quantify the band intensities and calculate the ratio of p-STAT3 to total STAT3 for each time point. The time point with the lowest p-STAT3/total STAT3 ratio represents the optimal incubation time for maximum STAT3 inhibition under your experimental conditions.
Signaling Pathway and Workflow Diagrams
Caption: The JAK2/STAT3 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for determining the optimal this compound incubation time.
Troubleshooting Guide
Problem 1: No or weak inhibition of STAT3 phosphorylation.
-
Possible Cause 1: this compound concentration is too low.
-
Solution: Increase the concentration of this compound. Perform a dose-response experiment to determine the optimal concentration for your cell line.
-
-
Possible Cause 2: Incubation time is too short.
-
Solution: Increase the incubation time. Refer to the time-course experiment protocol to determine the optimal duration.
-
-
Possible Cause 3: this compound degradation.
-
Solution: Ensure that the this compound stock solution is stored correctly (typically at -20°C) and has not undergone multiple freeze-thaw cycles. Prepare fresh working solutions for each experiment.
-
-
Possible Cause 4: High cell confluency.
-
Solution: Ensure cells are in the logarithmic growth phase and are not overly confluent, as this can sometimes affect drug sensitivity.
-
Problem 2: Significant cell death observed at the desired concentration.
-
Possible Cause 1: this compound is cytotoxic to the cell line at that concentration.
-
Solution: Reduce the concentration of this compound and/or shorten the incubation time. It is crucial to find a balance between effective STAT3 inhibition and maintaining cell viability, depending on the experimental endpoint.
-
-
Possible Cause 2: Solvent (DMSO) toxicity.
-
Solution: Ensure the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.1%) and that the vehicle control shows no significant toxicity.
-
Problem 3: Inconsistent results between experiments.
-
Possible Cause 1: Variation in cell passage number.
-
Solution: Use cells within a consistent and low passage number range, as cellular characteristics and drug sensitivity can change over time in culture.
-
-
Possible Cause 2: Inconsistent cell density at the time of treatment.
-
Solution: Standardize the cell seeding density and ensure that confluency is consistent across experiments.
-
-
Possible Cause 3: Variability in this compound preparation.
-
Solution: Prepare a large batch of this compound stock solution to be used across multiple experiments to minimize variability. Ensure thorough mixing when preparing working solutions.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. apexbt.com [apexbt.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. A Novel Inhibitor of STAT3 Activation Is Efficacious Against Established Central Nervous System Melanoma and Inhibits Regulatory T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Facebook [cancer.gov]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. STAT3 inhibitor this compound as a novel therapeutic agent for renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ashpublications.org [ashpublications.org]
Troubleshooting inconsistent results in WP1066 experiments.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the JAK2/STAT3 inhibitor, WP1066. Our goal is to help you achieve consistent and reliable results in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a small molecule inhibitor that primarily targets the Janus kinase 2 (JAK2) and Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[1][2] It functions by inhibiting the phosphorylation of JAK2, which in turn prevents the activation of its downstream target, STAT3.[1][3] Activated STAT3 acts as a transcription factor that promotes the expression of genes involved in cell survival, proliferation, and angiogenesis.[4] By blocking this pathway, this compound can induce apoptosis and inhibit tumor growth.[4][5]
Q2: What are the known off-target effects of this compound?
A2: While this compound is a potent JAK2/STAT3 inhibitor, some studies suggest potential off-target effects. For instance, this compound has been observed to inhibit STAT5 and ERK1/2 phosphorylation.[1][2] Additionally, one study has indicated that this compound can suppress macrophage cell death induced by inflammasome agonists through a mechanism that appears to be independent of its STAT3 inhibitory activity.[6] It is crucial to include appropriate controls to differentiate between on-target and off-target effects in your experiments.
Q3: What is the recommended solvent and storage condition for this compound?
A3: this compound is soluble in DMSO and ethanol.[7] For cell culture experiments, it is common to prepare a concentrated stock solution in DMSO.[8] Stock solutions can be stored at -20°C for up to three months or at -80°C for up to six months.[1][8] To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller volumes.[1]
Troubleshooting Inconsistent Results
Inconsistent results in this compound experiments can arise from several factors, ranging from compound handling to experimental design. This guide provides solutions to common problems.
Problem 1: Precipitation of this compound in cell culture media.
-
Cause: this compound is a lipophilic compound with limited aqueous solubility.[5] Adding a concentrated DMSO stock directly to aqueous cell culture media can cause the compound to precipitate, leading to a lower effective concentration and high variability between experiments.
-
Solution:
-
Prepare a high-concentration stock solution in DMSO: Use fresh, anhydrous DMSO to prepare a stock solution of at least 10 mM. To aid dissolution, you can warm the solution to 37°C and use sonication.[3]
-
Serial Dilution: Before adding to your cell culture media, perform a serial dilution of your this compound stock solution in a serum-free medium or PBS.
-
Stepwise Addition: When adding the diluted this compound to your final culture volume, add it dropwise while gently swirling the plate or tube to ensure rapid and even distribution.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture is below 0.5% (ideally ≤ 0.1%) to avoid solvent-induced cytotoxicity.[6] Always include a vehicle control (media with the same final DMSO concentration) in your experiments.
-
Problem 2: High variability in cell viability or apoptosis assays.
-
Cause: Variability can be due to inconsistent this compound concentration (see Problem 1), differences in cell density at the time of treatment, or the time-dependent nature of the cellular response.
-
Solution:
-
Consistent Cell Seeding: Ensure that cells are seeded at a consistent density across all wells and experiments. Allow cells to adhere and enter the logarithmic growth phase before treatment.
-
Time-Course Experiments: The effect of this compound can be time-dependent. Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal treatment duration for your cell line and endpoint.
-
Appropriate Controls: Include positive and negative controls in every experiment. For example, a known inducer of apoptosis can serve as a positive control for an apoptosis assay.
-
Problem 3: Lack of expected downstream effects (e.g., no change in p-STAT3 levels).
-
Cause: This could be due to several factors, including low bioactivity of the compound, cell line resistance, or technical issues with the detection method.
-
Solution:
-
Verify Compound Activity: Before starting a large series of experiments, test the activity of your this compound stock on a sensitive cell line known to have constitutively active STAT3.
-
Cell Line Characterization: Confirm that your cell line of interest expresses the target proteins (JAK2 and STAT3) and exhibits baseline STAT3 phosphorylation.
-
Optimize Western Blotting: If you are using Western blotting to detect p-STAT3, ensure your protocol is optimized. Use fresh lysis buffer containing phosphatase inhibitors and run appropriate controls.
-
Stimulation with Cytokines: For cell lines that do not have constitutively active STAT3, you may need to stimulate the pathway with a cytokine like Interleukin-6 (IL-6) to observe the inhibitory effect of this compound.[3]
-
Data Presentation: this compound IC50 Values
The half-maximal inhibitory concentration (IC50) of this compound can vary significantly depending on the cell line and the experimental conditions. The following table summarizes reported IC50 values for various cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) | Assay | Incubation Time (h) | Reference |
| HEL | Erythroid Leukemia | 2.3 | Proliferation | 72 | [1][2] |
| B16 | Melanoma | 2.43 | Proliferation | Not Specified | [2] |
| U87 | Glioblastoma | >5 | Cell Viability | 72 | ResearchGate |
| U373 | Glioblastoma | >5 | Cell Viability | 72 | ResearchGate |
| MDA-MB-231 | Breast Cancer | >5 | Cell Viability | 72 | ResearchGate |
| SK-BR-3 | Breast Cancer | >5 | Cell Viability | 72 | ResearchGate |
| PANC-1 | Pancreatic Cancer | >5 | Cell Viability | 72 | ResearchGate |
| HPAC | Pancreatic Cancer | >5 | Cell Viability | 72 | ResearchGate |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Prepare a 10 mM Stock Solution:
-
Weigh out the appropriate amount of this compound powder in a sterile microcentrifuge tube.
-
Add fresh, anhydrous DMSO to achieve a final concentration of 10 mM.
-
To aid dissolution, gently warm the tube to 37°C and sonicate for 10-15 minutes.
-
Visually inspect the solution to ensure all the powder has dissolved.
-
Aliquot the stock solution into smaller, single-use volumes and store at -80°C.
-
-
Prepare Working Solutions:
-
Thaw a single aliquot of the 10 mM stock solution at room temperature.
-
Perform serial dilutions in serum-free cell culture medium or PBS to achieve the desired final concentrations. For example, to prepare a 10 µM working solution from a 10 mM stock, you can perform a 1:100 dilution followed by a 1:10 dilution.
-
Use the working solutions immediately after preparation. Do not store diluted aqueous solutions of this compound.
-
Protocol 2: Western Blotting for p-STAT3 Inhibition
-
Cell Seeding and Treatment:
-
Seed your cells in a 6-well plate at a density that will result in 70-80% confluency at the time of harvesting.
-
Allow the cells to adhere and grow overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0, 1, 2.5, 5, 10 µM) for the desired duration (e.g., 24 hours). Include a vehicle control (DMSO).
-
-
Cell Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification and Western Blotting:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-STAT3 (Tyr705) and total STAT3 overnight at 4°C. Also, probe for a loading control like β-actin or GAPDH.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the protein bands using an ECL detection system.
-
Visualizations
Caption: this compound inhibits the JAK2/STAT3 signaling pathway.
Caption: Troubleshooting workflow for inconsistent this compound results.
Caption: A typical experimental workflow for a cell-based assay with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Inhibition of STAT3 signaling targets both tumor-initiating and differentiated cell populations in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of STAT3: A promising approach to enhancing the efficacy of chemotherapy in medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A first-in-human Phase I trial of the oral p-STAT3 inhibitor this compound in patients with recurrent malignant glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. emulatebio.com [emulatebio.com]
- 7. rsc.org [rsc.org]
- 8. Computational-experimental approach to drug-target interaction mapping: A case study on kinase inhibitors | PLOS Computational Biology [journals.plos.org]
Stability of WP1066 in different solvents and storage conditions.
This technical support center provides guidance on the stability of WP1066 in different solvents and under various storage conditions. It includes troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments.
Stability and Solubility Data
The stability and solubility of this compound are crucial for reliable experimental outcomes. The following tables summarize the available data on its solubility in common laboratory solvents and recommended storage conditions.
Table 1: Solubility of this compound in Different Solvents
| Solvent | Solubility | Concentration | Notes |
| DMSO | ≥ 17.8 mg/mL | ≥ 44 mg/mL (123.52 mM) | Hygroscopic DMSO can impact solubility; use freshly opened solvent.[1] |
| Soluble | 25 mM | ||
| 71 mg/mL | 199.31 mM | Moisture-absorbing DMSO reduces solubility. Please use fresh DMSO.[2] | |
| Soluble | at least 25 mg/ml | ||
| Ethanol | Soluble | 10 mM | |
| ≥ 24.6 mg/mL | Requires sonication and warming.[3] | ||
| 16.67 mg/mL | 46.80 mM | Requires sonication.[1] | |
| Insoluble | [2] | ||
| Water | Insoluble | [2] |
Table 2: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Additional Notes |
| Solid (Powder) | -20°C | Up to 3 years | Store under desiccating conditions.[1][4] |
| 4°C | Up to 2 years | ||
| In Solvent (DMSO) | -80°C | ||
| -20°C | Up to 3 months | Solutions in DMSO may be stored at -20°C for up to 3 months.[5] | |
| Below -20°C | Several months | Stock solution can be stored below -20°C for several months.[3] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution in DMSO
-
Equilibrate the vial of solid this compound to room temperature before opening.
-
Add the appropriate volume of fresh, anhydrous DMSO to the vial to achieve the desired concentration (e.g., for a 10 mM stock solution, add 280.7 µL of DMSO to 1 mg of this compound, assuming a molecular weight of 356.22 g/mol ).
-
Vortex or sonicate the solution until the compound is completely dissolved. Gentle warming to 37°C can aid dissolution.[3]
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Preparation of Working Solutions for In Vitro Experiments
-
Thaw a frozen aliquot of the this compound DMSO stock solution at room temperature.
-
Further dilute the stock solution in the appropriate cell culture medium to the final desired working concentration.
-
Ensure the final concentration of DMSO in the cell culture medium is low (typically <0.1%) to avoid solvent-induced cytotoxicity.
-
Use the prepared working solution immediately for optimal results.[2]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its use.
References
How to minimize WP1066 precipitation in cell culture media.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing WP1066 precipitation in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a cell-permeable small molecule inhibitor of the JAK2/STAT3 signaling pathway.[1][2][3][4] It is an analog of AG 490 but exhibits greater potency.[3][5] Its primary mechanism involves the inhibition of Janus kinase 2 (JAK2), which subsequently prevents the phosphorylation and activation of Signal Transducer and Activator of Transcription 3 (STAT3).[2][6] This blockade of the JAK2/STAT3 pathway can lead to the downregulation of anti-apoptotic proteins and ultimately induce apoptosis in various cancer cell lines.[4][7] this compound has been shown to be effective against malignant glioma cells and can cross the blood-brain barrier.[5][7]
Q2: Why does this compound precipitate in my cell culture medium?
This compound is a lipophilic compound and is sparingly soluble in aqueous solutions like cell culture media.[7][8] Precipitation typically occurs when the concentration of this compound exceeds its solubility limit in the final culture medium. This can be influenced by several factors including the final concentration of the compound, the solvent used to prepare the stock solution, the percentage of the solvent in the final medium, temperature, and pH.
Q3: What are the recommended solvents for preparing this compound stock solutions?
This compound is soluble in several organic solvents. Dimethyl sulfoxide (DMSO), ethanol, and dimethylformamide (DMF) are commonly used.[8] For maximum solubility, especially when preparing aqueous solutions, dissolving this compound in DMF first is recommended before further dilution.[8] It is crucial to use fresh, anhydrous DMSO as moisture can reduce the solubility of this compound.[1]
Troubleshooting Guide: Minimizing this compound Precipitation
This guide addresses common issues encountered with this compound precipitation during cell culture experiments.
Issue 1: Precipitation observed immediately after adding this compound stock solution to the cell culture medium.
-
Possible Cause: The concentration of this compound in the final medium exceeds its solubility limit. The organic solvent from the stock solution is not sufficiently dispersed.
-
Solution:
-
Reduce Final Concentration: If experimentally feasible, lower the final working concentration of this compound.
-
Optimize Dilution: Instead of adding the stock solution directly to the full volume of media, perform a serial dilution. First, dilute the stock solution in a smaller volume of media, vortex or mix well, and then add this intermediate dilution to the final volume.
-
Pre-warm the Medium: Warming the cell culture medium to 37°C before adding the this compound stock solution can aid in its dissolution.[2]
-
Increase Final Solvent Concentration (with caution): While the goal is to minimize solvent concentration, a slight, controlled increase (e.g., from 0.1% to 0.5% DMSO) might be necessary. Always include a vehicle control with the same final solvent concentration in your experiment to account for any solvent-induced effects.[9]
-
Issue 2: this compound precipitates over time during incubation.
-
Possible Cause: The compound is coming out of solution due to temperature changes or interactions with media components. The aqueous solution may not be stable for extended periods.
-
Solution:
-
Prepare Fresh Working Solutions: It is recommended not to store aqueous solutions of this compound for more than one day.[8] Prepare fresh dilutions from your stock solution for each experiment.
-
Minimize Temperature Fluctuations: Ensure a stable incubation temperature.
-
Check Media Compatibility: While less common, interactions with specific media components could contribute to precipitation. If the problem persists, consider trying a different basal medium formulation if your experimental design allows.
-
Data Presentation
Table 1: Solubility of this compound in Common Organic Solvents
| Solvent | Approximate Solubility (mg/mL) | Molar Concentration (mM) | Reference |
| Dimethyl sulfoxide (DMSO) | 16 - 71 | 44.9 - 199.3 | [1][8] |
| Dimethylformamide (DMF) | 20 | 56.1 | [8] |
| Ethanol | 10 - 24.6 | 28.1 - 69.1 | [2][8] |
Note: Solubility can vary between batches and is affected by factors such as temperature and the purity of the solvent. It is advisable to perform a small-scale solubility test.
Table 2: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Stability | Reference |
| Crystalline Solid | -20°C | ≥ 4 years | [8] |
| Stock Solution in DMSO | -20°C | Up to 3 months | [4] |
| Stock Solution in Solvent | -80°C | 1 year | [1] |
| Aqueous Solution | 4°C | Not recommended for more than one day | [8] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound (crystalline solid)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
-
Procedure:
-
Equilibrate the this compound vial to room temperature before opening.
-
Weigh out the desired amount of this compound powder in a sterile container. For example, to prepare 1 mL of a 10 mM stock solution (MW: 356.2 g/mol ), weigh 3.56 mg of this compound.
-
Add the appropriate volume of anhydrous DMSO to the this compound powder.
-
To aid dissolution, gently warm the tube at 37°C for 10 minutes and/or sonicate in an ultrasonic bath for a short period.[2]
-
Vortex until the solid is completely dissolved, resulting in a clear solution.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[1]
-
Store the aliquots at -20°C or -80°C.
-
Protocol 2: Preparation of this compound Working Solution in Cell Culture Medium
-
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) complete cell culture medium
-
Sterile tubes
-
-
Procedure:
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Perform a serial dilution of the stock solution in pre-warmed cell culture medium to achieve the desired final concentration. For example, to prepare a 10 µM working solution:
-
First, prepare an intermediate dilution by adding 1 µL of the 10 mM stock to 99 µL of pre-warmed medium to get a 100 µM solution. Mix thoroughly by gentle pipetting or vortexing.
-
Then, add 100 µL of the 100 µM intermediate solution to 900 µL of pre-warmed medium to get the final 10 µM working solution.
-
-
Ensure the final concentration of DMSO in the cell culture medium is non-toxic to the cells (typically ≤ 0.5%).
-
Use the freshly prepared working solution immediately for your experiment.[1]
-
Visualizations
Caption: this compound inhibits the JAK2/STAT3 signaling pathway.
Caption: Experimental workflow for preparing and using this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. apexbt.com [apexbt.com]
- 3. This compound, JAK/STAT3 inhibitor (CAS 857064-38-1) | Abcam [abcam.com]
- 4. astorscientific.us [astorscientific.us]
- 5. STAT3 Inhibitor III, this compound InSolution, ≥97% [sigmaaldrich.com]
- 6. STAT3 inhibitor this compound as a novel therapeutic agent for renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A first-in-human Phase I trial of the oral p-STAT3 inhibitor this compound in patients with recurrent malignant glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. researchgate.net [researchgate.net]
WP1066 Technical Support Center: Troubleshooting Batch-to-Batch Variability
This technical support center provides guidance to researchers, scientists, and drug development professionals encountering batch-to-batch variability with the JAK2/STAT3 inhibitor, WP1066. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may arise during experimentation.
Frequently Asked Questions (FAQs)
Q1: We are observing a significant difference in the IC50 value of this compound between two different lots. What could be the cause?
A1: Discrepancies in IC50 values between different batches of this compound can stem from several factors, ranging from the compound itself to experimental procedures. Potential causes include variations in the purity or solid-state properties of the compound between batches, differences in compound handling and stock solution preparation, or variability in the experimental setup. It is also crucial to consider cell-based factors such as cell line authenticity, passage number, and cell density, which can all influence the apparent potency of the inhibitor.[1]
Q2: Our current batch of this compound appears to be less soluble in DMSO than previous batches. How should we address this?
A2: this compound is reported to be soluble in DMSO at concentrations of at least 25 mg/mL.[2] However, variations in the physical form of the powder between batches can sometimes affect the rate of dissolution. Ensure that you are using fresh, anhydrous DMSO, as absorbed moisture can reduce the solubility of many compounds.[3][4] Gentle warming to 37°C and/or brief sonication can aid in dissolving the compound.[5] If solubility issues persist, it is advisable to perform a solubility test on a small amount of the new batch to determine the maximum achievable concentration.
Q3: Can batch-to-batch variability in this compound affect its ability to inhibit downstream signaling pathways?
A3: Yes, variability in the potency or purity of a this compound batch can directly impact its ability to inhibit the JAK2/STAT3 signaling pathway. This compound is known to inhibit the phosphorylation of JAK2 and STAT3.[6] If a new batch is less potent, you may observe reduced inhibition of p-JAK2 and p-STAT3 at your standard experimental concentration. This would also lead to a diminished effect on downstream targets like c-Myc and a reduced induction of apoptosis.[6][7][8] It is recommended to perform a dose-response experiment and verify the inhibition of a key downstream marker, such as p-STAT3, via Western blot for each new batch.
Troubleshooting Guides
Issue 1: Inconsistent Anti-proliferative Effects in Cell Culture
If you are observing variable effects of this compound on cancer cell proliferation, consult the following troubleshooting steps.
Potential Causes & Solutions
| Potential Cause | Troubleshooting Step |
| Batch-to-Batch Variation in Purity/Potency | 1. QC Check: Request the certificate of analysis (CoA) for each batch from the supplier to compare purity levels. 2. Dose-Response Curve: Generate a full dose-response curve for each new batch to determine the IC50 value.[1] 3. Functional Assay: Perform a functional assay, such as a Western blot for p-STAT3, to confirm target engagement at a given concentration.[4] |
| Compound Degradation | 1. Storage: Ensure this compound powder is stored at -20°C.[2][3] 2. Stock Solutions: Prepare fresh stock solutions in high-quality, anhydrous DMSO. Aliquot and store at -80°C for long-term use to avoid repeated freeze-thaw cycles.[3] Solutions in DMSO are stable for up to 3 months at -20°C.[2] |
| Cell Culture Variables | 1. Cell Passage Number: Use cells within a consistent and low passage number range for all experiments.[1] 2. Cell Seeding Density: Maintain a consistent cell seeding density across all experiments, as this can affect the inhibitor-to-cell ratio.[1] 3. Mycoplasma Contamination: Regularly test cell lines for mycoplasma contamination, which can alter cellular responses. |
Issue 2: Variability in Downstream Signaling Readouts (e.g., Western Blot)
If you are seeing inconsistent inhibition of downstream targets like p-STAT3, consider the following.
Troubleshooting Workflow
Caption: Troubleshooting workflow for inconsistent downstream signaling inhibition.
Quantitative Data Summary
The following tables provide key quantitative information for working with this compound.
Table 1: Physicochemical and Storage Properties
| Property | Value | Reference |
| Molecular Weight | 356.22 g/mol | [2][3] |
| Purity | >98% | [2] |
| Solubility (DMSO) | ≥ 17.8 mg/mL (~50 mM) | [5] |
| Powder Storage | -20°C (≥ 1 year) | [2][3] |
| Stock Solution Storage | -80°C (up to 1 year in DMSO) | [3] |
Table 2: In Vitro Experimental Concentrations
| Cell Line / Application | Effective Concentration | Effect | Reference |
| HEL (JAK2 V617F) | IC50: 2.3 µM | Inhibition of proliferation | [3][4] |
| OCIM2, K562 (AML) | 1-3 µM | Induction of apoptosis | [3] |
| Caki-1, 786-O (Renal Cancer) | 2.5-5 µM | Inhibition of cell survival, suppression of HIF1α/2α | [3] |
| Melanoma Cell Lines | IC50: 1.5-2.3 µM | Inhibition of proliferation | [6] |
| Various Cell Lines | 0.5-4.0 µM | Inhibition of JAK2, STAT3, STAT5 phosphorylation | [3] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Reconstitution: To make a 10 mM stock solution, add 280.7 µL of anhydrous DMSO to 1 mg of this compound powder (MW: 356.22).
-
Dissolution: Vortex briefly and, if necessary, warm the vial at 37°C for 5-10 minutes or place it in an ultrasonic bath to ensure complete dissolution.[5]
-
Aliquoting and Storage: Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles. Store aliquots at -80°C.
Protocol 2: Cell Viability Assay (MTS/MTT)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of this compound in the appropriate cell culture medium. Include a vehicle control (e.g., 0.1% DMSO) and a no-treatment control.
-
Treatment: Remove the old medium from the cells and add the medium containing the this compound dilutions or controls.
-
Incubation: Incubate the plate for the desired time period (e.g., 48-72 hours).
-
Data Acquisition: Add the viability reagent (e.g., MTS or MTT) and incubate according to the manufacturer's instructions. Read the absorbance or fluorescence on a plate reader.
-
Analysis: Normalize the data to the vehicle control and plot the results to determine the IC50 value.
Signaling Pathway and Quality Control Diagrams
This compound Mechanism of Action
This compound primarily functions by inhibiting the Janus kinase 2 (JAK2), which in turn prevents the phosphorylation and activation of Signal Transducer and Activator of Transcription 3 (STAT3).[3][5] This blockade disrupts the translocation of p-STAT3 to the nucleus, leading to the downregulation of target genes involved in cell survival and proliferation, and ultimately inducing apoptosis in susceptible cancer cells.[7][8]
Caption: this compound inhibits the JAK2/STAT3 signaling pathway.
Batch Quality Control Workflow
To mitigate the impact of batch-to-batch variability, it is recommended to implement a standardized quality control (QC) workflow for each new lot of this compound received.
Caption: Recommended quality control workflow for new this compound batches.
References
- 1. benchchem.com [benchchem.com]
- 2. astorscientific.us [astorscientific.us]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. apexbt.com [apexbt.com]
- 6. A Novel Inhibitor of STAT3 Activation Is Efficacious Against Established Central Nervous System Melanoma and Inhibits Regulatory T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Facebook [cancer.gov]
- 8. A first-in-human Phase I trial of the oral p-STAT3 inhibitor this compound in patients with recurrent malignant glioma - PMC [pmc.ncbi.nlm.nih.gov]
Best practices for long-term storage of WP1066 stock solutions.
This technical support center provides researchers, scientists, and drug development professionals with best practices for the long-term storage and use of WP1066 stock solutions. It includes troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: The recommended solvent for preparing this compound stock solutions is high-quality, anhydrous Dimethyl Sulfoxide (DMSO). It is crucial to use fresh, moisture-free DMSO as moisture can reduce the solubility of this compound.[1] For some applications, ethanol can also be used.[2]
Q2: What is the optimal storage temperature for long-term stability of this compound stock solutions?
A2: For long-term storage, it is recommended to store this compound stock solutions at -80°C.[3] For shorter periods, storage at -20°C is also acceptable, but stability is reduced compared to -80°C.
Q3: How long can I store my this compound stock solution?
A3: The stability of your this compound stock solution depends on the storage temperature. The following table summarizes the recommended storage durations:
| Storage Temperature | Duration |
| -80°C | Up to 1 year[1] |
| -20°C | Up to 1 month[1][3] |
To ensure the integrity of the compound, it is best to prepare fresh aliquots for each experiment and avoid repeated freeze-thaw cycles.
Q4: What is the mechanism of action of this compound?
A4: this compound is an inhibitor of the Janus kinase 2 (JAK2) and Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[1][2][4] It exerts its effects by inhibiting the phosphorylation of JAK2 and STAT3, which in turn modulates the expression of downstream target genes involved in cell proliferation, survival, and apoptosis.[4][5]
Troubleshooting Guide
Issue 1: My this compound stock solution has a precipitate after thawing.
-
Possible Cause 1: Low-quality or hydrated DMSO. Moisture in DMSO can significantly decrease the solubility of this compound.[1]
-
Solution: Always use fresh, anhydrous, high-purity DMSO to prepare your stock solutions.
-
-
Possible Cause 2: Concentration is too high. The solubility of this compound in DMSO is finite.
-
Solution: Gently warm the solution to 37°C and vortex or sonicate to try and redissolve the precipitate. If the precipitate persists, it may be necessary to prepare a new stock solution at a slightly lower concentration.
-
-
Possible Cause 3: Improper storage. Repeated freeze-thaw cycles can lead to precipitation.
-
Solution: Aliquot the stock solution into single-use vials before freezing to minimize the number of freeze-thaw cycles.
-
Issue 2: I am not observing the expected biological effect of this compound in my cell-based assay.
-
Possible Cause 1: Incorrect dosage. The effective concentration of this compound can vary between cell lines.
-
Solution: Perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions. IC50 values for various cell lines have been reported to be in the low micromolar range.[4]
-
-
Possible Cause 2: Cell line resistance. Some cell lines may be inherently resistant to this compound.
-
Solution: Verify the expression and activation status of the JAK2/STAT3 pathway in your cell line. Consider using a positive control cell line known to be sensitive to this compound.
-
-
Possible Cause 3: Degradation of the compound. Improper storage or handling can lead to the degradation of this compound.
-
Solution: Ensure that stock solutions are stored correctly and that aliquots are not subjected to multiple freeze-thaw cycles. Prepare fresh dilutions in culture media for each experiment.
-
-
Possible Cause 4: Off-target effects. In some cellular contexts, this compound may have effects that are independent of STAT3 inhibition.[6]
-
Solution: Include appropriate controls in your experiment, such as a negative control (vehicle-treated cells) and potentially a positive control for STAT3 inhibition (e.g., using a different STAT3 inhibitor or siRNA).
-
Issue 3: I am observing high background or non-specific effects in my in vivo study.
-
Possible Cause 1: Vehicle-related toxicity. The vehicle used to deliver this compound in vivo (e.g., a mixture of DMSO and PEG300) can have its own biological effects.[7]
-
Solution: Always include a vehicle-only control group in your in vivo experiments to account for any effects of the delivery vehicle.
-
-
Possible Cause 2: Suboptimal dosing or administration route. The bioavailability and efficacy of this compound can be influenced by the dose and how it is administered.
Experimental Protocols
In Vitro Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Allow the cells to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium from a DMSO stock solution. The final DMSO concentration in the wells should be less than 0.1%. Replace the medium in each well with 100 µL of the medium containing the desired concentration of this compound or vehicle control.
-
Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Western Blot Analysis of STAT3 Phosphorylation
-
Cell Lysis: Treat cells with this compound or vehicle control for the desired time. Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins by SDS-PAGE on a 10% polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-STAT3 (Tyr705) and total STAT3 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize with an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of phospho-STAT3 to total STAT3.
Visualizations
Caption: this compound inhibits the JAK2/STAT3 signaling pathway.
Caption: General experimental workflow for in vitro studies with this compound.
Caption: A logical approach to troubleshooting unexpected results with this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Western Blotting [bio-protocol.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound suppresses macrophage cell death induced by inflammasome agonists independently of its inhibitory effect on STAT3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Novel Inhibitor of STAT3 Activation Is Efficacious Against Established Central Nervous System Melanoma and Inhibits Regulatory T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. A first-in-human Phase I trial of the oral p-STAT3 inhibitor this compound in patients with recurrent malignant glioma - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Battle in JAK/STAT Inhibition: WP1066 Demonstrates Superior Efficacy Over AG490
For researchers and drug development professionals navigating the landscape of JAK/STAT pathway inhibitors, a critical comparison reveals that WP1066, a derivative of AG490, exhibits significantly greater potency and broader anti-cancer activity. This guide provides an objective comparison of their performance, supported by experimental data, to inform strategic research and development decisions.
This compound consistently demonstrates superior efficacy in inhibiting the JAK2/STAT3 signaling pathway, a critical cascade in cancer cell proliferation, survival, and immune evasion. As a second-generation analog, this compound was designed to improve upon the therapeutic limitations of AG490, which often requires high concentrations to achieve a therapeutic effect.[1] Experimental evidence across various cancer models confirms that this compound induces potent cytotoxic and apoptotic effects at much lower concentrations than its predecessor.
Quantitative Comparison of In Vitro Efficacy
The following tables summarize the available quantitative data comparing the inhibitory concentrations of this compound and AG490 in various cancer cell lines. It is important to note that a direct comparison is most accurate when data is derived from the same study under identical experimental conditions.
| Cell Line | Cancer Type | Inhibitor | IC50 (µM) | Source |
| A375 | Melanoma | This compound | 1.6 | [2] |
| B16 | Melanoma | This compound | 2.3 | [2] |
| B16EGFRvIII | Melanoma | This compound | 1.5 | [2] |
| MDA-MB-231 | Breast Cancer | AG490 | 28.327 | [3] |
Note: Data for both inhibitors in the same cell lines from a single study is limited in the currently available literature.
One study directly comparing the two in glioma cell lines demonstrated that at a concentration of 10 µM, this compound induced cell death, whereas AG490 did not show a similar effect.[4][5] This highlights the significantly enhanced potency of this compound. While AG490 has been shown to inhibit STAT3, it is often only at high concentrations, in the range of 50-100 µM.[1]
Signaling Pathways and Experimental Workflow
To visualize the mechanisms of action and a typical experimental approach for comparing these inhibitors, the following diagrams are provided.
Caption: Inhibition of the JAK/STAT signaling pathway by this compound and AG490.
Caption: A typical workflow for comparing the in vitro efficacy of this compound and AG490.
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the replication and validation of findings.
Cell Viability Assay (MTT/MTS Assay)
This protocol is a general guideline for assessing the cytotoxic effects of this compound and AG490.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of this compound and AG490 in complete culture medium. Remove the existing medium from the wells and add the medium containing the inhibitors at various concentrations. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
-
Reagent Addition:
-
For MTT assay: Add MTT solution (e.g., 0.5 mg/mL final concentration) to each well and incubate for 2-4 hours at 37°C. Subsequently, add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
For MTS assay: Add the MTS reagent directly to the culture medium and incubate for 1-4 hours at 37°C.
-
-
Data Acquisition: Measure the absorbance of the wells using a microplate reader at the appropriate wavelength (e.g., ~570 nm for MTT and ~490 nm for MTS).
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the inhibitor concentration to determine the IC50 value using non-linear regression analysis.
Western Blot for Phosphorylated STAT3 (p-STAT3)
This protocol outlines the steps to assess the inhibition of STAT3 phosphorylation.
-
Cell Lysis: After treatment with this compound or AG490 for the desired time, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a protein assay (e.g., BCA or Bradford assay).
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for at least 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated STAT3 (p-STAT3, typically Tyr705) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane several times with TBST to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1-2 hours at room temperature.
-
Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped of the bound antibodies and re-probed with an antibody against total STAT3 and a loading control protein (e.g., β-actin or GAPDH).
References
- 1. STAT3 inhibitor this compound as a novel therapeutic agent for renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Novel Inhibitor of STAT3 Activation Is Efficacious Against Established Central Nervous System Melanoma and Inhibits Regulatory T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of janus kinase 2 by compound AG490 suppresses the proliferation of MDA-MB-231 cells via up-regulating SARI (suppressor of AP-1, regulated by IFN) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound suppresses macrophage cell death induced by inflammasome agonists independently of its inhibitory effect on STAT3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound suppresses macrophage cell death induced by inflammasome agonists independently of its inhibitory effect on STAT3 - PMC [pmc.ncbi.nlm.nih.gov]
WP1066 versus Stattic: which is a more potent STAT3 inhibitor?
In the landscape of cancer research and drug development, Signal Transducer and Activator of Transcription 3 (STAT3) has emerged as a critical therapeutic target.[1] Constitutively activated STAT3 is a hallmark of numerous human cancers, where it promotes cell proliferation, survival, invasion, and immune evasion.[2][3] Among the small molecule inhibitors developed to target this pathway, WP1066 and Stattic are frequently utilized tools. This guide provides an objective, data-driven comparison of their potency, mechanism, and specificity to aid researchers in selecting the appropriate inhibitor for their experimental needs.
Mechanism of Action: A Tale of Two Targets
While both compounds effectively inhibit the STAT3 signaling cascade, they do so by targeting different components of the pathway.
Stattic is a non-peptidic small molecule that directly targets the STAT3 protein. It selectively binds to the Src Homology 2 (SH2) domain of STAT3.[4][5] This binding event is crucial as it prevents the dimerization of phosphorylated STAT3 monomers, a necessary step for their activation and subsequent translocation into the nucleus to regulate gene expression.[6][7][8]
This compound , a derivative of the tyrphostin AG490, acts further upstream in the pathway.[9] It is a potent inhibitor of Janus kinase 2 (JAK2), the primary kinase responsible for phosphorylating STAT3 at the critical tyrosine 705 residue.[10][11] By inhibiting JAK2, this compound effectively prevents the activation of STAT3.[10][12] It has also been shown to inhibit STAT5 and ERK1/2, but not JAK1 or JAK3.[11][13]
Potency Comparison: IC50 Values
The half-maximal inhibitory concentration (IC50) is a key measure of inhibitor potency. The available data, collected from various studies and cell lines, are summarized below. It is crucial to note that a direct comparison is challenging as experimental conditions vary between studies. However, the general potency range of each compound can be assessed.
| Inhibitor | Target/Assay | Cell Line | Reported IC50 (µM) | Reference(s) |
| Stattic | STAT3 SH2 Domain | Cell-free | 5.1 | [6][8][14] |
| Cell Proliferation | A549 | 2.5 | [6] | |
| Cell Viability | MDA-MB-231 | 5.5 | [15] | |
| Cell Viability | UM-SCC-17B | 2.56 | [16] | |
| Cell Viability | OSC-19 | 3.48 | [16] | |
| Cell Viability | CCRF-CEM | 3.19 | [17] | |
| Cell Viability | Jurkat | 4.89 | [17] | |
| This compound | Cell Proliferation | HEL | 2.3 | [11][13] |
| Cell Viability | B16 | 2.43 | [13] | |
| Cell Viability | A375 (Melanoma) | ~1.5 - 1.6 | [10][18] | |
| Cell Viability | B16EGFRvIII | 1.5 | [10] | |
| Cell Viability | Glioma cells | 2 - 5 | [19] |
Based on the available cellular assay data, This compound frequently demonstrates a lower IC50 value than Stattic across several cancer cell lines, suggesting it may be more potent in cell-based models. For instance, IC50 values for this compound in melanoma cell lines are reported to be as low as 1.5 µM[10][18], while Stattic's IC50 often falls in the 2.5 to 5.5 µM range.[6][15][16]
Specificity and Off-Target Effects
An ideal inhibitor targets only its intended molecule. In practice, off-target effects are common and are a critical consideration.
Stattic is reported to be highly selective for STAT3 over the closely related STAT1.[14] However, recent studies have revealed significant STAT3-independent effects. Stattic has been shown to decrease histone acetylation and modulate gene expression even in STAT3-deficient cells, suggesting it may function as a polypharmacological agent with epigenetic effects.[15][20] This is a crucial consideration, as observed phenotypes may not be solely attributable to STAT3 inhibition.
This compound has a broader but more defined target profile within the JAK-STAT pathway. Its primary action is through the inhibition of JAK2.[11] This upstream inhibition affects not only STAT3 but also STAT5 and, to some extent, ERK1/2.[13] While this demonstrates a lack of absolute specificity for STAT3, its effects are largely confined to the intended signaling cascade. It does not appear to affect other Janus kinases like JAK1 or JAK3.[11][13]
Experimental Protocols
Reproducible and rigorous experimental design is paramount. Below are representative protocols for assessing the efficacy of these inhibitors.
Protocol 1: Western Blot for Phospho-STAT3 (Tyr705) Inhibition
This method is used to visually confirm that the inhibitor is blocking the activation of STAT3.
-
Cell Culture and Treatment: Seed cells (e.g., A375 melanoma or MDA-MB-231 breast cancer) in 6-well plates and allow them to adhere overnight. Treat cells with varying concentrations of this compound or Stattic (e.g., 0.5, 1, 2.5, 5, 10 µM) for a specified time (e.g., 6 to 24 hours). Include a vehicle control (DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS. Add 100-150 µL of ice-cold RIPA buffer containing protease and phosphatase inhibitors. Scrape cells and transfer the lysate to a microcentrifuge tube.
-
Protein Quantification: Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Normalize protein amounts (e.g., 20-30 µg per lane), add Laemmli buffer, and denature at 95°C for 5 minutes. Separate proteins on an 8-10% SDS-polyacrylamide gel. Transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with a primary antibody against phospho-STAT3 (Tyr705) overnight at 4°C. Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping and Re-probing: To confirm equal protein loading, the membrane can be stripped and re-probed for total STAT3 and a loading control like GAPDH or β-actin.
Protocol 2: Cell Viability Assay (MTS/CCK-8) for IC50 Determination
This quantitative assay measures cell metabolic activity to determine the concentration of inhibitor required to reduce cell viability by 50%.
Conclusion
Both this compound and Stattic are valuable for interrogating the STAT3 pathway, but they are not interchangeable.
-
This compound appears to be the more potent inhibitor in cellular contexts, often displaying lower IC50 values. It acts upstream by inhibiting JAK2, which may be advantageous if the goal is to shut down the entire JAK2-STAT3/5 axis. Its off-target profile seems contained within this signaling family.
-
Stattic offers a more direct mechanism of action by binding to the STAT3 SH2 domain. However, its potency in cells is generally lower than that of this compound. Crucially, researchers must be aware of its potential for STAT3-independent off-target effects , particularly on histone acetylation, which could confound data interpretation.
The choice between this compound and Stattic should be guided by the specific experimental goals. For broad inhibition of the JAK2-STAT3 pathway with higher cellular potency, this compound is a strong candidate. If the aim is to specifically target the STAT3 SH2 domain, Stattic is the appropriate tool, but results should be validated with secondary approaches (e.g., siRNA) to control for its STAT3-independent activities.
References
- 1. Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 3. STAT3 SIGNALING: Anticancer Strategies and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lin2.curehunter.com [lin2.curehunter.com]
- 5. Stattic: a small-molecule inhibitor of STAT3 activation and dimerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Stattic | STAT3 Inhibitor V | STAT3 inhibitor | TargetMol [targetmol.com]
- 7. Stattic | Cell Signaling Technology [cellsignal.com]
- 8. caymanchem.com [caymanchem.com]
- 9. STAT3 inhibitor this compound as a novel therapeutic agent for renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Novel Inhibitor of STAT3 Activation Is Efficacious Against Established Central Nervous System Melanoma and Inhibits Regulatory T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. selleckchem.com [selleckchem.com]
- 12. On-target JAK2/STAT3 inhibition slows disease progression in orthotopic xenografts of human glioblastoma brain tumor stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. selleckchem.com [selleckchem.com]
- 15. The STAT3 inhibitor Stattic acts independently of STAT3 to decrease histone acetylation and modulate gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Stattic | CAS:19983-44-9 | STAT3 inhibitor,small-molecule and potent | High Purity | Manufacturer BioCrick [biocrick.com]
- 17. Stattic suppresses p‑STAT3 and induces cell death in T‑cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 18. aacrjournals.org [aacrjournals.org]
- 19. tandfonline.com [tandfonline.com]
- 20. The STAT3 inhibitor Stattic acts independently of STAT3 to decrease histone acetylation and modulate gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of WP1066 with Other JAK2 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The Janus kinase (JAK) family of non-receptor tyrosine kinases, particularly JAK2, plays a pivotal role in signal transduction pathways that govern cell proliferation, differentiation, and survival. Dysregulation of the JAK2-STAT3 signaling pathway is a hallmark of various malignancies, including myeloproliferative neoplasms (MPNs) and solid tumors, making it a critical target for therapeutic intervention. This guide provides an objective, data-driven comparison of WP1066, a novel investigational inhibitor, against its parent compound AG490 and several clinically approved JAK2 inhibitors.
Overview of this compound
This compound is a small molecule inhibitor developed as an analog of tyrphostin AG490. It is designed to target the JAK2-STAT3 signaling pathway. Unlike its parent compound, this compound not only inhibits the phosphorylation of JAK2 but also promotes the degradation of the JAK2 protein, offering a distinct mechanism of action.[1][2] It demonstrates potent pro-apoptotic and antiproliferative activity in various cancer cell models and has been evaluated in early-phase clinical trials for malignancies such as glioblastoma.[3][4][5]
The JAK2-STAT3 Signaling Pathway
The canonical JAK2-STAT3 pathway is activated by cytokine binding to transmembrane receptors, leading to the autophosphorylation and activation of receptor-associated JAK2. Activated JAK2 then phosphorylates Signal Transducer and Activator of Transcription (STAT) proteins, primarily STAT3 and STAT5. Phosphorylated STATs dimerize, translocate to the nucleus, and act as transcription factors to regulate the expression of genes involved in cell survival, proliferation, and angiogenesis.
Quantitative Performance Comparison
The following tables summarize the in vitro potency of this compound and other selected JAK2 inhibitors. Data has been compiled from various enzymatic and cellular assays to provide a comparative overview.
Table 1: Enzymatic Inhibitory Activity (IC₅₀)
This table presents the half-maximal inhibitory concentration (IC₅₀) of each compound against JAK family kinases in enzymatic assays. Lower values indicate greater potency.
| Inhibitor | JAK1 (nM) | JAK2 (nM) | JAK3 (μM) | TYK2 (nM) | Other Key Targets |
| This compound | No Activity | 2,300 [1][6] | No Activity | N/A | STAT3 (IC₅₀ = 2.43 µM)[1][6] |
| AG490 | No Activity | ~10,000 [7][8][9] | ~25[1][8] | N/A | EGFR (IC₅₀ = 0.1 µM)[7] |
| Ruxolitinib | 3.3 | 4 [10] | >400 | 19 | - |
| Fedratinib | 35 | 14 [10] | >10,000 | 43 | FLT3 |
| Momelotinib | 160 | 51 [10] | >1,000 | 150 | ACVR1/ALK2 |
| Pacritinib | 1,300 | 53 [10] | >10,000 | 580 | FLT3, IRAK1 |
N/A: Data not available. Note: Assay conditions can vary between studies.
Table 2: Cellular Activity and Specificity
This table details the inhibitors' effects in cellular contexts, including their potency against cancer cell lines and their broader cellular impact.
| Inhibitor | Cell Line / Model | Cellular IC₅₀ / Effect | Key Findings |
| This compound | HEL (JAK2 V617F) | 2.3 µM (proliferation)[1][6] | Induces apoptosis; degrades JAK2 protein.[2] Inhibits STAT3, STAT5, and ERK1/2 phosphorylation.[1] |
| AML cells (OCIM2) | Inhibits proliferation | Induces G0/G1 cell cycle arrest.[1][2] | |
| AG490 | B-precursor leukemia | Potent growth inhibition | Inhibits JAK2 phosphorylation but does not degrade the protein.[2][7] |
| Ruxolitinib | SET2 (JAK2 V617F) | 14 nM (pSTAT5)[10] | Most potent in cellular JAK2 signaling assays; broadly active across primary cell systems.[10][11] |
| Fedratinib | SET2 (JAK2 V617F) | 672 nM (pSTAT5)[10] | Potently inhibits FLT3; off-target effects on non-JAK dependent cells.[10] |
| Momelotinib | SET2 (JAK2 V617F) | 205 nM (pSTAT5)[10] | Also inhibits T-cell proliferation; associated with improved anemia in clinical settings.[11][12] |
| Pacritinib | SET2 (JAK2 V617F) | 429 nM (pSTAT5)[10] | Most specific for B-cell inhibition; does not inhibit JAK1 at relevant concentrations.[11] |
Experimental Protocols & Workflows
Reproducibility is paramount in scientific research. The following are detailed methodologies for key experiments commonly used to evaluate JAK2 inhibitors.
General Experimental Workflow
The evaluation of a novel JAK2 inhibitor like this compound typically follows a structured workflow from initial biochemical assays to cellular and in vivo studies.
Protocol 1: Western Blot for Phospho-Protein Analysis
This protocol is used to determine the effect of inhibitors on the phosphorylation status of JAK2 and STAT3.
-
Cell Culture and Treatment: Plate cells (e.g., A375 melanoma or HEL leukemia cells) and allow them to adhere or stabilize. Treat cells with varying concentrations of this compound (e.g., 0, 1.25, 2.5, 5 µM) or other inhibitors for a specified time (e.g., 2-4 hours).[3]
-
Cell Lysis: Aspirate media, wash cells with ice-cold PBS, and add ice-cold RIPA Lysis Buffer supplemented with protease and phosphatase inhibitors. Scrape adherent cells and collect lysates.[13]
-
Protein Quantification: Centrifuge lysates to pellet cell debris. Transfer the supernatant to a new tube and determine the protein concentration using a BCA Protein Assay kit.[13]
-
Sample Preparation: Normalize protein concentrations for all samples. Add SDS-PAGE sample buffer to a final concentration of 1x and boil at 95-100°C for 5-10 minutes.
-
Gel Electrophoresis: Load 20-40 µg of protein per lane onto a 4-12% Bis-Tris polyacrylamide gel. Run the gel until the dye front reaches the bottom.[3]
-
Protein Transfer: Transfer proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in 5% nonfat dried milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST).
-
Incubate the membrane with primary antibodies (e.g., anti-phospho-JAK2, anti-phospho-STAT3 (Tyr705), total JAK2, total STAT3, or β-Actin as a loading control) overnight at 4°C with gentle agitation.[14]
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[14]
-
Wash the membrane again three times with TBST.
-
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize protein bands using a digital imager or X-ray film.
Protocol 2: Cell Proliferation Assay (MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability and proliferation after inhibitor treatment.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.
-
Inhibitor Treatment: Prepare serial dilutions of the JAK2 inhibitors (e.g., this compound from 0 to 10 µM) in culture medium. Replace the medium in the wells with the inhibitor-containing medium. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for a specified period (e.g., 48-72 hours) in a humidified incubator at 37°C and 5% CO₂.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Aspirate the medium and add a solubilizing agent, such as DMSO or a specialized solubilization buffer, to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at a wavelength of ~570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability. Plot the results as a dose-response curve to calculate the IC₅₀ value.
Comparative Summary and Conclusion
The landscape of JAK2 inhibitors is diverse, ranging from early-stage investigational compounds like This compound to clinically established therapies.
-
Potency: The approved inhibitors, particularly Ruxolitinib and Fedratinib , demonstrate significantly higher enzymatic potency (low nM range) against JAK2 compared to this compound (low µM range).[10]
-
Mechanism: this compound offers a unique dual-action mechanism by not only inhibiting JAK2 phosphorylation but also inducing its degradation, a feature not shared by its parent compound AG490 or the other inhibitors compared here.[1][2]
-
Selectivity: While this compound shows selectivity for JAK2/STAT3 over JAK1/JAK3, the approved drugs exhibit distinct secondary pharmacology.[1] For instance, Pacritinib avoids JAK1 inhibition, potentially reducing certain side effects, while Momelotinib 's activity against ACVR1 is linked to its clinical benefit in treating anemia.[11][12]
-
Clinical Standing: Ruxolitinib, Fedratinib, Momelotinib, and Pacritinib are all approved for myelofibrosis, each with a distinct clinical profile that guides its use based on patient characteristics like platelet count and anemia status.[15][16] this compound remains in the investigational stage, with early trials focusing on its potential in difficult-to-treat cancers like glioblastoma.[5]
References
- 1. AG 490, JAK2/3 inhibitor (CAS 133550-30-8) | Abcam [abcam.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. m.youtube.com [m.youtube.com]
- 6. apexbt.com [apexbt.com]
- 7. Tyrphostin AG-490 | Cell Signaling Technology [cellsignal.com]
- 8. stemcell.com [stemcell.com]
- 9. Paper: Comparison of the Enzymatic and Cellular Profiles of Clinical JAK2 Inhibitors for the Treatment of Myelofibrosis [ash.confex.com]
- 10. Comparative phenotypic profiling of the JAK2 inhibitors ruxolitinib, fedratinib, momelotinib, and pacritinib reveals distinct mechanistic signatures | PLOS One [journals.plos.org]
- 11. oncnursingnews.com [oncnursingnews.com]
- 12. origene.com [origene.com]
- 13. Western Blot Protocols and Recipes | Thermo Fisher Scientific - US [thermofisher.com]
- 14. Indirect treatment comparison of momelotinib vs fedratinib safety in patients with myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Efficacy and tolerability of Janus kinase inhibitors in myelofibrosis: a systematic review and network meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Indirect treatment comparisons of momelotinib vs pacritinib safety and anemia outcomes in patients with myelofibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Anti-Tumor Efficacy of WP1066: A Comparative Guide for Preclinical Cancer Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the anti-tumor effects of WP1066, a potent inhibitor of the JAK2/STAT3 signaling pathway, in a new cancer model. It offers a comparative analysis with other STAT3 inhibitors, detailed experimental protocols for key validation assays, and visual representations of the underlying molecular pathways and experimental workflows to facilitate robust preclinical assessment.
Comparative Efficacy of STAT3 Inhibitors
The Signal Transducer and Activator of Transcription 3 (STAT3) is a key signaling protein that, when constitutively activated, promotes tumor cell proliferation, survival, and immune evasion.[1] this compound is a small molecule inhibitor that targets the JAK2/STAT3 pathway.[2] Its efficacy is often compared with other STAT3 inhibitors such as Stattic and C188-9. The following tables summarize the in vitro cytotoxic activity of these compounds across various cancer cell lines.
Table 1: In Vitro Cytotoxicity (IC50) of this compound
| Cancer Type | Cell Line | IC50 (µM) |
| Glioblastoma | U-87MG | 5.6 |
| Glioblastoma | U-373MG | 3.7 |
| Melanoma | B16 | 2.43 |
| Melanoma | A375 | 1.6 |
| Erythroid Leukemia | HEL | 2.3 |
| Myeloma | U-266 | 1.5 |
| Renal Carcinoma | Caki-1 | ~2.5 |
| Renal Carcinoma | 786-O | ~2.5 |
Data compiled from multiple sources.[2][3][4]
Table 2: Comparative In Vitro Cytotoxicity (IC50) of STAT3 Inhibitors
| Compound | Cancer Type | Cell Line | IC50 (µM) |
| This compound | Pancreatic Cancer | PANC-1 | Not explicitly stated, but less potent than FLLL31/32 |
| Stattic | Head and Neck Squamous Cell Carcinoma | UM-SCC-17B | 2.56 |
| Stattic | Head and Neck Squamous Cell Carcinoma | OSC-19 | 3.48 |
| Stattic | Pancreatic Cancer | PANC-1 | >10 |
| C188-9 | Acute Myeloid Leukemia | AML Cell Lines | 4-7 |
| C188-9 | Hepatoma | HepG2 | 10.19 |
| C188-9 | Non-Small Cell Lung Cancer | A549 | 3.06 - 52.44 |
Data compiled from multiple sources.[5][6][7][8][9]
Mechanism of Action: The JAK/STAT3 Signaling Pathway
This compound exerts its anti-tumor effects by inhibiting the phosphorylation of JAK2, which in turn prevents the activation of its downstream target, STAT3.[2][10] Activated (phosphorylated) STAT3 (p-STAT3) dimerizes, translocates to the nucleus, and acts as a transcription factor for genes involved in cell survival (e.g., Bcl-xL, Mcl-1), proliferation (e.g., c-Myc, Cyclin D1), and angiogenesis (e.g., VEGF).[1][11] By blocking this cascade, this compound leads to the induction of apoptosis and inhibition of tumor growth.[1]
Caption: this compound inhibits the JAK2/STAT3 signaling pathway.
Experimental Workflow for Preclinical Validation
A systematic approach is critical for validating the anti-tumor effects of this compound in a new cancer model. The workflow typically progresses from in vitro characterization to in vivo efficacy studies.
Caption: A typical workflow for preclinical validation of an anti-tumor compound.
Detailed Experimental Protocols
The following are standard protocols for key experiments to validate the anti-tumor effects of this compound.
Cell Viability - MTT Assay
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Compound Treatment: Treat cells with various concentrations of this compound (and comparator compounds) for 24, 48, or 72 hours. Include a vehicle-only control.
-
MTT Addition: After the incubation period, add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.[12]
-
Incubation: Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.[11]
-
Solubilization: Add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[6][11]
-
Absorbance Reading: Shake the plate for 15 minutes and read the absorbance at a wavelength of 570 nm using a microplate reader.[5]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Detection - Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment and Collection: Treat cells with this compound for the desired time. Collect both adherent and floating cells.
-
Cell Washing: Wash the collected cells twice with cold PBS by centrifugation.[10]
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 1-2 µL of Propidium Iodide (100 µg/mL working solution) to 100 µL of the cell suspension.[3]
-
Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each sample and analyze immediately by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Target Engagement - Western Blot for Phospho-STAT3 (p-STAT3)
This technique is used to detect the phosphorylation status of STAT3, confirming that this compound is engaging its target.
-
Cell Lysis: Treat cells with this compound for a short duration (e.g., 1-4 hours). Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phospho-STAT3 (Tyr705) overnight at 4°C.[1] Subsequently, probe a separate blot or strip and re-probe for total STAT3 and a loading control (e.g., GAPDH or β-actin).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantification: Densitometrically quantify the p-STAT3 bands and normalize to total STAT3 and the loading control.
Conclusion
This guide provides a foundational framework for the preclinical validation of this compound. By employing a systematic workflow that includes robust in vitro assays and well-designed in vivo studies, researchers can effectively evaluate the anti-tumor potential of this compound in novel cancer models. The comparative data and detailed protocols presented herein are intended to support the design and execution of these critical preclinical investigations, ultimately informing the path toward clinical development.
References
- 1. tandfonline.com [tandfonline.com]
- 2. apexbt.com [apexbt.com]
- 3. A first-in-human Phase I trial of the oral p-STAT3 inhibitor this compound in patients with recurrent malignant glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Breakthrough: this compound inhibits PD-L1 as well as STAT3 | Drug Discovery News [drugdiscoverynews.com]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Novel STAT3 phosphorylation inhibitors exhibit potent growth suppressive activity in pancreatic and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 9. A Novel Inhibitor of STAT3 Activation Is Efficacious Against Established Central Nervous System Melanoma and Inhibits Regulatory T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. academic.oup.com [academic.oup.com]
- 12. Facebook [cancer.gov]
Cross-Validation of WP1066's Mechanism of Action in Diverse Cancer Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of WP1066, a small molecule inhibitor of the JAK/STAT3 pathway, across a variety of cancer cell lines. The information presented herein is supported by experimental data from peer-reviewed studies, offering a comprehensive overview of its mechanism of action and potential as a therapeutic agent.
Mechanism of Action of this compound
This compound is a potent inhibitor of the Janus kinase 2 (JAK2) and Signal Transducer and Activator of Transcription 3 (STAT3).[1][2] Its primary mechanism involves the inhibition of STAT3 phosphorylation, a critical step in the activation of the STAT3 signaling pathway.[3][4] Unlike its parent compound, AG490, this compound not only blocks JAK2 phosphorylation but also induces the degradation of the JAK2 protein.[1] This dual action effectively abrogates downstream signaling, leading to the suppression of genes involved in cell survival, proliferation, and angiogenesis.[3][5][6][7] While its primary targets are within the JAK/STAT pathway, some studies suggest potential off-target effects, including the inhibition of ceramide glucosyltransferase and modulation of cell death pathways independent of STAT3.[8][9]
Signaling Pathway Overview
The following diagram illustrates the canonical JAK/STAT signaling pathway and the points of inhibition by this compound. Cytokines or growth factors bind to their respective receptors, leading to the activation of receptor-associated JAKs. Activated JAKs then phosphorylate STAT proteins, which dimerize and translocate to the nucleus to regulate gene expression. This compound disrupts this cascade by inhibiting JAK2 activity and subsequent STAT3 phosphorylation.
Comparative Performance of this compound in Various Cancer Cell Lines
The efficacy of this compound varies across different cancer cell types. The following tables summarize the key findings regarding its effects on cell viability, apoptosis, and target protein modulation.
Table 1: Inhibition of Cell Proliferation/Viability by this compound
| Cell Line | Cancer Type | IC50 (µM) | Assay | Reference |
| HEL | Erythroid Leukemia | 2.3 | MTT | [1][2] |
| K562 | Chronic Myeloid Leukemia | ~2.0-3.0 | Proliferation Assay | [1] |
| OCIM2 | Acute Myeloid Leukemia | ~1.0-2.0 | Proliferation Assay | [1] |
| MM1 | Multiple Myeloma | 1.2 | MTT | [1] |
| U266 | Multiple Myeloma | Not specified | Not specified | [2] |
| Caki-1 | Renal Cell Carcinoma | ~2.5 | MTS | [6] |
| 786-O | Renal Cell Carcinoma | ~2.5 | MTS | [6] |
| AGS | Gastric Cancer | Not specified | Proliferation Assay | [3] |
| A375 | Melanoma | ~1.5 | Proliferation Assay | [4] |
| B16 | Melanoma | 2.43 | Not specified | [2] |
| T24 | Bladder Cancer | ~2.5 | Proliferation Assay | [7] |
| UMUC-3 | Bladder Cancer | ~2.5 | Proliferation Assay | [7] |
| HeLa | Cervical Cancer | 4.2 | MTT | [2] |
Table 2: Induction of Apoptosis and Cell Cycle Arrest by this compound
| Cell Line | Cancer Type | Effect | Concentration (µM) | Reference |
| K562 | Chronic Myeloid Leukemia | Induction of apoptosis | 1.0 - 3.0 | [1] |
| OCIM2 | Acute Myeloid Leukemia | Induction of apoptosis, G0/G1 arrest | 1.0 - 3.0 (apoptosis), 2.0 (cell cycle) | [1] |
| AGS | Gastric Cancer | Increased apoptosis | Not specified | [3] |
| A375 | Melanoma | Induction of apoptosis | ~1.5 | [4] |
| T24 | Bladder Cancer | Induction of apoptosis | Not specified | [7] |
Table 3: Molecular Effects of this compound on Signaling Pathways
| Cell Line | Cancer Type | Target Protein | Effect | Concentration (µM) | Reference |
| HEL | Erythroid Leukemia | p-JAK2, p-STAT3, p-STAT5, p-ERK1/2 | Inhibition | 0.5 - 4.0 | [1] |
| K562 | Chronic Myeloid Leukemia | JAK2, p-JAK2, p-STAT3, p-STAT5, p-AKT | Decrease/Inhibition | 0.5 - 4.0 | [1][10] |
| OCIM2 | Acute Myeloid Leukemia | JAK2, p-JAK2, p-STAT3, p-STAT5, p-AKT | Decrease/Inhibition | 0.5 - 4.0 | [1] |
| Caki-1 | Renal Cell Carcinoma | p-STAT3 | Inhibition | 5.0 | [1][6] |
| 786-O | Renal Cell Carcinoma | p-STAT3 | Inhibition | 5.0 | [1][6] |
| AGS | Gastric Cancer | p-JAK2, p-STAT3 | Inhibition | Not specified | [3] |
| A375 | Melanoma | p-STAT3 | Inhibition | <2.5 | [4] |
| T24 | Bladder Cancer | p-STAT3 | Inhibition | 5.0 | [7] |
| UMUC-3 | Bladder Cancer | p-STAT3 | Inhibition | 5.0 | [7] |
Comparison with Alternative JAK/STAT Inhibitors
This compound demonstrates distinct properties compared to other molecules targeting the JAK/STAT pathway.
-
AG490: As the parent compound of this compound, AG490 also inhibits JAK2 phosphorylation. However, this compound is more potent and possesses the additional ability to induce JAK2 protein degradation, suggesting a more sustained inhibition of the pathway.[1]
-
Ruxolitinib: A known JAK1/2 inhibitor, ruxolitinib has been shown to effectively suppress STAT3 phosphorylation. However, in some cell lines, this compound induced cell death where ruxolitinib did not, indicating that this compound may have STAT3-independent cytotoxic effects.[9][11]
Experimental Protocols
The following are generalized methodologies for the key experiments cited in this guide. Specific parameters may vary between studies.
Cell Viability/Proliferation Assay (MTT/MTS)
This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
-
Cell Seeding: Plate cells at a predetermined density in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of concentrations of this compound and a vehicle control.
-
Incubation: Incubate the treated cells for a specified period (e.g., 24, 48, or 72 hours).
-
Reagent Addition: Add MTT or MTS reagent to each well and incubate for 1-4 hours to allow for the formation of formazan crystals.
-
Measurement: Solubilize the formazan crystals (for MTT assay) and measure the absorbance at a specific wavelength using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.
Western Blotting
This technique is used to detect and quantify specific proteins in a sample.
-
Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: Block the membrane to prevent non-specific antibody binding, then incubate with primary antibodies specific to the target proteins (e.g., p-STAT3, STAT3, p-JAK2, JAK2, β-actin).
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensity and normalize to a loading control (e.g., β-actin).
Apoptosis Assay (Flow Cytometry)
This method is used to detect and quantify apoptotic cells.
-
Cell Treatment and Harvesting: Treat cells with this compound and a control, then harvest the cells.
-
Staining: Stain the cells with Annexin V (to detect early apoptotic cells) and a viability dye like Propidium Iodide (PI) or 7-AAD (to detect late apoptotic and necrotic cells).
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to differentiate between live, early apoptotic, late apoptotic, and necrotic cell populations.
-
Quantification: Quantify the percentage of cells in each quadrant of the flow cytometry plot.
Conclusion
The available data consistently demonstrate that this compound is a potent inhibitor of the JAK2/STAT3 signaling pathway across a broad spectrum of cancer cell lines. Its ability to induce apoptosis and inhibit cell proliferation is well-documented, although the effective concentrations and specific molecular responses can vary depending on the cellular context. The dual mechanism of inhibiting STAT3 phosphorylation and promoting JAK2 degradation distinguishes it from other JAK/STAT inhibitors. Further research into its potential STAT3-independent effects and its efficacy in combination with other therapeutic agents is warranted. This guide provides a foundational understanding for researchers interested in exploring the therapeutic potential of this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Inhibition of the JAK2/STAT3 Pathway Reduces Gastric Cancer Growth In Vitro and In Vivo | PLOS One [journals.plos.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. A first-in-human Phase I trial of the oral p-STAT3 inhibitor this compound in patients with recurrent malignant glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. STAT3 inhibitor this compound as a novel therapeutic agent for renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. STAT3 inhibition by this compound suppresses the growth and invasiveness of bladder cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound, a small molecule inhibitor of the JAK/STAT3 pathway, inhibits ceramide glucosyltransferase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound suppresses macrophage cell death induced by inflammasome agonists independently of its inhibitory effect on STAT3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. This compound suppresses macrophage cell death induced by inflammasome agonists independently of its inhibitory effect on STAT3 - PMC [pmc.ncbi.nlm.nih.gov]
Comparative analysis of WP1066's impact on different glioblastoma subtypes.
For Researchers, Scientists, and Drug Development Professionals: An In-Depth Comparison of the STAT3 Inhibitor WP1066 Across Glioblastoma Subtypes
Glioblastoma (GBM) is a notoriously heterogeneous disease, molecularly classified into distinct subtypes: Proneural, Mesenchymal, Classical, and Neural. This diversity presents a significant challenge for developing universally effective therapies. This compound, a small molecule inhibitor of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway, has emerged as a promising therapeutic agent against glioblastoma. This guide provides a comparative analysis of this compound's efficacy across different GBM subtypes, supported by experimental data and detailed methodologies, to aid researchers in their pursuit of targeted and effective cancer treatments.
Mechanism of Action: Targeting a Key Oncogenic Driver
This compound exerts its anti-cancer effects primarily by inhibiting the phosphorylation and activation of STAT3, a transcription factor that plays a pivotal role in tumor cell proliferation, survival, invasion, and immunosuppression. Constitutive activation of the JAK/STAT3 pathway is a hallmark of many cancers, including glioblastoma, and is particularly associated with the aggressive Mesenchymal subtype. By blocking STAT3, this compound can induce apoptosis, inhibit tumor growth, and modulate the tumor microenvironment to enhance anti-tumor immune responses.
Quantitative Comparison of this compound Efficacy
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and other relevant STAT3 inhibitors across various glioblastoma cell lines, categorized by their respective subtypes. This data provides a quantitative measure of the drug's potency in different molecular contexts.
| Glioblastoma Subtype | Cell Line | Compound | IC50 (µM) | Reference |
| Mesenchymal | U87-MG | This compound | 5.6 | [1] |
| U373-MG | This compound | 3.7 | [1] | |
| GBM BTSC 73M | This compound | 2.1 | [2] | |
| U251 | HJC0152 | 1.821 | [3] | |
| LN229 | HJC0152 | 1.749 | [3] | |
| Proneural | GBM BTSC 30M | This compound | 1.8 | [2] |
| Classical | A172 | This compound | Induces cell death | [4] |
| T98G | This compound | Induces cell death | [4] | |
| Various | U87 | HJC0152 | 5.396 | [3] |
| U251 | AZD1480 | ~1 (inhibition of pSTAT3) | [5] | |
| U87-MG | AZD1480 | ~1 (inhibition of pSTAT3) | [5] |
Signaling Pathway and Experimental Workflow
To visually represent the mechanisms and processes discussed, the following diagrams have been generated using the DOT language for Graphviz.
References
- 1. researchgate.net [researchgate.net]
- 2. lab.research.sickkids.ca [lab.research.sickkids.ca]
- 3. A novel STAT3 inhibitor, HJC0152, exerts potent antitumor activity in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cooperative blockade of PKCα and JAK2 drives apoptosis in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Therapeutic Potential of AZD1480 for the Treatment of Human Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
WP1066: A Superior Alternative to First-Generation STAT3 Inhibitors for Preclinical Research
A detailed comparison of WP1066 and first-generation STAT3 inhibitors, providing researchers, scientists, and drug development professionals with the necessary data to make informed decisions for their preclinical studies.
Signal Transducer and Activator of Transcription 3 (STAT3) is a critical mediator of tumorigenesis, and its constitutive activation is prevalent in a wide array of human cancers. This has made STAT3 an attractive target for cancer therapy. While first-generation STAT3 inhibitors have been instrumental in validating this therapeutic approach, they are often hampered by limitations such as low potency, poor bioavailability, and off-target effects. This compound, a novel STAT3 inhibitor, has emerged as a superior alternative, demonstrating significant advantages in preclinical studies. This guide provides an objective comparison of this compound with first-generation STAT3 inhibitors, supported by experimental data, detailed protocols, and visual diagrams to aid in experimental design and interpretation.
Superior Efficacy and Broader Mechanism of Action of this compound
This compound distinguishes itself from first-generation STAT3 inhibitors through its dual mechanism of action, potent inhibition of STAT3 and Janus kinase 2 (JAK2), and its ability to modulate the immune system. Unlike its parent compound, AG490, this compound not only inhibits the phosphorylation of JAK2 but also promotes its degradation[1]. This leads to a more profound and sustained inhibition of the STAT3 signaling pathway.
Furthermore, this compound exhibits potent immunomodulatory properties. It has been shown to inhibit regulatory T cells (Tregs), upregulate costimulatory molecules on microglia, and induce proinflammatory cytokine secretion, thereby restoring antitumor immune responses[2]. This multifaceted mechanism of action contributes to its superior antitumor efficacy observed in various preclinical models.
Quantitative Comparison of Inhibitor Performance
The following tables summarize the available quantitative data comparing the in vitro potency and in vivo efficacy of this compound with first-generation STAT3 inhibitors.
| Inhibitor | Target(s) | Cell Line(s) | IC50 (µM) | Reference(s) |
| This compound | JAK2, STAT3 | HEL (Erythroid Leukemia) | 2.30 (JAK2), 2.43 (STAT3) | [1] |
| Melanoma (A375, B16) | 1.6, 2.3 | [3] | ||
| Renal Cancer (Caki-1, 786-O) | ~2.5 (inhibition of cell survival) | [1] | ||
| Stattic | STAT3 SH2 Domain | Cell-free assay | 5.1 | [4] |
| Head and Neck Squamous Cell Carcinoma (HNSCC) | 2.28 - 3.48 | |||
| AG490 | JAK2 | Various cancer cell lines | Generally higher than this compound (less potent) | [5] |
| Peptidomimetics | STAT3 SH2 Domain | Various cancer cell lines | Variable, often with poor cell permeability |
| Inhibitor | Animal Model | Dosing | Outcome | Reference(s) |
| This compound | Intracerebral Melanoma | 40 mg/kg, oral | 80% long-term survival | [3] |
| Caki-1 Xenograft (Renal Cancer) | 40 mg/kg, oral, daily | Significant tumor growth inhibition | [1] | |
| Recurrent Malignant Glioma (Phase I Trial) | 8 mg/kg | Maximum feasible dose identified | [2] | |
| Stattic | HNSCC Orthotopic Xenograft | Oral | Reduced tumor growth | |
| AG490 | Prostate Cancer Xenograft | - | Inhibition of tumor growth | [6] |
Key Advantages of this compound
The superiority of this compound over first-generation STAT3 inhibitors can be attributed to several key factors:
-
Enhanced Potency and Specificity: this compound demonstrates potent, low micromolar inhibition of both JAK2 and STAT3, leading to a more complete shutdown of the signaling pathway compared to inhibitors targeting only one of these components[1].
-
Oral Bioavailability and Blood-Brain Barrier Penetration: A significant advantage of this compound is its oral bioavailability of approximately 30% and its ability to cross the blood-brain barrier[2]. This makes it particularly promising for the treatment of brain tumors like glioblastoma, a feat not readily achieved by many first-generation inhibitors, especially peptidomimetics.
-
Dual Antitumor and Immunomodulatory Activity: this compound not only directly inhibits tumor cell growth and induces apoptosis but also enhances the host's antitumor immunity[2][3]. This dual action is a significant advancement over first-generation inhibitors that primarily focus on direct tumor cell cytotoxicity.
-
Demonstrated In Vivo Efficacy: Extensive preclinical studies have shown the robust in vivo efficacy of this compound in various cancer models, including those resistant to other therapies[3][7]. In contrast, the in vivo application of many first-generation inhibitors has been limited by poor pharmacokinetics and stability.
Visualizing the Molecular Pathways and Experimental Processes
To further elucidate the mechanisms and experimental workflows discussed, the following diagrams are provided.
Caption: The STAT3 signaling pathway and points of inhibition.
Caption: A typical experimental workflow for comparing STAT3 inhibitors.
Caption: Logical advantages of this compound over first-generation inhibitors.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and validation of these findings.
Western Blot for STAT3 Phosphorylation
This protocol is essential for determining the inhibitory effect of a compound on STAT3 activation.
-
Cell Culture and Treatment:
-
Plate cancer cells (e.g., U87-MG glioma cells) in 6-well plates and grow to 70-80% confluency.
-
Starve cells in serum-free media for 4-6 hours.
-
Pre-treat cells with various concentrations of this compound or a first-generation inhibitor for 2 hours.
-
Stimulate cells with a STAT3 activator (e.g., IL-6, 50 ng/mL) for 30 minutes.
-
-
Protein Extraction:
-
Wash cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant and determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins on a 10% SDS-polyacrylamide gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-STAT3 (Tyr705), total STAT3, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
MTT Cell Viability Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding and Treatment:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well.
-
Allow cells to adhere overnight.
-
Treat cells with a range of concentrations of this compound or a first-generation inhibitor for 24, 48, or 72 hours.
-
-
MTT Incubation:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 4 hours at 37°C in a humidified incubator.
-
-
Formazan Solubilization and Absorbance Reading:
-
Carefully remove the media.
-
Add 100 µL of DMSO or a solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate for 15 minutes on an orbital shaker.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Caspase-3 Activity Assay for Apoptosis
This assay quantifies the activity of caspase-3, a key executioner caspase in apoptosis.
-
Cell Treatment and Lysate Preparation:
-
Treat cells with the inhibitors as described for the MTT assay.
-
After the treatment period, collect both adherent and floating cells.
-
Wash cells with ice-cold PBS.
-
Lyse the cells in the provided lysis buffer on ice for 10 minutes.
-
Centrifuge the lysate at 10,000 x g for 1 minute.
-
Collect the supernatant for the assay.
-
-
Caspase-3 Activity Measurement:
-
Add the cell lysate to a 96-well plate.
-
Add the caspase-3 substrate (e.g., Ac-DEVD-pNA).
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the absorbance at 405 nm using a microplate reader. The absorbance is proportional to the caspase-3 activity.
-
Orthotopic Glioma Mouse Model
This in vivo model is crucial for evaluating the therapeutic efficacy of STAT3 inhibitors against brain tumors.
-
Cell Implantation:
-
Anesthetize immunodeficient mice (e.g., nude mice).
-
Using a stereotactic frame, inject human glioma cells (e.g., U87-MG expressing luciferase) into the striatum of the mouse brain.
-
-
Tumor Growth Monitoring:
-
Monitor tumor growth non-invasively using bioluminescence imaging. Administer luciferin to the mice and image them using an in vivo imaging system.
-
-
Inhibitor Administration:
-
Once tumors are established (as confirmed by imaging), randomize mice into treatment groups.
-
Administer this compound (e.g., 40 mg/kg) or a first-generation inhibitor via oral gavage or intraperitoneal injection according to the desired schedule (e.g., daily or every other day).
-
-
Efficacy Evaluation:
-
Continue to monitor tumor growth via bioluminescence imaging throughout the treatment period.
-
Monitor the body weight and overall health of the mice.
-
At the end of the study, or when mice show signs of neurological symptoms, euthanize the mice and collect the brains for histological and immunohistochemical analysis (e.g., staining for p-STAT3, Ki-67 for proliferation, and TUNEL for apoptosis).
-
For survival studies, monitor mice until they reach a humane endpoint, and analyze the data using Kaplan-Meier survival curves.
-
Conclusion
This compound represents a significant advancement over first-generation STAT3 inhibitors. Its enhanced potency, dual mechanism of action, favorable pharmacokinetic properties, and robust in vivo efficacy make it a superior tool for preclinical cancer research, particularly for challenging malignancies such as glioblastoma. The data and protocols presented in this guide are intended to assist researchers in designing and executing rigorous studies to further explore the therapeutic potential of targeting the STAT3 pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. STAT3 Signaling Pathway in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. This compound suppresses macrophage cell death induced by inflammasome agonists independently of its inhibitory effect on STAT3 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jmolbiochem.com [jmolbiochem.com]
- 7. On-target JAK2/STAT3 inhibition slows disease progression in orthotopic xenografts of human glioblastoma brain tumor stem cells - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of WP1066: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
The proper disposal of WP1066, a potent inhibitor of JAK2 and STAT3, is critical to ensure laboratory safety and environmental protection. As a compound classified as harmful if swallowed, it necessitates handling as a hazardous chemical waste.[1][2] Adherence to established protocols for cytotoxic and hazardous materials is mandatory to mitigate risks. This guide provides a comprehensive, step-by-step approach to the safe disposal of this compound and associated contaminated materials.
Immediate Safety Precautions
Before handling this compound for any purpose, including disposal, it is imperative to consult the Safety Data Sheet (SDS). Personal Protective Equipment (PPE) is essential to prevent exposure.
Minimum Recommended PPE:
-
Gloves: Chemical-resistant gloves.
-
Eye Protection: Safety glasses or goggles.
-
Lab Coat: A dedicated lab coat should be worn.
Waste Segregation and Container Management
Proper segregation of this compound waste is the first step in the disposal process. All materials that have come into contact with this compound are considered contaminated and must be disposed of as hazardous waste.
| Waste Type | Container Requirement | Disposal Pathway |
| Solid this compound Waste | Labeled, sealed, and chemical-resistant container. | Hazardous Waste Collection |
| Contaminated Labware (e.g., pipette tips, vials) | Puncture-resistant, labeled sharps container or a designated solid waste container. | Hazardous Waste Collection |
| Contaminated PPE (gloves, etc.) | Labeled, sealed plastic bag or container. | Hazardous Waste Collection |
| Liquid this compound Waste (e.g., solutions) | Labeled, sealed, and chemical-resistant container. | Hazardous Waste Collection |
Key Principles of Waste Management:
-
Never dispose of this compound down the drain or in regular trash.[1]
-
All waste containers must be clearly labeled with "Hazardous Waste" and the chemical name (this compound).
-
Store waste containers in a designated and properly marked Satellite Accumulation Area within the laboratory.
-
Ensure all waste containers are securely sealed to prevent leaks or spills.
-
Do not mix this compound waste with other incompatible waste streams.
Experimental Protocol: Step-by-Step Disposal Procedure
This protocol outlines the standard procedure for the collection and disposal of this compound waste from a laboratory setting.
Materials:
-
Appropriate PPE (gloves, safety glasses, lab coat)
-
Designated hazardous waste containers (for solid and liquid waste)
-
Chemical-resistant bags for contaminated PPE
-
Labeling materials
Procedure:
-
Preparation: Don the required PPE before starting any waste collection activities.
-
Solid Waste Collection:
-
Carefully place all solid this compound waste and contaminated disposables (e.g., weighing paper, pipette tips) into a designated, labeled, and sealable solid hazardous waste container.
-
-
Liquid Waste Collection:
-
Collect all solutions containing this compound in a designated, labeled, and sealable liquid hazardous waste container.
-
-
Contaminated PPE Disposal:
-
After completing the work, remove gloves and other disposable PPE and place them in a designated, labeled container or bag for hazardous waste.
-
-
Container Sealing and Labeling:
-
Once a waste container is full (do not overfill), securely seal it.
-
Ensure the label clearly identifies the contents as "Hazardous Waste: this compound" and includes the date.
-
-
Storage:
-
Store the sealed and labeled waste containers in your laboratory's designated Satellite Accumulation Area.
-
-
Waste Pickup:
-
Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) department.
-
Decontamination of Laboratory Equipment
Equipment that has come into contact with this compound must be decontaminated before reuse or removal from the laboratory for maintenance.
Protocol for Equipment Decontamination:
-
Initial Cleaning: Using a disposable wipe saturated with a laboratory-grade detergent solution, thoroughly wipe all surfaces of the contaminated equipment.
-
Rinsing: Use a new disposable wipe saturated with deionized water to rinse off the detergent. Repeat this step twice to ensure all detergent is removed.
-
Drying: Allow the equipment to air dry completely or use a clean, dry wipe.
-
Waste Disposal: Dispose of all wipes used in the decontamination process as solid hazardous waste.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound waste.
By adhering to these procedures, researchers and laboratory personnel can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific guidelines for hazardous waste management.
References
Comprehensive Safety and Handling Guide for WP1066
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety protocols, operational procedures, and disposal plans for the handling of WP1066, a potent inhibitor of the JAK2/STAT3 signaling pathway. Adherence to these guidelines is crucial for ensuring laboratory safety and maintaining experimental integrity.
Essential Safety and Logistical Information
This compound is a small molecule inhibitor that requires careful handling due to its biological activity. The following table summarizes the key safety and logistical information.
| Parameter | Details |
| Hazard Classification | Harmful if swallowed. |
| Primary Exposure Route | Ingestion, inhalation of dust. |
| Personal Protective Equipment (PPE) | See table below for detailed PPE requirements. |
| Storage Conditions | Store at -20°C in a dry, well-ventilated area. |
| Solubility | Soluble in DMSO (up to 25 mg/mL) and ethanol (up to 10 mM). |
Personal Protective Equipment (PPE) Requirements
A comprehensive PPE strategy is mandatory when handling this compound in its powdered form or in solution.
| PPE Category | Minimum Requirement | Recommended for |
| Lab Coat | Standard laboratory coat. | All handling procedures. |
| Eye Protection | Safety glasses with side shields. | All handling procedures. |
| Gloves | Disposable nitrile gloves. | Handling of solid this compound and solutions. |
| Respiratory Protection | N95 respirator or equivalent. | Weighing and handling of powdered this compound. |
| Face Shield | Full-face shield. | When there is a risk of splashing. |
Operational and Disposal Plans
A systematic approach to the handling and disposal of this compound is essential to minimize risk and ensure regulatory compliance.
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Storage: Immediately transfer the container to a designated storage location at -20°C.
-
Inventory: Log the receipt date, quantity, and lot number in the laboratory's chemical inventory system.
Reconstitution and Handling
For In Vitro Studies:
-
Preparation: To prepare a stock solution, dissolve this compound powder in fresh DMSO to the desired concentration (e.g., up to 25 mg/mL).
-
Aliquoting: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Storage of Stock Solutions: Store DMSO stock solutions at -20°C for up to 3 months or at -80°C for up to one year.
-
Working Solutions: Prepare fresh working solutions by diluting the stock solution in the appropriate cell culture medium immediately before use.
For In Vivo Studies:
-
Vehicle Preparation: A common vehicle for oral administration consists of a mixture of DMSO, PEG300, Tween-80, and saline.
-
Solution Preparation: A typical protocol involves adding the this compound stock solution in DMSO to PEG300, followed by the addition of Tween-80 and finally saline to the desired volume.
-
Administration: Administer the freshly prepared solution to the animals as per the experimental protocol.
Disposal Plan
As a cytotoxic agent, all waste contaminated with this compound must be handled and disposed of as cytotoxic waste.
-
Segregation: At the point of generation, segregate all this compound-contaminated waste from other laboratory waste streams.
-
Solid Waste:
-
Collect all contaminated solid waste (e.g., pipette tips, gloves, vials, and lab coats) in a designated, leak-proof, and puncture-resistant container lined with a purple cytotoxic waste bag.
-
The container must be clearly labeled with the cytotoxic hazard symbol.
-
-
Liquid Waste:
-
Collect all liquid waste containing this compound in a dedicated, sealed, and shatter-proof container.
-
Do not dispose of liquid this compound waste down the drain.
-
-
Sharps:
-
Dispose of any contaminated sharps (e.g., needles, syringes) in a designated, puncture-proof sharps container for cytotoxic waste.
-
-
Final Disposal:
-
All cytotoxic waste must be incinerated by a licensed hazardous waste disposal service.
-
This compound Signaling Pathway
This compound is a potent inhibitor of the JAK2/STAT3 signaling pathway. The diagram below illustrates the mechanism of action of this compound.
Caption: Mechanism of action of this compound in the JAK/STAT signaling pathway.
Experimental Protocols
The following tables provide a summary of concentrations and dosages used in published research.
In Vitro Experimental Data
| Cell Line | IC50 | Concentration Range | Effect |
| U87-MG (Glioma) | 5.6 µM | 5 µM | Induces apoptosis and dephosphorylates STAT3. |
| U373-MG (Glioma) | 3.7 µM | 10 µM | Induces apoptosis and dephosphorylates STAT3. |
| HEL (Erythroid Leukemia) | 2.3 µM | 0.5 - 4.0 µM | Inhibits phosphorylation of JAK2, STAT3, STAT5, and ERK1/2. |
| Caki-1 & 786-O (Renal Cancer) | - | 2.5 - 5 µM | Inhibits cell survival and proliferation; suppresses HIF1α, HIF2α, and VEGF production. |
In Vivo Experimental Data
| Animal Model | Dosage | Administration Route | Effect |
| Caki-1 Xenograft Mice | 40 mg/kg daily | Oral gavage | Significantly inhibits tumor growth. |
| B-NHL Xenograft Mice | 20-40 mg/kg daily | Intraperitoneal | Decreased tumor burden and increased survival. |
| Recurrent Malignant Glioma Patients | 8 mg/kg | Oral | Maximum feasible dose in a Phase I trial. |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
